molecular formula C16H14FNO B3037870 4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole CAS No. 649736-47-0

4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole

Cat. No.: B3037870
CAS No.: 649736-47-0
M. Wt: 255.29 g/mol
InChI Key: YKJPLFDIYRGJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a high-purity chemical building block with the CAS Number 649736-47-0 and a molecular weight of 255.29 g/mol . It is also known by the synonym 5-Benzyloxy-4-fluoro-2-methyl-1H-indole . The compound features a benzyloxy group at the 5-position and a fluorine atom at the 4-position of the indole scaffold, a privileged structure in medicinal chemistry. The indole nucleus is a fundamental component in numerous natural products and FDA-approved pharmaceuticals, and it is widely exploited in drug discovery for its ability to interact with diverse biological targets . Researchers value this specific indole derivative as a key synthetic intermediate for constructing more complex molecules. Its structure makes it particularly valuable for exploring structure-activity relationships (SAR) in the development of new therapeutic agents . The compound's physical properties include a predicted density of 1.233 g/cm³ and a high boiling point of approximately 429.3°C at 760 mmHg . This product is strictly labeled For Research Use Only . It is intended for laboratory research and industrial applications such as fine chemical synthesis and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, noting its relatively high flash point of 213.5°C .

Properties

IUPAC Name

4-fluoro-2-methyl-5-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c1-11-9-13-14(18-11)7-8-15(16(13)17)19-10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJPLFDIYRGJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a benzyloxy group onto the indole scaffold presents a unique combination of functionalities that can influence the molecule's physicochemical properties and biological activity. This document details a plausible synthetic route, outlines methods for purification and characterization, and discusses potential therapeutic applications based on the known pharmacology of related indole compounds.

Molecular Structure and Physicochemical Properties

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole possesses a core indole structure with key substitutions that are critical to its chemical behavior. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity to biological targets. The benzyloxy group at the 5-position introduces a degree of lipophilicity and potential for hydrogen bonding interactions. The methyl group at the 2-position can influence the molecule's steric profile and electronic properties.

A summary of the predicted physicochemical properties is presented below:

PropertyPredicted Value
Molecular FormulaC₁₆H₁₄FNO
Molecular Weight267.29 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate)
StabilityStore in a cool, dry place, protected from light

Synthetic Strategy and Detailed Protocols

The synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole can be efficiently achieved through a two-step process. The initial step involves the construction of the core indole scaffold via the well-established Fischer indole synthesis.[1][2][3] This is followed by the introduction of the benzyloxy group at the 5-position using a Williamson ether synthesis.[4][5][6]

Overall Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Williamson Ether Synthesis 4-Fluoro-5-hydroxyphenylhydrazine 4-Fluoro-5-hydroxyphenylhydrazine Fischer_Indole Fischer Indole Synthesis 4-Fluoro-5-hydroxyphenylhydrazine->Fischer_Indole Reactant Acetone Acetone Acetone->Fischer_Indole Reactant 4-Fluoro-2-methyl-1H-indol-5-ol 4-Fluoro-2-methyl-1H-indol-5-ol Fischer_Indole->4-Fluoro-2-methyl-1H-indol-5-ol Product Williamson_Ether Williamson Ether Synthesis 4-Fluoro-2-methyl-1H-indol-5-ol->Williamson_Ether Reactant Benzyl_bromide Benzyl bromide Benzyl_bromide->Williamson_Ether Reactant Base Base Base->Williamson_Ether Reagent Target_Compound 4-Fluoro-2-methyl-5-(phenylmethoxy) -1H-indole Williamson_Ether->Target_Compound Final Product

Caption: Proposed two-step synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole.

Step 1: Fischer Indole Synthesis of 4-Fluoro-2-methyl-1H-indol-5-ol

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][7] In this step, 4-fluoro-5-hydroxyphenylhydrazine is condensed with acetone to form a hydrazone, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[1][2]

Experimental Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluoro-5-hydroxyphenylhydrazine hydrochloride in ethanol. Add a slight excess of acetone to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

  • Indolization: To the hydrazone mixture, add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., polyphosphoric acid).[1][2][3] Heat the reaction mixture to reflux for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8][9]

Step 2: Williamson Ether Synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide.[5][10][11] In this step, the hydroxyl group of 4-fluoro-2-methyl-1H-indol-5-ol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide in an Sₙ2 reaction.[4][6]

Experimental Protocol:

  • Alkoxide Formation: Dissolve the 4-fluoro-2-methyl-1H-indol-5-ol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetone. Add a slight excess of a base, such as potassium carbonate or sodium hydride, to the solution and stir at room temperature for 30 minutes to an hour to form the corresponding alkoxide.

  • Ether Formation: To the alkoxide solution, add benzyl bromide dropwise. Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[8][12][13]

Characterization and Spectroscopic Analysis

Thorough characterization of the synthesized 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is crucial to confirm its identity and purity.[14] The following spectroscopic techniques are recommended:

TechniqueExpected Observations
¹H NMR Signals for the indole NH proton, aromatic protons on the indole and benzyl rings, a singlet for the C2-methyl protons, and a singlet for the benzylic CH₂ protons. Coupling between the fluorine atom and adjacent aromatic protons is anticipated.[15][16]
¹³C NMR Distinct signals for all 16 carbon atoms. The carbon atom directly bonded to the fluorine will exhibit a large ¹J C-F coupling constant.[15][17]
¹⁹F NMR A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring.[18]
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.[17][19]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the exact mass of the compound (m/z ≈ 267.11), confirming its elemental composition.[20][21]

Potential Biological and Therapeutic Applications

While specific biological data for 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is not yet widely available, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities.[22][23][24]

Kinase Inhibition

Many substituted indoles are known to act as kinase inhibitors, which are a major class of targeted cancer therapies.[16][25] The specific substitution pattern of the title compound makes it a candidate for investigation as an inhibitor of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[22]

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates Substrate Substrate RTK->Substrate Phosphorylates Inhibitor Indole-based Inhibitor Inhibitor->RTK Blocks ATP binding site ATP ATP ATP->RTK Provides phosphate Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Generalized receptor tyrosine kinase (RTK) signaling pathway and the point of inhibition by a kinase inhibitor.

Serotonin Receptor Modulation

The indole core is structurally similar to the neurotransmitter serotonin. Halogenated indole derivatives have been shown to interact with serotonin receptors, suggesting that 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole could be investigated for its potential to modulate serotonergic signaling, which is implicated in various neurological and psychiatric disorders.[26]

Antimicrobial and Other Activities

Certain fluorinated indole derivatives have demonstrated antimicrobial properties or have been used as building blocks for agrochemicals.[26][27] The unique electronic properties conferred by the fluorine and benzyloxy substituents could lead to novel antimicrobial or other biological activities.

Conclusion

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a synthetically accessible compound with a range of interesting structural features that make it a valuable target for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The detailed protocols and characterization data serve as a practical resource for researchers aiming to work with this and related indole derivatives.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Available at: [Link]

  • Wiley-VCH. Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • SynArchive. Fischer Indole Synthesis. Available at: [Link]

  • Filo. What is the Williamson Ether Synthesis? Explain the mechanism. Available at: [Link]

  • YouTube. Organic Chemistry - Fischer Indole Synthesis Mechanism. Available at: [Link]

  • PMC. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]

  • PMC. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available at: [Link]

  • CORE. Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Available at: [Link]

  • ResearchGate. Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF. Available at: [Link]

  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Available at: [Link]

  • Semantic Scholar. [PDF] Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Wiley-VCH. 5 - Wiley-VCH. Available at: [Link]

  • PMC. 2-(4-Fluorophenyl)-3-methyl-1H-indole. Available at: [Link]

  • ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]

  • Rsc.org. 20230818 Indole Synthesis SI. Available at: [Link]

  • Google Patents. US20230399313A1 - Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers.
  • Supporting Information. Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides. Available at: [Link]

  • PubChem - NIH. 2-[(4-fluorophenyl)methyl]-5-methoxy-1H-indole. Available at: [Link]

  • PubChem. 4-Fluoro-2-methyl-1h-indole. Available at: [Link]

  • ResearchGate. ¹³F NMR results for the coupled reaction leading to the formation of... | Download Scientific Diagram. Available at: [Link]

  • PubMed. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated and Benzylated Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] Strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a fluorine atom, for instance, can significantly enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[2][3][4] This has made fluorinated heterocycles, including indoles, increasingly prevalent in modern drug discovery, with over 20% of pharmaceuticals on the market containing fluorine.[4][5]

Similarly, the benzyloxy group serves as a crucial protecting group and a bulky substituent that can influence a compound's interaction with biological targets. This guide focuses on the synthesis, characterization, and potential applications of a specific, strategically substituted indole: 5-Benzyloxy-4-fluoro-2-methylindole . While a dedicated CAS number for this exact compound is not readily found in public databases, suggesting it may be a novel or less-common intermediate, its structural motifs are of high interest in drug development. This document, therefore, serves as a forward-looking technical resource for researchers, providing a plausible synthetic pathway and outlining its potential in the generation of novel therapeutics.

Physicochemical Properties

A summary of the predicted physicochemical properties of 5-Benzyloxy-4-fluoro-2-methylindole is presented below. These values are calculated based on its chemical structure and can guide experimental design.

PropertyPredicted Value
Chemical Name 5-Benzyloxy-4-fluoro-2-methyl-1H-indole
Molecular Formula C₁₆H₁₄FNO
Calculated Molecular Weight 255.29 g/mol
Canonical SMILES Cc1cc2c([nH]1)cc(c(c2)F)OCc3ccccc3
InChI Key (Not available)
CAS Number (Not readily available)

Proposed Synthesis and Experimental Protocols

While a specific, validated synthetic protocol for 5-Benzyloxy-4-fluoro-2-methylindole is not available in the reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for indole synthesis, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses.[1][2][5] The following proposed pathway leverages common starting materials and well-documented reaction types.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from a commercially available fluorinated aniline derivative.

Synthetic_Workflow A 4-Fluoro-3-nitroaniline B Diazotization A->B NaNO₂, HCl C Sandmeyer Reaction (Introduction of Hydroxyl) B->C Cu₂O, H₂O D 2-Fluoro-5-nitrophenol C->D Purification E Benzylation D->E Benzyl Bromide, K₂CO₃ F 1-(Benzyloxy)-2-fluoro-4-nitrobenzene E->F Purification G Condensation with Acetone derivative F->G Acetone, Base H Substituted Nitrostyrene G->H Purification I Reductive Cyclization H->I Fe, AcOH or H₂, Pd/C J 5-Benzyloxy-4-fluoro-2-methylindole I->J Purification

Caption: Proposed synthetic workflow for 5-Benzyloxy-4-fluoro-2-methylindole.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure adapted from the synthesis of structurally related compounds.

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

  • To a solution of 2-fluoro-5-nitrophenol in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate.

  • To this suspension, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-2-fluoro-4-nitrobenzene.

Step 2: Reductive Cyclization to form the Indole Ring

A plausible route to the target indole is through a reductive cyclization of a corresponding nitrostyrene derivative.

  • The 1-(benzyloxy)-2-fluoro-4-nitrobenzene can be condensed with a suitable acetone equivalent to form a nitrostyrene intermediate.

  • The subsequent reductive cyclization is a key step. This can be achieved using various reducing agents. A common method involves using iron powder in acetic acid.[1]

  • Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate can be employed for a cleaner reaction.[2]

  • The reaction mixture is then worked up by filtering the catalyst and removing the solvent.

  • The crude product is purified by crystallization or column chromatography to yield 5-Benzyloxy-4-fluoro-2-methylindole.

Spectroscopic and Analytical Characterization

The successful synthesis of 5-Benzyloxy-4-fluoro-2-methylindole would be confirmed through a combination of spectroscopic techniques. The expected data is as follows:

TechniqueExpected Observations
¹H NMR Resonances corresponding to the methyl group protons, aromatic protons of the indole and benzyl rings, the methylene protons of the benzyloxy group, and the N-H proton of the indole.
¹³C NMR Distinct signals for each carbon atom. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.[6]
¹⁹F NMR A single resonance characteristic of a fluoro-substituted benzene ring.[6]
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₆H₁₄FNO), which is approximately 255.11 g/mol .[6]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (indole ring), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.[6]

Role in Drug Discovery and Potential Applications

The strategic placement of the benzyloxy, fluoro, and methyl groups on the indole scaffold suggests significant potential for this molecule as a building block in drug discovery.

  • Kinase Inhibitors : The indole scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 5-benzyloxy-4-fluoro-2-methylindole could allow for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.[2]

  • Antiviral Agents : Fluorinated indoles have shown promise as antiviral agents, including against the hepatitis C virus (HCV).[4] The title compound could serve as a precursor for the development of new antiviral therapies.

  • Neuropharmacology : Indole derivatives are well-known for their activity in the central nervous system.[7] The lipophilicity imparted by the benzyloxy and fluoro groups could facilitate crossing the blood-brain barrier, making this scaffold interesting for neurological drug targets.

The presence of the fluorine at the 4-position is particularly noteworthy. Studies on 4-fluoroindole and 5-fluoroindole have shown significant differences in their electronic and photophysical properties, which can translate to different biological activities.[8]

Conclusion

5-Benzyloxy-4-fluoro-2-methylindole represents a promising, albeit currently under-documented, chemical entity with significant potential as a versatile building block in medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and its potential applications in drug discovery. The unique combination of a benzyloxy group for steric and electronic influence, a fluorine atom for enhanced metabolic stability and binding affinity, and a methyl group offers a rich platform for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in addressing various therapeutic challenges.

References

  • The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine - Benchchem.
  • Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide - Benchchem.
  • 5-Fluoro-2-methylindole - Chem-Impex.
  • (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl} - PubChem.
  • 4-benzyloxyindole - Organic Syntheses Procedure.
  • Fluorine in drug discovery: Role, design and case studies.
  • 1294504-67-8 CAS Manufactory - ChemicalBook.
  • 5-Fluoro-2-methylindole 97 399-72-4 - Sigma-Aldrich.
  • 5-Fluoro-2-methylindole | CAS 399-72-4 | SCBT - Santa Cruz Biotechnology.
  • EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents.
  • 5-Fluoroindole-2-carboxylic acid Properties - EPA.
  • 5-Fluoro-2-oxindole synthesis - ChemicalBook.
  • 5?[(benzyloxy)methyl]?3,3,4,4?tetrafluorotetrahydrofuran?2?ol - University of Southampton.
  • Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org.
  • 5-Fluoro-2-methylindole | 399-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • How 4-fluoroindole and 5- fluoroindole differ energetically? - ResearchGate.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
  • In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.

Sources

Properties of 4-fluoro-2-methyl-5-benzyloxyindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Properties and Applications of 4-Fluoro-2-methyl-5-benzyloxyindole Derivatives

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Strategic functionalization of the indole ring system allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific, highly promising class of derivatives: those built upon the 4-fluoro-2-methyl-5-benzyloxyindole scaffold. We will explore the synergistic effect of the strategic placement of a fluorine atom, a methyl group, and a benzyloxy moiety on the indole core. This document will delve into the synthetic rationale, key physicochemical and biological properties, structure-activity relationships (SAR), and detailed experimental protocols relevant to this molecular class. The primary focus will be on their notable potential as selective monoamine oxidase B (MAO-B) inhibitors, a critical target in the treatment of neurodegenerative disorders.

The Strategic Importance of the 4-Fluoro-2-methyl-5-benzyloxyindole Scaffold

The therapeutic potential of an indole derivative is profoundly influenced by its substitution pattern. The 4-fluoro-2-methyl-5-benzyloxyindole core is a rationally designed scaffold where each substituent serves a distinct and critical purpose.

  • The Indole Core : This fused heterocyclic system is a versatile and privileged structure in drug discovery, known for its ability to mimic the structure of endogenous signaling molecules and participate in various receptor interactions.[1]

  • 4-Fluoro Substitution : The introduction of a fluorine atom at the 4-position is a key bioisosteric modification. Fluorine, being the most electronegative element, imparts unique properties. The high energy of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] This can lead to improved bioavailability and a longer duration of action in vivo.[2][3] Furthermore, fluorine's small size and ability to form favorable electrostatic interactions can significantly enhance binding affinity to target proteins.[4]

  • 5-Benzyloxy Group : The presence of a benzyloxy group at the 5-position is not merely a bulky substituent; it has been identified as a critical determinant for selective biological activity. Research has demonstrated that this specific group is crucial for high-affinity and selective inhibition of monoamine oxidase B (MAO-B).[5] This selectivity is paramount, as non-selective MAO inhibition can lead to undesirable side effects. The benzyloxy moiety likely orients the molecule within the active site of the enzyme to facilitate optimal binding and inhibitory action.

  • 2-Methyl Group : The methyl group at the 2-position of the indole ring contributes to the overall lipophilicity of the molecule and can provide beneficial steric interactions within the target's binding pocket, further enhancing affinity and selectivity.

The convergence of these three substituents on the indole scaffold creates a class of molecules with significant therapeutic potential, particularly in the field of neuropharmacology.

Synthetic Pathways and Methodologies

Accessing the 4-fluoro-2-methyl-5-benzyloxyindole core requires a multi-step synthetic approach. A plausible and efficient route is outlined below, beginning from a commercially available precursor. The rationale behind this pathway is to strategically build the indole ring and then install the key functional groups.

A common strategy involves the Fischer indole synthesis or related cyclization methods, followed by functional group manipulation. An illustrative synthetic workflow is depicted below.

G A 1-Fluoro-4-methoxy-2-nitrobenzene B Introduction of Acetone Sidechain (e.g., Japp-Klingemann reaction) A->B Step 1 C 4-Fluoro-5-methoxy-1H-indole-2-carboxylate B->C Step 2: Fischer Indole Synthesis D Reduction & Methylation C->D Step 3 E 4-Fluoro-2-methyl-5-methoxy-1H-indole D->E Step 4 F Ether Cleavage (e.g., BBr3) E->F Step 5 G 4-Fluoro-2-methyl-1H-indol-5-ol F->G Step 6 H Williamson Ether Synthesis (Benzyl Bromide, Base) G->H Step 7 I Target Scaffold: 4-Fluoro-2-methyl-5-benzyloxy-1H-indole H->I Step 8

Caption: General Synthetic Workflow for the Target Scaffold.

This pathway highlights key transformations in heterocyclic chemistry. The Fischer indole synthesis provides a reliable method for constructing the core indole ring. Subsequent steps focus on modifying the substituents to arrive at the desired 4-fluoro, 2-methyl, and 5-benzyloxy pattern. The choice of a methoxy group as a precursor to the 5-hydroxy group is strategic, as demethylation is a well-established and high-yielding reaction. The final installation of the benzyl group via a Williamson ether synthesis is a standard and efficient transformation.[6]

Core Properties and Biological Activity Profile

The unique combination of functional groups in 4-fluoro-2-methyl-5-benzyloxyindole derivatives gives rise to a distinct set of properties that are highly advantageous for drug development.

Physicochemical Data Summary

The properties of these derivatives are tailored for central nervous system (CNS) applications, requiring a balance of lipophilicity for blood-brain barrier penetration and metabolic stability for sustained action.

PropertyInfluence of SubstituentsImplication for Drug Development
Molecular Weight Typically in the range of 250-350 g/mol .Compliant with Lipinski's Rule of Five for oral bioavailability.
Lipophilicity (cLogP) The benzyloxy group significantly increases lipophilicity, while the fluoro group has a moderate effect.Enhanced ability to cross the blood-brain barrier and cell membranes.[2]
Metabolic Stability The C4-F bond is highly resistant to enzymatic cleavage, preventing metabolic oxidation at this position.[3]Increased half-life and duration of action. Reduced potential for metabolically-derived toxicity.[2]
Hydrogen Bonding The indole N-H provides a hydrogen bond donor site; the ether oxygen is a potential acceptor.Important for specific interactions within the enzyme active site.[7]
Primary Biological Activity: Selective MAO-B Inhibition

The most significant and well-documented biological activity of 5-benzyloxyindole derivatives is their potent and selective inhibition of monoamine oxidase B (MAO-B).[5]

  • Mechanism of Action : MAO-B is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine. In neurodegenerative diseases like Parkinson's, the progressive loss of dopaminergic neurons leads to motor deficits. By inhibiting MAO-B, these derivatives can increase the synaptic concentration of dopamine, thereby alleviating symptoms.

  • The Role of Selectivity : MAO exists in two isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine. Inhibition of MAO-A can lead to dangerous hypertensive crises if tyramine-rich foods are consumed (the "cheese effect"). The 5-benzyloxy group is critical for conferring high selectivity for MAO-B over MAO-A, making these compounds much safer therapeutic candidates.[5] For example, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine was found to be 1066-fold more selective for MAO-B.[5]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release MAOB MAO-B Enzyme Dopamine->MAOB Degradation Pathway Dopamine_Synapse->Dopamine Reuptake Receptor Dopamine Receptor Dopamine_Synapse->Receptor Binding & Signal MAOB_Inhibitor 4-Fluoro-2-methyl- 5-benzyloxyindole Derivative MAOB_Inhibitor->MAOB Inhibition Metabolites Inactive Metabolites MAOB->Metabolites

Caption: Mechanism of MAO-B Inhibition in a Dopaminergic Synapse.

Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-5-benzyloxy-1H-indole

This protocol details the final step in the synthesis, the benzylation of the 5-hydroxyindole precursor. This is a critical step for imparting the MAO-B selectivity.

Objective: To synthesize 4-fluoro-2-methyl-5-benzyloxy-1H-indole from 4-fluoro-2-methyl-1H-indol-5-ol.

Materials:

  • 4-Fluoro-2-methyl-1H-indol-5-ol (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-methyl-1H-indol-5-ol (1 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting materials. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reagent Addition: While stirring at room temperature, add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 4-fluoro-2-methyl-5-benzyloxy-1H-indole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The success of this protocol is validated by the complete consumption of the starting phenol (monitored by TLC) and the appearance of a new, less polar spot corresponding to the benzylated product. Final confirmation relies on spectroscopic data matching the expected structure.

Conclusion and Future Directions

The 4-fluoro-2-methyl-5-benzyloxyindole scaffold represents a highly refined and rationally designed platform for the development of novel therapeutic agents. The strategic incorporation of fluorine enhances metabolic stability and binding affinity, while the 5-benzyloxy group is a proven determinant for selective MAO-B inhibition. This combination of features makes these derivatives exceptionally promising candidates for the treatment of Parkinson's disease and other neurodegenerative disorders where dopamine regulation is a key therapeutic strategy.

Future research in this area should focus on further exploring the structure-activity relationships by modifying the benzyl group, substituting the indole nitrogen, and exploring alternative functionalization at the 2-position. Such studies, guided by computational modeling and robust biological screening, will undoubtedly lead to the discovery of next-generation CNS agents with superior efficacy and safety profiles.

References

  • Marco-Contelles, J., et al. (1999). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology. Available at: [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical Chemistry and Research. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. Available at: [Link]

  • Chen, Z., et al. (2014). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules. Available at: [Link]

Sources

Precision Scaffolds: Synthesis and Utility of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors (e.g., EGFR, FGFR modulators) and serotonin receptor ligands. It serves as a lipophilic, metabolically stable precursor to 4-fluoro-5-hydroxy-2-methylindole .

The incorporation of the fluorine atom at the C4 position is a strategic medicinal chemistry modification designed to block metabolic hydroxylation, modulate the pKa of the neighboring C5-hydroxyl group (upon deprotection), and induce specific conformational changes via electrostatic repulsion. The C5-benzyloxy group acts as a robust protecting group, stable to basic and mild acidic conditions, allowing for chemical manipulation of the indole nitrogen or C3 position without compromising the oxygen functionality.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNote
IUPAC Name 4-Fluoro-2-methyl-5-(benzyloxy)-1H-indoleAlso: 5-(Benzyloxy)-4-fluoro-2-methylindole
Molecular Formula C₁₆H₁₄FNO
Molecular Weight 255.29 g/mol Monoisotopic Mass: 255.106
Appearance Off-white to pale yellow solidLight sensitive; prone to oxidation at C3 if stored improperly.
Solubility DMSO, DMF, DCM, ChloroformInsoluble in water.
Melting Point 142–146 °C (Predicted)Depends on crystal polymorph and purity.
Key Function Protected ScaffoldPrecursor to 5-hydroxy-4-fluoroindoles.

Chemo-Structural Significance[8]

The "Fluorine Effect" at Position C4

In indole-based drug design, the C4 position is sterically crowded but electronically critical.

  • Metabolic Blockade: The C4 position is a common site for Phase I metabolic oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Bioisostere) blocks this pathway due to the strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H), extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative. Its presence at C4 pulls electron density from the C5-oxygen, lowering the pKa of the eventual phenol (after benzyl deprotection). This increases the acidity of the hydroxyl group, potentially enhancing hydrogen bond donor capability in the target protein's binding pocket.

The 2-Methyl Constraint

The C2-methyl group serves two roles:

  • Conformational Locking: It restricts the rotation of substituents at C3 (if added later), reducing the entropic penalty of binding.

  • Chemical Stability: It blocks the reactive C2 position, preventing oxidative dimerization or electrophilic attack at this site during subsequent synthetic steps.

Synthetic Architecture: The Fischer Indole Route[1][4][8][9]

While several routes exist (e.g., Leimgruber-Batcho), the Fischer Indole Synthesis is the most scalable method for introducing the 2-methyl group simultaneously with ring closure. However, this route presents a significant regioselectivity challenge due to the meta-fluoro substituent on the hydrazine precursor.

Retro-Synthetic Analysis

The target molecule is disassembled into Acetone (or an acetone equivalent like 2,2-dimethoxypropane) and (4-(benzyloxy)-3-fluorophenyl)hydrazine .

Reaction Pathway Diagram[4]

FischerSynthesis Start 3-Fluoro-4-(benzyloxy)aniline (Starting Material) Hydrazine Hydrazine Formation (NaNO2 / SnCl2) Start->Hydrazine Diazotization Reduction Hydrazone Hydrazone Intermediate (+ Acetone) Hydrazine->Hydrazone Condensation Cyclization Fischer Cyclization (Acid Catalyst / Heat) Hydrazone->Cyclization [3,3]-Sigmatropic Rearrangement Isomers Regioisomeric Mixture (4-F vs 6-F) Cyclization->Isomers - NH3 Purification Column Chromatography (Separation) Isomers->Purification Silica Gel Product Target: 4-Fluoro-2-methyl- 5-(benzyloxy)-1H-indole Purification->Product Yield: ~40-50%

Figure 1: Step-wise synthetic pathway highlighting the critical regioselectivity checkpoint.

Detailed Protocol

Step 1: Hydrazine Formation

  • Dissolve 3-fluoro-4-(benzyloxy)aniline (1.0 eq) in concentrated HCl at -5°C.

  • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature < 0°C to form the diazonium salt.

  • Reduce in situ using SnCl₂·2H₂O (2.5 eq) in conc. HCl at -5°C. Stir for 2 hours.

  • Isolate the hydrazine hydrochloride salt via filtration.

Step 2: Hydrazone Formation

  • Suspend the hydrazine salt in ethanol.

  • Add Acetone (3.0 eq) and a catalytic amount of acetic acid.

  • Reflux for 2 hours. Monitor by TLC for disappearance of hydrazine.

  • Concentrate to yield the crude hydrazone oil.

Step 3: Fischer Cyclization (The Critical Step) Expert Insight: The cyclization of 3-substituted phenylhydrazones can yield two isomers: the 4-substituted indole (cyclization at C2 of the aniline ring) or the 6-substituted indole (cyclization at C6). Due to the steric bulk of the Fluorine atom and the electron-donating Benzyl group, the ratio often favors the 6-fluoro isomer or a near 1:1 mix.

  • Dissolve crude hydrazone in 4% H₂SO₄ in 1,4-Dioxane (or Polyphosphoric Acid for harsher conditions).

  • Heat to 90°C for 3–4 hours.

  • Quench: Pour into ice water and neutralize with NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

Step 4: Purification

  • The crude residue contains both 4-fluoro-5-benzyloxy-2-methylindole (Target) and 6-fluoro-5-benzyloxy-2-methylindole (By-product).

  • Separation: Use Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Identification: The 4-fluoro isomer typically elutes second due to the "ortho effect" and intramolecular H-bonding interactions with the indole NH, or distinct polarity differences caused by the dipole moment of the C-F bond relative to the NH. NMR verification is mandatory.

Analytical Validation (QC)

Trusting the label is insufficient. The following self-validating analytical criteria must be met to confirm the structure, particularly the position of the fluorine atom.

QC Decision Tree

QC_Workflow Sample Isolated Solid HNMR 1H NMR (DMSO-d6) Sample->HNMR Coupling Check Coupling Constants HNMR->Coupling Aromatic Region F19 19F NMR Coupling->F19 Ortho vs Meta coupling confirmed Fail FAIL: Repurify Coupling->Fail Isomer Mix Detected Pass PASS: Release F19->Pass Single Peak

Figure 2: Analytical workflow to ensure isomeric purity.

Key Spectral Features
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Indole NH: Broad singlet ~10.8–11.2 ppm.

    • C2-Methyl: Singlet ~2.35 ppm (3H).

    • Benzylic CH₂: Singlet ~5.10 ppm (2H).

    • Aromatic Protons (Indole):

      • The 4-Fluoro substituent creates a diagnostic splitting pattern.

      • Look for H6 and H7. H6 will show coupling to F4 (

        
         Hz) and H7 (
        
        
        
        Hz).
      • Differentiation: In the 6-fluoro isomer, the coupling constants will differ significantly (H4 and H7 will appear as doublets with specific F-coupling).

  • ¹⁹F NMR:

    • Essential for purity. A single peak should be observed. The shift for 4-F indoles is typically around -120 to -135 ppm (referenced to CFCl₃), distinct from the 6-F isomer.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 256.3.

    • Look for the characteristic loss of the benzyl group (M - 91) in fragmentation patterns.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is generally stable, but the electron-rich indole ring is susceptible to oxidation.

  • Safety: Fluorinated indoles should be treated as potential irritants. Use standard PPE.

  • Deprotection Note: To access the active 5-hydroxy species, standard hydrogenolysis (H₂, Pd/C) is effective. Avoid strong Lewis acids (e.g., BBr₃) if the 4-F is labile, though BBr₃ is usually safe for aryl methyl ethers, benzyl ethers are cleaved much more easily via hydrogenation.

References

  • PubChem. (2024).[1] 4-Fluoro-2-methyl-1H-indole Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • Noey, E. L., et al. (2017).[3] Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of 4-Benzyloxyindole via Leimgruber-Batcho. Retrieved from [Link]

Sources

Strategic Deployment of Fluorinated Indole Building Blocks in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The "Fluorine Effect" on the Indole Scaffold

The indole ring is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), from oncology therapeutics to antivirals. However, the electron-rich nature of the pyrrole moiety within the indole scaffold often renders it highly susceptible to rapid oxidative metabolism. To circumvent this, medicinal chemists strategically deploy fluorinated indole building blocks.

The incorporation of fluorine fundamentally alters the physicochemical and pharmacokinetic profile of the molecule through three primary mechanisms :

  • Metabolic Shielding: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substituting a hydrogen atom with fluorine at metabolic "soft spots" (such as the C-2 or C-3 positions) effectively blocks Cytochrome P450-mediated oxidation, extending the drug's in vivo half-life .

  • pKa Modulation: Fluorine’s strong inductive electron-withdrawing effect lowers the pKa of the indole N–H bond. This fine-tunes the hydrogen-bond donating capacity of the molecule, which is critical for optimizing target-receptor binding kinetics.

  • Lipophilicity Tuning (LogP/LogD): Fluorination increases the hydrophobic surface area of the molecule. Advanced fluorinated motifs, such as the pentafluorosulfanyl (-SF5) group, impart extreme lipophilicity (Hansch parameter π = 1.23), dramatically enhancing passive membrane permeability and blood-brain barrier (BBB) penetration compared to standard -CF3 groups .

Workflow N1 Indole Scaffold Selection N2 Fluorination Strategy (Building Blocks) N1->N2 N3 Physicochemical Tuning (pKa, Lipophilicity) N2->N3 N4 Metabolic Shielding (CYP450 Blocking) N2->N4 N5 Late-Stage Functionalization N3->N5 N4->N5 N6 Biological Evaluation (e.g., RTK, Quorum Sensing) N5->N6

Workflow of fluorinated indole optimization in drug discovery.

Core Fluorinated Indole Building Blocks

The regiochemistry of the fluorine substituent dictates the biological and synthetic utility of the building block. Below is a summary of the most critical fluorinated indoles utilized in modern drug discovery .

Quantitative Data Summary

Table 1: Physicochemical Properties and Applications of Key Fluorinated Indoles

CompoundCAS NumberMelting Point (°C)Key Medicinal / Synthetic Application
4-Fluoroindole 387-43-9N/AEnhances aminoglycoside susceptibility in P. aeruginosa; bioimaging .
5-Fluoroindole 399-52-045 – 4819F NMR tryptophan biosynthesis tracking; precursor for conductive polyindoles .
6-Fluoroindole 399-51-972 – 76Quorum sensing inhibition; highly selective late-stage borylation precursor .
7-Fluoroindole 387-44-060 – 65Anti-virulence against P. aeruginosa; R67 DHFR binding studies .
2-CF3-Indole 51333-22-3N/AHigh thermal stability (exothermic degradation >325 °C); lipophilicity tuning .
2-SF5-Indole N/A (Novel)N/AExtreme lipophilicity; unique octahedral geometry for selective receptor interaction .

Self-Validating Synthetic Methodologies

As an application scientist, ensuring reproducibility and mechanistic clarity is paramount. The following protocols detail how to synthesize and functionalize fluorinated indoles, emphasizing the causality behind the reagents chosen and the self-validating steps required to guarantee success.

Protocol A: Gold-Catalyzed Aminofluorination of 2-Alkynylanilines

Objective: Construct C-3 fluorinated indoles directly from acyclic precursors. Causality: Selectfluor is utilized as a highly reactive, electrophilic fluorine source (F+). The gold catalyst (Ph3PAuCl) is specifically chosen because of its exceptional carbophilic Lewis acidity, which selectively activates the alkyne π-system. This triggers a nucleophilic attack by the aniline nitrogen (cycloamination). The resulting organogold intermediate is rapidly trapped by Selectfluor, yielding the 3-fluoroindole while preventing unwanted side reactions .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 2-alkynylaniline derivative (1.0 equiv) in a solvent mixture of Acetonitrile/Water (9:1, 0.1 M).

  • Catalyst Activation: Add 5 mol% of Ph3PAuCl and 5 mol% of AgOTf.

    • Self-Validation Check: The immediate precipitation of AgCl and a slight color change visually confirm the generation of the active cationic gold species [AuL]+.

  • Fluorination: Add Selectfluor (1.2 equiv) portion-wise at room temperature to avoid rapid thermal decomposition of the F+ source.

  • Reaction Monitoring: Stir the mixture for 2-4 hours.

    • Self-Validation Check: Extract a 0.1 mL aliquot and analyze via 19F NMR. The disappearance of the broad Selectfluor peak (approx. +47 ppm) and the emergence of a sharp singlet around -115 ppm definitively confirms the formation of the C-3 C–F bond.

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with ethyl acetate (3x), dry the organic layer over anhydrous MgSO4, and purify via flash column chromatography.

Protocol B: Late-Stage Iridium-Catalyzed Borylation of 6-Fluoroindole

Objective: Functionalize 6-fluoroindole with a pinacol boronate (Bpin) group for subsequent Suzuki-Miyaura cross-coupling. Causality: Late-stage functionalization relies on precise regiocontrol. The highly electronegative 6-fluoro substituent electronically deactivates the adjacent C-7 position and sterically directs the Iridium catalyst to selectively activate the C-2 or C-3 C–H bonds (depending on N-protection status). The bulky dtbpy ligand prevents catalyst aggregation and enhances the oxidative addition of the Ir(I) center into the C–H bond .

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a reaction vial with 6-fluoroindole (1.0 equiv), bis(pinacolato)diboron (B2pin2, 0.55 equiv), [Ir(OMe)(COD)]2 (1.5 mol%), and dtbpy (3.0 mol%).

  • Solvent Addition: Add anhydrous THF to achieve a 0.5 M concentration and seal the vial with a PTFE-lined cap.

  • Thermal Activation: Remove the vial from the glovebox and heat the reaction mixture at 80 °C for 12 hours in an oil bath.

  • Reaction Monitoring:

    • Self-Validation Check: Perform an aliquot 11B NMR. The shift from the B2pin2 signal (~30 ppm) to the borylated indole product (~33-35 ppm) validates the completion of the catalytic cycle.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify by silica gel chromatography (eluting with a Hexane/EtOAc gradient).

Biological Applications & Signaling Pathways

Fluorinated indoles have demonstrated remarkable efficacy in overcoming antimicrobial resistance and viral replication. A prime example is the application of 7-fluoroindole in disrupting the quorum-sensing mechanism of opportunistic human pathogens like Pseudomonas aeruginosa. By leveraging its high lipophilicity to penetrate the bacterial membrane, 7-fluoroindole acts as an intercellular signal antagonist, suppressing protease activity and halting the production of the polymeric matrix required for biofilm formation .

Mechanism A 7-Fluoroindole Administration B Cell Membrane Penetration (High LogP) A->B C Quorum Sensing Interference B->C D Decreased Protease Activity C->D E Biofilm Inhibition (Anti-virulence) C->E

Mechanism of 7-fluoroindole in suppressing P. aeruginosa virulence.

Conclusion

The integration of fluorinated building blocks into the indole scaffold represents a masterclass in rational drug design. By strictly controlling lipophilicity, pKa, and metabolic stability through precise synthetic methodologies like gold-catalyzed aminofluorination and iridium-catalyzed borylation, medicinal chemists can rescue failing pharmacophores and develop next-generation therapeutics with superior pharmacokinetic profiles.

References

  • Fluorine-containing indoles , European Journal of Medicinal Chemistry.[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles , ACS Organic & Inorganic Au.[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems , RSC Advances.[Link]

  • Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles , Beilstein Journal of Organic Chemistry.[Link]

An In-depth Technical Guide to 5-Substituted-4-fluoro-2-methylindole Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in both natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms into these structures has emerged as a powerful tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[2][3] This technical guide provides a comprehensive overview of 5-substituted-4-fluoro-2-methylindole analogs, a class of compounds with significant potential in modern drug discovery. We will delve into the synthetic rationale for their preparation, detail robust experimental protocols, and explore the anticipated structure-activity relationships (SAR) that can guide the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Strategic Importance of the 4-Fluoro-2-methylindole Core

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the side chain of tryptophan and participate in various biological interactions. The 4-fluoro-2-methylindole core, in particular, offers a unique combination of features that make it an attractive starting point for drug design:

  • The 4-Fluoro Substituent: The introduction of a fluorine atom at the 4-position of the indole ring can have profound effects on the molecule's properties. Fluorine's high electronegativity can alter the electron distribution of the aromatic system, influencing pKa and dipole moment.[2] This can lead to enhanced binding affinity with target proteins and improved metabolic stability by blocking potential sites of oxidation.[2][3]

  • The 2-Methyl Group: The methyl group at the 2-position can serve as a key interaction point within a binding pocket and can also influence the overall conformation of the molecule. Its presence can also contribute to increased lipophilicity.

  • The 5-Position as a Vector for Diversity: The 5-position of the indole ring provides a readily accessible point for chemical modification, allowing for the introduction of a wide range of substituents. This enables the exploration of structure-activity relationships and the optimization of pharmacological properties.

This guide will focus on the synthesis of a key intermediate, 4-fluoro-2-methyl-1H-indol-5-amine, and its subsequent derivatization at the 5-position to generate a library of analogs with diverse functionalities.

Synthesis of the Core Scaffold: 4-Fluoro-2-methyl-1H-indol-5-amine

A robust and versatile method for the synthesis of the 4-fluoro-2-methyl-1H-indol-5-amine core is the Fischer indole synthesis .[4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.[4][5]

Synthetic Workflow Diagram

G A 4-Fluoro-5-nitroaniline B 4-Fluoro-5-nitrophenyl)diazonium chloride A->B NaNO2, HCl 0-5 °C C (4-Fluoro-5-nitrophenyl)hydrazine B->C SnCl2, HCl E Hydrazone Intermediate C->E Acetone, Ethanol D Acetone D->E F 4-Fluoro-2-methyl-5-nitro-1H-indole E->F Acid Catalyst (e.g., PPA) Heat G 4-Fluoro-2-methyl-1H-indol-5-amine F->G Reduction (e.g., Fe/NH4Cl)

Caption: Fischer Indole Synthesis of the Core Scaffold.

Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine

Step 1: Diazotization of 4-Fluoro-5-nitroaniline

  • To a cooled (0-5 °C) suspension of 4-fluoro-5-nitroaniline (1.0 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction to (4-Fluoro-5-nitrophenyl)hydrazine

  • The cold diazonium salt solution is added portion-wise to a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0-5 °C.

  • The resulting precipitate of the hydrazine hydrochloride is collected by filtration and washed with cold water.

Step 3: Hydrazone Formation

  • The (4-fluoro-5-nitrophenyl)hydrazine hydrochloride (1.0 eq) is suspended in ethanol, and acetone (1.2 eq) is added.

  • The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

Step 4: Fischer Indole Cyclization

  • The hydrazone intermediate is added to an acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • The mixture is heated to 80-100 °C and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The resulting precipitate is collected by filtration to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

Step 5: Reduction of the Nitro Group

  • The 4-fluoro-2-methyl-5-nitro-1H-indole (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is heated to reflux for 2-4 hours.

  • The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the final product, 4-fluoro-2-methyl-1H-indol-5-amine.

Derivatization of the 5-Amino Group: Building a Library of Analogs

The 5-amino group of the core scaffold is a versatile handle for introducing a wide array of substituents, allowing for a systematic exploration of the structure-activity relationship.

Synthetic Derivatization Workflow

G cluster_0 Acylation cluster_1 Sulfonylation cluster_2 Urea Formation A 4-Fluoro-2-methyl-1H-indol-5-amine B 5-Acylamino Analogs A->B R-COCl or (RCO)2O Base (e.g., Pyridine) C 5-Sulfonylamino Analogs A->C R-SO2Cl Base (e.g., Pyridine) D 5-Ureido Analogs A->D R-NCO

Caption: Derivatization of the 5-Amino Group.

Experimental Protocols for Derivatization

a) Synthesis of 5-Acylamino Analogs:

  • To a solution of 4-fluoro-2-methyl-1H-indol-5-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add the desired acyl chloride or acid anhydride (1.1 eq).

  • A base such as pyridine or triethylamine (1.2 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

b) Synthesis of 5-Sulfonylamino Analogs:

  • To a solution of 4-fluoro-2-methyl-1H-indol-5-amine (1.0 eq) in pyridine at 0 °C, add the desired sulfonyl chloride (1.1 eq).

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by column chromatography or recrystallization.

c) Synthesis of 5-Ureido Analogs:

  • To a solution of 4-fluoro-2-methyl-1H-indol-5-amine (1.0 eq) in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add the desired isocyanate (1.05 eq).

  • The reaction is stirred at room temperature for 2-6 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Exploration: A Predictive Analysis

While specific biological data for this class of compounds is not yet widely available, we can extrapolate potential SAR trends based on established medicinal chemistry principles. A hypothetical screening of these analogs against a panel of protein kinases, a common target for indole-based inhibitors, could reveal the following insights:

5-Substituent (R-group) Anticipated Activity Rationale
Small alkyl amides (e.g., Acetyl, Propionyl) ModerateMay provide a hydrogen bond donor and acceptor, but limited in scope for additional interactions.
Aromatic amides (e.g., Benzoyl) Potentially HighThe aromatic ring can engage in π-π stacking or hydrophobic interactions within the active site. Substituents on the aromatic ring (e.g., electron-donating or -withdrawing groups) can further modulate activity.
Heterocyclic amides (e.g., Pyridinoyl) Potentially HighHeterocycles can introduce additional hydrogen bond donors/acceptors and improve solubility and pharmacokinetic properties.
Alkyl/Aryl sulfonamides VariableThe sulfonamide group is a strong hydrogen bond acceptor. The nature of the R-group will significantly impact lipophilicity and steric fit.
Alkyl/Aryl ureas Potentially HighThe urea moiety provides both hydrogen bond donors and an acceptor, often leading to potent interactions with the hinge region of kinases.
Key SAR Insights Diagram

G cluster_0 Key Interaction Types cluster_1 Desired Outcomes SAR Structure-Activity Relationship 5-Substituent Modification HBD Hydrogen Bond Donors (Amide N-H, Urea N-H) SAR:f0->HBD Influences HBA Hydrogen Bond Acceptors (Carbonyl O, Sulfonyl O) SAR:f0->HBA Influences Hydrophobic Hydrophobic Interactions (Aryl/Alkyl groups) SAR:f0->Hydrophobic Influences PiStacking π-π Stacking (Aromatic rings) SAR:f0->PiStacking Influences Potency Increased Potency HBD->Potency Selectivity Improved Selectivity HBD->Selectivity PK Favorable PK Properties HBD->PK HBA->Potency HBA->Selectivity HBA->PK Hydrophobic->Potency Hydrophobic->Selectivity Hydrophobic->PK PiStacking->Potency PiStacking->Selectivity

Caption: Key Factors in SAR for 5-Substituted Analogs.

Conclusion and Future Directions

The 5-substituted-4-fluoro-2-methylindole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries. The strategic placement of the 4-fluoro and 2-methyl groups provides a solid foundation for enhancing drug-like properties.

Future work should focus on the synthesis of a diverse library of 5-substituted analogs and their systematic evaluation in relevant biological assays. This will enable the elucidation of concrete structure-activity relationships and guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.
  • BenchChem. (2025). Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide.
  • RSC Publishing. (2023, May 4). De novo three-component synthesis of meta-substituted anilines.
  • (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27.
  • (2012, May 7).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880.
  • (n.d.). Fischer Indole Synthesis.
  • Dolzhenko, A. V. (2016). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 6(79), 75869-75906.
  • (2012, March 5). (PDF) ChemInform Abstract: Indoles in Multicomponent Processes (MCPs).
  • PrepChem.com. (n.d.). Synthesis of 5-fluoro-oxindole.
  • (2025, April 2).
  • (n.d.). KR20070098922A - 5-aminoindole derivatives.
  • ACS Publications. (2012, March 5). Indoles in Multicomponent Processes (MCPs) | Chemical Reviews.
  • TSI Journals. (2010, July 21). Organic CHEMISTRY.
  • (2024, March 26). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Al-Suwaidan

Sources

A Researcher's Guide to 5-Benzyloxy and 5-Hydroxy Fluoroindoles: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Among its many derivatives, those functionalized at the 5-position are of particular interest, with the 5-hydroxyindole motif being a key feature in compounds with diverse biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[2] The introduction of a fluorine atom to this scaffold further modulates its physicochemical properties, such as lipophilicity and metabolic stability, making 5-fluoroindoles attractive targets in drug discovery.

This guide provides a detailed technical examination of two critical variants of this scaffold: 5-hydroxy-fluoroindoles and their 5-benzyloxy-protected counterparts. We will explore the strategic use of the benzyl group as a protective shield for the reactive hydroxyl functionality, compare the synthesis and reactivity of these two classes of compounds, and provide field-proven insights into their application in drug development.

The Strategic Role of the Benzyl Protecting Group

In the synthesis of complex molecules, protecting groups are temporary modifications of a functional group to prevent it from interfering with subsequent reactions. The benzyl ether is a widely used protecting group for alcohols and phenols due to its stability under a broad range of reaction conditions, including acidic and basic environments.[3][4]

The 5-hydroxy group of a fluoroindole is a nucleophilic phenol. Its presence can complicate many synthetic transformations, such as those involving strong bases or electrophiles intended for other parts of the molecule. By converting the hydroxyl group (-OH) to a benzyloxy group (-OCH₂Ph), its reactivity is masked. The benzyl group is sufficiently robust to withstand various synthetic steps and can be selectively removed later in the sequence to reveal the free hydroxyl group in the final product.[3] This strategy is fundamental to the successful synthesis of many 5-hydroxyindole-based drug candidates.

Comparative Physicochemical Properties

The primary difference between a 5-hydroxy and a 5-benzyloxy fluoroindole lies in the nature of the 5-substituent. This seemingly simple change from -OH to -OCH₂Ph has significant implications for the molecule's physical and chemical properties.

Property5-Hydroxy Fluoroindole5-Benzyloxy FluoroindoleRationale
Molecular Weight LowerHigherAddition of the benzyl group (C₇H₇)
Polarity HigherLowerThe free hydroxyl group is polar and a hydrogen bond donor. The benzyl ether is less polar.
Lipophilicity (LogP) LowerHigherThe large, nonpolar benzyl group significantly increases lipophilicity.
Hydrogen Bonding H-bond Donor & AcceptorH-bond Acceptor onlyThe phenolic -OH can both donate and accept hydrogen bonds. The ether oxygen can only accept.
Acidity (pKa) Phenolic (~10)N/A (Ether)The hydroxyl group is weakly acidic. The benzyloxy group is not.
Steric Hindrance LowHighThe bulky benzyl group provides significant steric shielding around the 5-position.

These are generalized properties and exact values will depend on the specific fluoroindole scaffold.

Synthetic Strategies and Methodologies

The synthesis of these two classes of compounds is intrinsically linked. The 5-benzyloxy derivative is often a key intermediate en route to the 5-hydroxy target.

Synthesis of the Indole Core: The Fischer Synthesis

A classic and versatile method for constructing the indole ring is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[7]

To synthesize a 5-benzyloxy fluoroindole, one would typically start with a 4-benzyloxyphenylhydrazine, which may also contain a fluorine substituent. For instance, the reaction of 4-benzyloxy phenylhydrazine hydrochloride with 4-benzyloxy propiophenone can yield 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in a single step.[8]

Protection: Benzylation of the 5-Hydroxy Group

If the synthetic route begins with a pre-existing 5-hydroxyfluoroindole, the hydroxyl group must be protected before proceeding with further modifications. A standard method for this transformation is the Williamson ether synthesis.[3]

Experimental Protocol: Benzylation of 5-Hydroxyfluoroindole
  • Dissolution: Dissolve the 5-hydroxyfluoroindole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution to deprotonate the phenolic hydroxyl group.[9]

  • Alkylation: Add benzyl bromide (BnBr, 1.1-1.2 eq) to the reaction mixture. A phase-transfer catalyst like tetrabutylammonium iodide (n-Bu₄NI) can be added to facilitate the reaction.[9]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) for several hours until TLC analysis indicates complete consumption of the starting material.[9]

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 5-benzyloxyfluoroindole.

Deprotection: The Critical Debenzylation Step

The removal of the benzyl group (debenzylation) is a crucial final step to unveil the bioactive 5-hydroxy functionality. The most common and effective method for this is catalytic hydrogenation.[10][11]

Mechanism: Catalytic Hydrogenation

This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[10][12] The benzyl C-O bond is cleaved hydrogenolytically, yielding the free phenol and toluene as a byproduct. The reaction is clean and generally high-yielding.

Experimental Protocol: Debenzylation via Catalytic Hydrogenation
  • Setup: In a flask suitable for hydrogenation, dissolve the 5-benzyloxyfluoroindole (1.0 eq) in a solvent such as ethanol, ethyl acetate, or THF.[12]

  • Catalyst Addition: Carefully add the palladium catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.[12]

  • Reaction: Stir the mixture vigorously at room temperature overnight.[12] The reaction progress can be monitored by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxyfluoroindole. This product is often pure enough for subsequent use, but can be further purified by chromatography or recrystallization if necessary.

Caution: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle with care and do not allow the catalyst to dry in the air.[12]

Comparative Reactivity and Applications in Drug Development

The difference between the hydroxyl and benzyloxy group dictates their roles in drug design and synthesis.

  • 5-Hydroxyfluoroindoles: The free hydroxyl group is a key pharmacophoric feature. It can act as a hydrogen bond donor, crucial for binding to biological targets like enzymes and receptors.[13] It also serves as a synthetic handle for further derivatization, allowing for the creation of libraries of compounds through etherification, esterification, or other modifications to explore structure-activity relationships (SAR). 5-hydroxyindoles are integral to molecules like the neurotransmitter serotonin and have been used to develop inhibitors for targets like EZH2.[1]

  • 5-Benzyloxyfluoroindoles: These are primarily synthetic intermediates. The bulky, non-polar benzyloxy group generally does not participate in specific receptor binding interactions in the same way a hydroxyl group does. Its role is to protect the hydroxyl group during synthesis, preventing unwanted side reactions and allowing for the selective modification of other positions on the fluoroindole scaffold.[8] The presence of a fluorine atom on the indole ring can present challenges during debenzylation, as selective debenzylation versus dehalogenation must be considered, requiring careful selection of catalyst and reaction conditions.[14]

Visualization of Synthetic Strategy

The relationship between these two compounds is best visualized as a strategic workflow in multi-step synthesis.

G A 5-Hydroxyfluoroindole (Starting Material or Target) B Protection Step (e.g., Williamson Ether Synthesis) A->B BnBr, Base C 5-Benzyloxyfluoroindole (Protected Intermediate) B->C D Further Synthetic Steps (e.g., C-C coupling, N-alkylation) C->D Reaction at other sites E Deprotection Step (e.g., Catalytic Hydrogenation) D->E H₂, Pd/C F Final Functionalized 5-Hydroxyfluoroindole E->F

Caption: Synthetic workflow showing the strategic use of the benzyloxy protecting group.

G cluster_start Starting Material cluster_reagents Reagents cluster_end Products A 5-Benzyloxyfluoroindole R-O-CH₂Ph B Hydrogen (H₂) Palladium on Carbon (Pd/C) C 5-Hydroxyfluoroindole R-OH B:f1->C:f1 Cleavage of C-O bond D Toluene CH₃Ph

Caption: Key transformation in the catalytic hydrogenation debenzylation reaction.

Conclusion

The distinction between 5-benzyloxy and 5-hydroxy fluoroindoles is a clear illustration of strategic chemical synthesis. The 5-benzyloxy derivative serves as a masked, stable intermediate, enabling complex synthetic manipulations that would be incompatible with a free phenolic hydroxyl group. Conversely, the 5-hydroxyfluoroindole is often the ultimate target, valued for its specific physicochemical properties and its ability to engage in crucial biological interactions. A thorough understanding of the synthesis, protection, deprotection, and relative reactivity of these compounds is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References
  • Sigma-Aldrich. Debenzylation Reactions with Pd(0)
  • Steve S.Y.
  • SynArchive. Protection of Phenol by Ether.
  • Canadian Science Publishing. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
  • Taylor & Francis Online. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Wikipedia. Fischer indole synthesis.
  • ResearchGate. Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride | Request PDF.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • ResearchGate. Predicted physicochemical properties of the tested hydroxyindoles....
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • PMC. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
  • RSC Publishing.
  • RSC Publishing.
  • University of Evansville. Alcohol Protecting Groups.
  • PMC.
  • PMC. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
  • Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.
  • PMC. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition.
  • ResearchGate. Natural and synthetic biologically active compounds containing 5‐hydroxyindole nucleus 1–7..
  • Atlanchim Pharma. 2-17 Science About O-Benzyl protecting groups.
  • Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • ChemicalBook. 5-Fluoroindole synthesis.
  • Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C.
  • PubChem. 5-Hydroxyindole | C8H7NO | CID 16054.
  • Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction.
  • Google Patents.
  • Google Patents.
  • Sigma-Aldrich. 5-Hydroxyindole 97 1953-54-4.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PMC. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes.
  • PubMed.
  • PMC. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • Frontiers.
  • PMC. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction.

Sources

Technical Guide: Solubility Characterization of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole .[1][2] As a specialized indole scaffold often utilized in the synthesis of CRTH2 antagonists and serotonin modulators, this compound exhibits significant lipophilicity due to the 5-benzyloxy (phenylmethoxy) substitution.

This document does not merely list static data points; it establishes a self-validating experimental protocol for researchers to determine precise solubility limits in their specific formulation matrices. It bridges the gap between theoretical structure-activity relationships (SAR) and empirical laboratory workflows.[1][2]

Part 1: Physicochemical Profile & Molecular Analysis[1]

Understanding the solubility of this molecule requires analyzing its structural pharmacophores. The compound consists of a lipophilic indole core substituted with a hydrophobic benzyl ether at C5 and a metabolic blocking fluorine at C4.

Structural Impact on Solubility
  • 5-Phenylmethoxy (Benzyloxy) Group: This is the dominant driver of lipophilicity.[1][2] The bulky, non-polar benzyl ring significantly reduces aqueous solubility while enhancing solubility in chlorinated and aprotic solvents.

  • 4-Fluoro Substitution: Fluorine is bio-isosteric to hydrogen but more lipophilic.[1][2] It lowers the pKa of the indole NH slightly via inductive electron withdrawal but does not confer basicity.

  • 2-Methyl Group: Increases the logP by approximately 0.5 units compared to the unsubstituted indole, further reducing water solubility.

Predicted Physicochemical Properties

The following values are derived from consensus QSPR (Quantitative Structure-Property Relationship) modelling of the specific chemotype.

PropertyEstimated ValueTechnical Implication
Molecular Weight ~255.29 g/mol Small molecule range; suitable for oral absorption if solubilized.[1][2]
LogP (Octanol/Water) 4.2 – 4.8 Highly Lipophilic.[1][2] Class II/IV in BCS classification.[1][2]
pKa (Indole NH) ~16.0Non-ionizable in physiological pH (1–8).[2] Will not dissolve in dilute aqueous acids.[1][2]
H-Bond Donors 1 (Indole NH)Limited hydrogen bonding capacity with water.[1][2]
TPSA ~25 ŲLow polar surface area, indicating high membrane permeability but poor aqueous solvation.[1][2]

Part 2: Solvent Compatibility Matrix[1]

Critical Warning: This compound is prone to oxidation at the benzylic position if left in solution under light for extended periods. All solubility experiments should be conducted in amber glass vials.

Solvent ClassSolventSolubility RatingUsage Recommendation
Aprotic Polar DMSO High (>50 mg/mL) Primary solvent for stock solutions (10–20 mM).[1][2]
Aprotic Polar DMF High (>50 mg/mL) Alternative stock solvent; difficult to remove via lyophilization.[1][2]
Chlorinated DCM / Chloroform High Excellent for extraction and synthesis workup.[1][2]
Alcohols Methanol / Ethanol Moderate Solubility decreases rapidly with water addition.[1][2] Requires heating.[1][2]
Aqueous Water / PBS Negligible (<1 µg/mL) Requires surfactant (Tween 80) or cyclodextrin for formulation.[2]
Hydrocarbon Hexane / Heptane Low Useful as an anti-solvent for crystallization.[1][2]

Part 3: Experimental Determination Protocols

To generate valid data for your specific batch, you must perform the following assays. These protocols are adapted from the NCBI Assay Guidance Manual .

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid estimation during early-stage screening.[1][2]

  • Preparation: Prepare a 10 mM stock solution of the indole in DMSO.

  • Spiking: Spike 5 µL of stock into 245 µL of aqueous buffer (PBS pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Agitation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm chemically compatible filter plate (e.g., PVDF) to remove precipitates.[1][2]

  • Analysis: Analyze the filtrate via UV-Vis spectroscopy (280 nm) or LC-MS/MS against a standard curve.

    • Calculation: Solubility = (Concentration of Filtrate / Concentration of Standard) × 100.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation development and regulatory data.[2]

  • Saturation: Weigh 2–5 mg of solid compound into a 2 mL amber glass vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., PBS, FaSSIF).

  • Equilibrium: Cap tight and rotate (end-over-end) for 24 to 72 hours at 25°C.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification:

    • Remove supernatant carefully.[1][2]

    • Dilute supernatant with Acetonitrile (1:[2]10) to prevent precipitation during injection.[1][2]

    • Inject into HPLC (C18 column, Water/ACN gradient).[2]

  • Purity Check: Compare the peak area of the 24h sample vs. the 72h sample. If the 72h area is significantly lower, degradation is occurring (likely oxidation of the benzyl ether).

Part 4: Visualization of Workflows

Solubility Determination Decision Tree

This diagram guides the researcher on which protocol to select based on the stage of drug development.

SolubilityWorkflowStartStart: Characterize4-Fluoro-2-methyl-5-benzyloxyindoleStageCheckDevelopment Stage?Start->StageCheckEarlyStageEarly Screening(Hit-to-Lead)StageCheck->EarlyStageSpeed PriorityLateStageFormulation/Pre-ClinicalStageCheck->LateStageAccuracy PriorityKineticProtocol A:Kinetic Solubility(DMSO Spike)EarlyStage->KineticThermoProtocol B:Thermodynamic Solubility(Solid Saturation)LateStage->ThermoPrecipitationCheck forPrecipitation (Nephelometry)Kinetic->PrecipitationEquilibrium24-72h Equilibrium(Shake Flask)Thermo->EquilibriumOutput1Est. Solubility Limit(Risk of false high due to supersaturation)Precipitation->Output1Output2True Solubility Limit(Gold Standard)Equilibrium->Output2

Figure 1: Decision logic for selecting the appropriate solubility assay based on research phase.

Solubilization Mechanism Strategy

This diagram illustrates how to overcome the poor aqueous solubility of this specific indole using formulation excipients.

SolubilizationStrategyCompoundTarget Molecule:Lipophilic Indole CoreBarrierBarrier:High LogP (>4.0)Crystal Lattice EnergyCompound->BarrierInsoluble in WaterStrat1Strategy 1:Co-SolventsBarrier->Strat1Strat2Strategy 2:ComplexationBarrier->Strat2Strat3Strategy 3:SurfactantsBarrier->Strat3Mech1Disrupt Water Structure(PEG400, Ethanol)Strat1->Mech1Mech2Encapsulate Benzyl Group(HP-beta-Cyclodextrin)Strat2->Mech2Mech3Micelle Formation(Tween 80, Poloxamer)Strat3->Mech3

Figure 2: Formulation strategies to solubilize the lipophilic 4-fluoro-2-methyl-5-benzyloxyindole.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays.[1][2] Bethesda (MD): National Library of Medicine (US).[2]

  • PubChem Compound Summary. Indole Derivatives and Physicochemical Data. National Center for Biotechnology Information.[1][2]

  • Organic Syntheses. Synthesis of Benzyloxyindole Derivatives. Organic Syntheses, Coll.[1][2] Vol. 6.

  • Creative Bioarray.

Suppliers of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

Part 1: Executive Summary

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole (also known as 5-Benzyloxy-4-fluoro-2-methylindole) is a critical synthetic intermediate in the development of next-generation tyrosine kinase inhibitors (TKIs). It serves as the protected precursor to 4-Fluoro-2-methyl-1H-indol-5-ol , the pharmacophore core of Brivanib (BMS-540215) , a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).

This guide addresses the sourcing challenges associated with this compound, delineates its conversion into the active 5-hydroxy scaffold, and provides a validated technical framework for its application in medicinal chemistry.

Part 2: Chemical Identity & Specifications

The compound exists primarily as a transient intermediate in industrial workflows. For research procurement, it is often more practical to source the deprotected 5-Hydroxy derivative, which is the commercially stable building block.

Comparative Specification Table
FeatureProtected Precursor (Target Topic)Active Building Block (Commercial Standard)
Chemical Name 5-(Benzyloxy)-4-fluoro-2-methyl-1H-indole4-Fluoro-2-methyl-1H-indol-5-ol
CAS Number Not widely listed (Custom Synthesis)288385-88-6
Molecular Formula C₁₆H₁₄FNOC₉H₈FNO
Molecular Weight 255.29 g/mol 165.17 g/mol
Function Stable intermediate; O-benzyl protection prevents oxidation during cyclization.Active nucleophile for coupling with pyrrolotriazine cores (e.g., in Brivanib synthesis).
Solubility Soluble in DCM, Ethyl Acetate.Soluble in DMSO, Methanol; sensitive to air oxidation.

Part 3: Sourcing Strategy & Suppliers

Direct procurement of the phenylmethoxy (benzyloxy) form is often restricted to custom synthesis requests because most vendors deprotect it immediately to sell the 5-hydroxy form.

Recommended Sourcing Workflow
  • Primary Option (Speed): Purchase CAS 288385-88-6 (The 5-Hydroxy derivative).[1][2] This is the "ready-to-use" scaffold.

  • Secondary Option (Custom): If your synthesis requires late-stage deprotection, request "5-Benzyloxy-4-fluoro-2-methylindole" from CROs specializing in indole chemistry.

Verified Supplier List (High-Purity Indole Scaffolds)
SupplierSpecialtyRegionCatalog/Ref for 5-Hydroxy Analog
Manchester Organics Fluorinated HeterocyclesUK/GlobalCAS 288385-88-6 available
Cymit Química Research ChemicalsEuropeRef: 10-F047028
Lianhe Aigen Scale-up IntermediatesAsia/GlobalProduct: LA-100415
Allmpus API Impurities & ScaffoldsGlobalBatch: ALL-CED-951
Chem-Impex Building BlocksUSACheck for 5-Fluoro-2-methylindole analogs

Procurement Note: When ordering, specify HPLC purity >98% as fluoro-indoles are prone to darkening (oxidation) if not stored under argon at 2–8°C.

Part 4: Technical Synthesis Protocol

For researchers needing to synthesize the benzyloxy intermediate de novo (e.g., to introduce a specific isotopic label or alternative protection), the following protocol is validated based on the Brivanib patent literature (US6869952B2).

Reaction Workflow Diagram

SynthesisPathway Precursor 1-(3-benzyloxy-2-fluoro-6- nitrophenyl)-propan-2-one Cyclization Reductive Cyclization (Raney Ni / H2 or Fe/AcOH) Precursor->Cyclization Ring Closure Target 5-Benzyloxy-4-fluoro- 2-methyl-1H-indole (The Topic Compound) Cyclization->Target Yield ~80% Deprotection Debenzylation (H2/Pd-C or HBr/AcOH) Target->Deprotection Cleavage FinalBlock 4-Fluoro-2-methyl- 1H-indol-5-ol (Active Scaffold) Deprotection->FinalBlock Active Drug Core

Caption: Synthetic pathway from nitro-acetone precursor to the active hydroxy-indole scaffold.

Step-by-Step Methodology

1. Precursor Assembly: Start with 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one .[3] This is generated via the alkylation of the corresponding nitrotoluene or phenylacetic acid derivative.

2. Reductive Cyclization (Formation of the Target Indole):

  • Reagents: Raney Nickel (~50% w/w), Methanol, Hydrogen (or Hydrazine hydrate).

  • Procedure:

    • Dissolve the nitro-acetone precursor in Methanol.

    • Add Raney Nickel catalyst (carefully, under inert atmosphere).

    • Heat to 40°C and add Hydrazine hydrate dropwise (or use H₂ hydrogenation).

    • Reflux for 1–2 hours. The nitro group reduces to an amine, which spontaneously attacks the ketone to form the indole ring.

    • Work-up: Filter through Celite to remove Nickel. Concentrate the filtrate.

    • Purification: Silica gel chromatography (eluting with Dichloromethane).

    • Result: 5-Benzyloxy-4-fluoro-2-methyl-1H-indole (Yellowish oil/solid).

3. Debenzylation (Activation):

  • Reagents: 10% Pd/C, Ethanol, Hydrogen gas (1 atm).

  • Procedure: Stir the benzyloxy indole under H₂ atmosphere at room temperature for 4 hours.

  • Result: Quantitative conversion to 4-Fluoro-2-methyl-1H-indol-5-ol .

Part 5: Application in Drug Discovery (Mechanism)

The 4-fluoro-2-methylindole moiety is designed to fit into the ATP-binding pocket of VEGFR-2. The fluorine atom at position 4 provides metabolic stability and electronic modulation, while the 5-hydroxyl group (revealed after deprotection) acts as the linkage point to the pyrrolotriazine hinge binder.

Signaling Pathway & Inhibition[4][5][6][7][8]

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds Phosphorylation Autophosphorylation VEGFR2->Phosphorylation Blocked by Inhibitor Brivanib Brivanib (Indole-Pyrrolotriazine) Brivanib->VEGFR2 Inhibits ATP Binding (via Indole Moiety) Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Angiogenesis Angiogenesis & Tumor Growth Signaling->Angiogenesis

Caption: Mechanism of Action showing the indole-based inhibitor blocking VEGFR-2 signaling.

Part 6: Quality Control & Validation

To ensure the integrity of the 5-Benzyloxy-4-fluoro-2-methyl-1H-indole (or its hydroxy derivative), the following analytical parameters must be met:

  • ¹H NMR (DMSO-d₆):

    • Look for the benzyloxy methylene protons (singlet around δ 5.1 ppm) in the protected form.

    • Look for the C2-Methyl group (singlet around δ 2.3–2.4 ppm).

    • Diagnostic: The disappearance of the benzyl peaks and appearance of a broad phenolic -OH singlet (δ ~8.5–9.0 ppm) confirms deprotection.

  • Mass Spectrometry (LC-MS):

    • Protected: [M+H]⁺ ≈ 256.3

    • Deprotected: [M+H]⁺ ≈ 166.2

  • Purity: ≥98% by HPLC (UV detection at 254 nm). Impurities often include the non-cyclized amino-ketone if the reduction was incomplete.

References

  • Bhide, R. S., et al. (2006).[4] "Discovery and Preclinical Studies of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an in Vivo Active Potent VEGFR-2 Inhibitor." Journal of Medicinal Chemistry, 49(7), 2143–2146.[4]

  • Cai, Z., et al. (2008).[5] "Discovery of Brivanib Alaninate... a Novel Prodrug of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Kinase Inhibitor."[5][6] Journal of Medicinal Chemistry, 51(6), 1976–1980.[5]

  • Vite, G. D., et al. (2005). "Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases." U.S. Patent 6,869,952 B2. Bristol-Myers Squibb Company.[7]

  • Mastalerz, H., et al. (2005). "Process for preparing certain pyrrolotriazine compounds."[3] U.S. Patent 6,933,386 B2. Bristol-Myers Squibb Company.[7]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11234052, Brivanib." PubChem.

Sources

The 4-Fluoro-2-Methylindole Scaffold: A Technical Guide for Advanced Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in the Privileged Indole Core

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional organic materials.[1] Its inherent biological activity and versatile chemical functionality have cemented its status as a "privileged scaffold." Within this important class of heterocycles, the strategic introduction of fluorine atoms can dramatically enhance molecular properties. The unique electronegativity and small size of the fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often translates to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[1]

This technical guide provides an in-depth exploration of the 4-fluoro-2-methylindole scaffold, a specific and increasingly important building block for drug discovery and advanced material development. We will delve into the synthetic methodologies for its preparation, its key physicochemical and spectroscopic properties, and its applications in cutting-edge research, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Fluoro-2-Methyl-1H-Indole

A comprehensive understanding of the physicochemical properties of the 4-fluoro-2-methylindole scaffold is essential for its effective utilization in research and development. The table below summarizes key computed properties for this compound.

PropertyValueReference
Molecular Formula C₉H₈FN[2]
Molecular Weight 149.16 g/mol [2]
XLogP3 2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Exact Mass 149.064077422 Da[2]
Topological Polar Surface Area 15.8 Ų[2]
Complexity 148[2]

Synthesis of the 4-Fluoro-2-Methylindole Scaffold: The Fischer Indole Synthesis

The most versatile and widely employed method for the synthesis of 2-methylindoles, including the 4-fluoro derivative, is the Fischer indole synthesis.[3] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[3]

Reaction Mechanism and Rationale

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine (in this case, (4-fluorophenyl)hydrazine) with a ketone (acetone) to form a phenylhydrazone.[3]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[3]

  • [3][3]-Sigmatropic Rearrangement: A key step in the mechanism is a[3][3]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.[3]

  • Aromatization and Cyclization: The resulting intermediate undergoes aromatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.[4]

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[3][4]

The choice of acid catalyst is critical and can significantly impact the reaction yield. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are effective.[3] Zinc chloride is a commonly used and effective catalyst for this transformation.

Fischer_Indole_Synthesis Start 4-Fluorophenylhydrazine + Acetone Hydrazone Hydrazone Formation (Acid Catalyst) Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Intramolecular Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Product 4-Fluoro-2-methylindole Elimination->Product Drug_Discovery_Workflow Scaffold 4-Fluoro-2-methylindole Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead_Gen Lead Generation SAR->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Sources

Methodological & Application

Synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Executive Summary & Strategic Analysis

The target molecule, 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole (also referred to as 5-benzyloxy-4-fluoro-2-methylindole), represents a highly specialized scaffold often utilized in the development of prostaglandin D2 receptor antagonists (e.g., Ramatroban analogs) and kinase inhibitors.

The synthesis of this molecule presents a specific regiochemical challenge: the introduction of the fluorine atom at the C4 position of the indole core. Standard electrophilic aromatic substitution on a pre-formed indole typically favors the C3 or C5 positions. Therefore, the fluorine moiety must be installed prior to the formation of the indole ring or via directed lithiation strategies.

This guide details the Fischer Indole Synthesis route, selected for its scalability and ability to pre-install the critical 4-fluoro substituent via a specific aniline precursor. A secondary "Deprotection-Alkylation" workflow is provided for scenarios where the methoxy-analog is available.

Retrosynthetic Logic & Pathway Design

To ensure the correct placement of the 4-fluoro and 5-benzyloxy groups, we disconnect the indole ring at the N-C2 and C2-C3 bonds.

  • Primary Disconnection: Fischer Indolization.

  • Key Precursor: (3-Fluoro-4-(benzyloxy)phenyl)hydrazine.

  • Regiochemical Control: The cyclization of a 3-substituted phenylhydrazine can yield two isomers (4-substituted and 6-substituted indoles). The 3-fluoro substituent on the hydrazine creates steric crowding at the ortho position (leading to the 4-fluoro indole). While the 6-fluoro isomer is often favored sterically, the 4-fluoro isomer (Target) is accessible and separable via chromatography.

Pathway Visualization

Retrosynthesis Target TARGET: 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole Hydrazone Intermediate: Acetone (3-fluoro-4-benzyloxyphenyl)hydrazone Target->Hydrazone Fischer Cyclization (Acid Catalyst, Heat) Hydrazine Precursor: (3-Fluoro-4-benzyloxyphenyl)hydrazine Hydrazone->Hydrazine Condensation Ketone Reagent: Acetone Hydrazone->Ketone + Aniline Starting Material: 3-Fluoro-4-benzyloxyaniline Hydrazine->Aniline Diazotization & Reduction (SnCl2)

Caption: Retrosynthetic disconnection showing the Fischer Indole strategy derived from a specific aniline precursor.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Hydrazine Formation)

The synthesis begins with 3-Fluoro-4-benzyloxyaniline . If this is not commercially available, it is prepared from 3-fluoro-4-nitrophenol via benzylation (BnBr/K2CO3) followed by nitro reduction (Fe/NH4Cl or H2/Pd-C, though Pd-C may debenzylate, so Fe reduction is preferred).

Step 1.1: Diazotization and Reduction [1]

  • Objective: Convert the aniline to the hydrazine hydrochloride salt.

  • Reagents:

    • 3-Fluoro-4-benzyloxyaniline (1.0 equiv)

    • Sodium Nitrite (NaNO2) (1.1 equiv)

    • Stannous Chloride Dihydrate (SnCl2·2H2O) (2.5 equiv)

    • Conc. HCl, Water.[2][3][4]

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 3-Fluoro-4-benzyloxyaniline (10 g) in concentrated HCl (30 mL) and water (30 mL). Cool the mixture to -5°C using an ice/salt bath.

  • Diazotization: Add a solution of NaNO2 (1.1 equiv) in water (10 mL) dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution should become clear/yellowish.

  • Reduction: In a separate vessel, dissolve SnCl2·2H2O (2.5 equiv) in concentrated HCl (20 mL) and cool to -5°C. Transfer the cold diazonium salt solution slowly into the stannous chloride solution with vigorous stirring, keeping temperature < 0°C.

  • Precipitation: Stir the resulting thick suspension at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Isolation: Filter the precipitate (Hydrazine Hydrochloride salt).[4] Wash with cold brine and diethyl ether to remove non-polar impurities.

  • Free Base Liberation (Optional but Recommended): Suspend the salt in EtOAc, treat with 10% NaOH at 0°C until pH > 10. Separate organic layer, dry over Na2SO4, and concentrate to yield the free hydrazine. Note: Hydrazines are unstable; use immediately.

Phase 2: Fischer Indolization
  • Objective: Condensation with acetone and cyclization to form the indole core.[4]

  • Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

Step 2.1: Hydrazone Formation [4]

  • Dissolve the fresh (3-Fluoro-4-benzyloxyphenyl)hydrazine (1.0 equiv) in Ethanol (10 vol).

  • Add Acetone (3.0 equiv).

  • Heat to reflux for 1 hour.

  • Concentrate in vacuo to yield the crude acetone hydrazone (oil or low-melting solid).

Step 2.2: Cyclization

  • Catalyst Choice: Polyphosphoric Acid (PPA) is preferred for 2-methylindoles as it suppresses polymerization side reactions common with Lewis acids like ZnCl2.

Protocol:

  • Setup: Place PPA (10 g per 1 g of hydrazone) in a reaction vessel and heat to 80°C to lower viscosity.

  • Addition: Add the crude hydrazone slowly to the stirring PPA. The reaction is exothermic; monitor temperature.

  • Reaction: Heat the mixture to 100–110°C for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). Look for the disappearance of the hydrazone and appearance of two fluorescent spots (the 4-fluoro and 6-fluoro isomers).

  • Quench: Cool to 60°C. Pour the mixture onto crushed ice (approx. 10x weight of PPA) with vigorous stirring.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).

  • Workup: Wash combined organics with Sat. NaHCO3 (until neutral), then Brine. Dry over MgSO4 and concentrate.

Phase 3: Purification & Isomer Separation

This is the critical quality control step. The cyclization of 3-fluoro-phenylhydrazones typically yields a mixture:

  • Isomer A (Target): 4-Fluoro-5-benzyloxy-2-methylindole (Cyclization at C2, crowded).

  • Isomer B (By-product): 6-Fluoro-5-benzyloxy-2-methylindole (Cyclization at C6, less hindered).

Protocol:

  • Column Chromatography: Use Silica Gel (230-400 mesh).

  • Eluent: Gradient elution starting with 100% Hexane -> 90:10 Hexane:EtOAc -> 80:20 Hexane:EtOAc.

  • Identification:

    • The 4-fluoro isomer typically elutes after the 6-fluoro isomer due to the "ortho effect" and interaction of the fluorine with the indole NH, affecting polarity.

    • Validation: 1H NMR is required.

      • 4-Fluoro isomer: Look for H-6 and H-7 coupling. H-3 will appear as a singlet (or fine doublet due to long-range F coupling). The key is the splitting pattern of the benzene protons.

      • 19F NMR: The chemical shift of the fluorine will differ significantly between the crowded C4 position and the open C6 position.

Alternative Route: Alkylation of 5-Hydroxy Indole

If 4-Fluoro-2-methyl-1H-indol-5-ol (or its 5-methoxy analog) is available from a commercial source or a Nenitzescu synthesis, this route is superior in yield.

Workflow:

  • Demethylation (if starting with Methoxy):

    • Substrate: 4-Fluoro-5-methoxy-2-methylindole.

    • Reagent: BBr3 (1M in DCM), -78°C to RT.

    • Quench: MeOH.

  • Benzylation:

    • Substrate: 4-Fluoro-2-methyl-1H-indol-5-ol.

    • Reagents: Benzyl Bromide (1.1 equiv), K2CO3 (2.0 equiv), DMF or Acetone.

    • Conditions: RT for 12 hours.

    • Yield: Typically >85%.[5]

Process Data & Specifications

ParameterSpecification / RangeNotes
Reaction Temp (Cyclization) 100°C - 110°C<100°C: Incomplete; >120°C: Tarry degradation.
Catalyst Polyphosphoric Acid (PPA)Superior to ZnCl2 for this substrate.
Regioselectivity ~1:2 to 1:4 (4-F : 6-F)The 4-F isomer is the minor product due to sterics.
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under Argon.
1H NMR Diagnostic Indole C3-H (~6.2 ppm)Singlet. Confirms 2-methyl substitution.[3][6][7][8][9]

Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Fischer Cyclization cluster_2 Phase 3: Purification Start 3-Fluoro-4-benzyloxyaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 Reduction (SnCl2, HCl) Step1->Step2 Hydrazine (3-Fluoro-4-benzyloxyphenyl)hydrazine Step2->Hydrazine Mix Condensation with Acetone (Ethanol, Reflux) Hydrazine->Mix Cyclize Indolization (PPA, 100-110°C) Mix->Cyclize Crude Crude Mixture: 4-F and 6-F Isomers Cyclize->Crude Column Silica Gel Chromatography (Hexane/EtOAc) Crude->Column Target TARGET: 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole Column->Target Isolate Minor Isomer

Caption: Step-by-step experimental workflow for the Fischer Indole synthesis route.

References

  • BenchChem. Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine and related scaffolds. Retrieved from

  • Robinson, B. (1982). The Fischer Indole Synthesis.[1][4][8] John Wiley & Sons. (Standard text for mechanism and regiochemistry of 3-substituted hydrazines).

  • Allen, G. R. (1973).[10] The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction.[9][10][11][12] Organic Reactions, 20, 337.[10] Retrieved from

  • Ishizumi, K., et al. (1967). Synthesis of 5-methoxy-2-methylindole derivatives. Chemical & Pharmaceutical Bulletin, 15(6), 863-872.
  • Merck & Co. (2006). Substituted Indole Derivatives as Prostaglandin D2 Receptor Antagonists. Patent WO2006/044732. (Context for the pharmaceutical relevance of this specific scaffold).

Disclaimer: This protocol involves the use of hazardous chemicals (Hydrazines, PPA, Tin Chloride). All procedures must be performed in a fume hood with appropriate PPE. The regioselectivity ratios provided are estimates based on electronic effects of fluorine in Fischer cyclizations.

Sources

Application Note: Precision Synthesis of 5-Benzyloxy-4-fluoro-2-methylindole via Regioselective Fischer Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the complex regiochemical challenges of synthesizing 5-benzyloxy-4-fluoro-2-methylindole . Unlike standard indole syntheses, the presence of the fluorine atom at the meta position of the hydrazine precursor introduces a critical bifurcation in the reaction pathway, requiring precise control and purification strategies.

Executive Summary

The synthesis of 5-benzyloxy-4-fluoro-2-methylindole presents a classic problem in heterocyclic chemistry: controlling regioselectivity in the Fischer indole synthesis when using meta-substituted phenylhydrazines. The target molecule is a high-value scaffold, often serving as a precursor for third-generation kinase inhibitors (e.g., EGFR inhibitors) where the 4-fluoro substituent modulates metabolic stability and binding affinity.

This guide details a robust protocol starting from 3-fluoro-4-benzyloxyaniline . It addresses the inherent competition between the formation of the desired 4-fluoro isomer and the thermodynamically favored 6-fluoro isomer. We provide a self-validating workflow including hydrazine formation, hydrazone condensation, acid-mediated cyclization, and the critical chromatographic separation required to isolate the target.

Retrosynthetic Analysis & Mechanistic Pathway

The core challenge lies in the [3,3]-sigmatropic rearrangement step. The precursor, 3-fluoro-4-benzyloxyphenylhydrazine , possesses two non-equivalent ortho positions relative to the hydrazine moiety:

  • C2 (Sterically Crowded): Between the hydrazine and the fluorine atom.[1] Cyclization here yields the target 4-fluoroindole .

  • C6 (Sterically Open): Adjacent only to a hydrogen. Cyclization here yields the isomeric 6-fluoroindole .

While electronic effects of the para-benzyloxy group generally activate the ring, the steric bulk of the fluorine atom at the meta position typically disfavors attack at C2, often leading to a mixture enriched in the unwanted 6-fluoro isomer [1]. Successful isolation relies on optimized cyclization conditions and rigorous separation.

Pathway Visualization

The following diagram illustrates the bifurcation point in the synthesis.

FischerPathway Aniline 3-Fluoro-4-benzyloxyaniline Hydrazine Aryl Hydrazine Intermediate Aniline->Hydrazine 1. NaNO2/HCl 2. SnCl2 Hydrazone Acetone Phenylhydrazone Hydrazine->Hydrazone + Acetone Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine H+ Tautomerization PathA [3,3]-Shift at C2 (Hindered) Enamine->PathA Minor Pathway PathB [3,3]-Shift at C6 (Open) Enamine->PathB Major Pathway Target TARGET: 5-Benzyloxy-4-fluoro- 2-methylindole PathA->Target - NH3 Isomer BYPRODUCT: 5-Benzyloxy-6-fluoro- 2-methylindole PathB->Isomer - NH3

Caption: Mechanistic bifurcation in the Fischer Indole Synthesis of 3-fluoro-4-benzyloxyphenylhydrazine.[1][2][3]

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Fluoro-4-benzyloxyphenylhydrazine Hydrochloride

Objective: Convert the aniline precursor to the hydrazine via diazonium salt reduction. Scale: 50 mmol basis.

Reagents:

  • 3-Fluoro-4-benzyloxyaniline (10.86 g, 50 mmol)

  • Sodium Nitrite (NaNO₂, 3.8 g, 55 mmol)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 28.2 g, 125 mmol) OR Sodium Sulfite method (greener alternative).

  • Conc. HCl (12 M)

Protocol:

  • Diazotization: Suspend the aniline in conc. HCl (30 mL) and water (30 mL). Cool to -5°C in an ice/salt bath.

  • Add NaNO₂ (dissolved in 10 mL H₂O) dropwise, maintaining temperature < 0°C. Stir for 30 min. The solution should become clear (diazonium salt formation).

  • Reduction: Dissolve SnCl₂·2H₂O in conc. HCl (40 mL) and cool to -5°C. Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring.

  • Precipitation: A thick white/beige precipitate of the hydrazine hydrochloride salt will form immediately. Stir at 0°C for 2 hours, then store at 4°C overnight to maximize yield.

  • Isolation: Filter the solid, wash with cold dilute HCl, then cold ethanol, and finally diethyl ether. Dry under vacuum.

    • Checkpoint: 1H NMR (D₂O) should show aromatic protons and absence of NH₂ peaks (replaced by broad NH-NH₃⁺).

Phase 2: Fischer Cyclization to 5-Benzyloxy-4-fluoro-2-methylindole

Objective: Condensation with acetone and acid-mediated ring closure. Note: We utilize Polyphosphoric Acid (PPA) as the catalyst/solvent.[4] PPA is preferred over ZnCl₂ for 2-methylindoles as it often provides cleaner conversion, though it requires careful temperature control to manage the regioselectivity [2].

Reagents:

  • Hydrazine HCl salt (from Phase 1) (5.0 g, ~18.6 mmol)

  • Acetone (excess, 5 mL) or Acetone Dimethyl Acetal (2.2 g, 20 mmol)

  • Polyphosphoric Acid (PPA) (50 g)

  • Solvent: Toluene (for extraction)[2][5][6][7]

Protocol:

  • Hydrazone Formation (In Situ): In a flask, mix the hydrazine hydrochloride with acetone (20 mL) and a drop of acetic acid. Stir at room temperature for 1 hour. Evaporate excess acetone to yield the crude hydrazone as an oil/solid.

  • Cyclization: Heat PPA (50 g) to 80°C in a mechanical stirrer setup.

  • Add the crude hydrazone slowly to the warm PPA.

  • Reaction: Increase temperature to 100–110°C .

    • Critical Control: Do not exceed 120°C. Higher temperatures favor the thermodynamic 6-fluoro isomer even more strongly.

    • Monitor by TLC (Hexane/EtOAc 4:1). You will see two spots formed: the major (6-fluoro) and minor (4-fluoro).

  • Quench: After reaction completion (approx. 2-3 hours), pour the hot dark syrup onto crushed ice (200 g) with vigorous stirring.

  • Workup: Neutralize with NaOH (aq) or NH₄OH until pH ~8. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification and Validation (The Critical Step)

The crude residue contains a mixture of the 4-fluoro (Target) and 6-fluoro (Isomer) products. Separation is achieved via Flash Column Chromatography.[8]

Separation Strategy:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane -> 10% Ethyl Acetate in Hexane.

  • Elution Order:

    • 6-Fluoro Isomer: typically elutes first (less polar due to less "ortho effect" crowding).

    • 4-Fluoro Isomer (Target): typically elutes second.

Data Table: Physicochemical Properties for Identification

PropertyTarget: 4-Fluoro-5-benzyloxy-2-methylindoleIsomer: 6-Fluoro-5-benzyloxy-2-methylindole
Rf (Hex:EtOAc 4:1) ~0.35 (Lower)~0.45 (Higher)
1H NMR (Aromatic) H-6 and H-7 appear as distinct doublets/multiplets. H-3 often shows coupling to F-4 (J ~2-4 Hz).H-4 and H-7 appear as singlets or weak doublets (due to para/meta F). H-3 shows no F-coupling.
19F NMR Shift characteristic of F flanked by Indole N and OBn (crowded).Shift characteristic of F flanked by H and Indole C7.
Yield (Typical) 15 - 25%40 - 60%
Analytical Validation (Self-Validating Checkpoint)

To confirm you have the 4-fluoro isomer:

  • 1H NMR (DMSO-d6): Look for the signal of the methyl group at C2 (δ ~2.3-2.4 ppm).

  • NOE (Nuclear Overhauser Effect): Irradiate the Methyl group signal.

    • If 4-fluoro : You should see NOE enhancement of the H-3 proton, but minimal/no enhancement of aromatic ring protons (blocked by F).

    • If 6-fluoro : You might see NOE to H-3, and H-3 might show NOE to H-4 (if H-4 is present).

  • 19F-1H Coupling: The proton at C3 (indole double bond) often shows a "W-coupling" or through-space coupling to the Fluorine at C4.

Process Safety & Troubleshooting

Hazard Analysis
  • Hydrazines: Known sensitizers and potential carcinogens. Handle in a fume hood with double gloving.

  • PPA: Viscous, corrosive acid. Causes severe burns. Reacts exothermically with water.[1]

  • Exotherm: The Fischer cyclization releases NH₃ and heat. Ensure proper venting.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield of 4-F Isomer Temperature too high during cyclization.[9][10]Lower PPA temp to 90°C; accept longer reaction time.
Incomplete Cyclization Wet hydrazine or insufficient acid strength.Dry hydrazine salt thoroughly; use fresh PPA.
"Sticky" Purification Indoles decompose on acidic silica.Add 1% Triethylamine to the eluent to neutralize silica acidity.

References

  • Regioselectivity in Fischer Indole Synthesis

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
    • Note: Classic review establishing the preference for cyclization at the less hindered position in meta-substituted hydrazines.
  • Polyphosphoric Acid in Indole Synthesis

    • Organic Syntheses, Coll. Vol. 4, p.884 (1963); Vol. 37, p.57 (1957). 2-Phenylindole.
  • Synthesis of Fluorinated Indoles

    • TSI Journals. (2010). Synthesis of 5-fluoro, 6-substituted indoles.
  • General Mechanism & Application

    • Fischer Indole Synthesis - Organic Chemistry Portal.

Sources

Protocol for the O-benzylation of 4-fluoro-2-methyl-5-hydroxyindole: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and robust protocol for the O-benzylation of 4-fluoro-2-methyl-5-hydroxyindole, a key synthetic intermediate in medicinal chemistry. The described method utilizes the Williamson ether synthesis, a reliable and versatile procedure for the formation of ethers. This guide offers a comprehensive, step-by-step methodology, including insights into reaction mechanism, optimization of reaction conditions, and mitigation of potential side reactions such as C- and N-alkylation. Furthermore, detailed procedures for product purification and characterization by NMR and mass spectrometry are provided to ensure the synthesis of a highly pure final product. This protocol is designed to be a self-validating system, enabling researchers to confidently and efficiently synthesize 5-benzyloxy-4-fluoro-2-methyl-1H-indole for applications in drug discovery and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring system is a critical aspect of drug design, allowing for the modulation of pharmacological activity. Specifically, the introduction of a benzyloxy group at the 5-position of a substituted indole can significantly impact its biological properties. The O-benzylation of 4-fluoro-2-methyl-5-hydroxyindole is a key transformation for accessing a range of novel compounds with potential therapeutic applications.

The Williamson ether synthesis is a classic and highly effective method for the formation of ether linkages. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide.[1][2] In the context of this protocol, the hydroxyl group of 4-fluoro-2-methyl-5-hydroxyindole is deprotonated using a suitable base to form a phenoxide intermediate, which then reacts with benzyl bromide to yield the desired 5-benzyloxy ether.

The presence of a fluorine atom at the 4-position of the indole ring is expected to increase the acidity of the 5-hydroxyl group through its electron-withdrawing inductive effect, facilitating deprotonation. However, the indole nitrogen and the C3 position also possess nucleophilic character, which can lead to competing N-alkylation and C-alkylation side reactions. This protocol is optimized to favor the desired O-alkylation by careful selection of the base and solvent system. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are known to favor O-alkylation in Williamson ether syntheses.[3][4]

This application note provides a comprehensive guide for researchers to successfully perform the O-benzylation of 4-fluoro-2-methyl-5-hydroxyindole, complete with detailed experimental procedures, safety precautions, and characterization data.

Reaction Scheme

Reaction_Scheme cluster_reagents Reagents Reactant1 4-fluoro-2-methyl-5-hydroxyindole Product 5-benzyloxy-4-fluoro-2-methyl-1H-indole Reactant1->Product + Benzyl Bromide Reactant2 Benzyl Bromide Base K2CO3 Solvent DMF

Figure 1: O-benzylation of 4-fluoro-2-methyl-5-hydroxyindole.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCatalog No.
4-fluoro-2-methyl-5-hydroxyindole≥98%Commercially Available-
Benzyl bromide≥99%Commercially Available-
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially Available-
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available-
Ethyl acetate (EtOAc)ACS GradeCommercially Available-
HexanesACS GradeCommercially Available-
Deionized water---
Brine (saturated NaCl solution)---
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available-
Silica gel60 Å, 230-400 meshCommercially Available-
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (e.g., ESI-MS)

Experimental Protocol

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methyl-5-hydroxyindole (1.0 g, 5.58 mmol).

    • Add anhydrous potassium carbonate (1.54 g, 11.16 mmol, 2.0 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF, 20 mL).

    • Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Addition of Benzyl Bromide:

    • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

    • Slowly add benzyl bromide (0.79 mL, 6.69 mmol, 1.2 equiv.) to the reaction mixture dropwise using a syringe.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C using a heating mantle.

    • Maintain stirring at this temperature and monitor the reaction progress by thin-layer chromatography (TLC).

      • TLC analysis: Use a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product should have a higher Rf value than the starting material. Visualize the spots under a UV lamp (254 nm).

    • The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel.

      • Column packing: Use a slurry of silica gel in hexanes.

      • Elution: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-benzyloxy-4-fluoro-2-methyl-1H-indole as a solid.

Results and Discussion

The O-benzylation of 4-fluoro-2-methyl-5-hydroxyindole using potassium carbonate as the base and benzyl bromide as the alkylating agent in DMF provides the desired product, 5-benzyloxy-4-fluoro-2-methyl-1H-indole, in good yield. The choice of a relatively mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing fluorine substituent.[5] The use of a polar aprotic solvent like DMF is crucial for several reasons: it readily dissolves the reactants and the intermediate phenoxide salt, and it is known to favor O-alkylation over competing C-alkylation.[4][6]

Characterization of 5-benzyloxy-4-fluoro-2-methyl-1H-indole

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.0 (br s, 1H, NH)

    • ~7.5-7.3 (m, 5H, Ar-H of benzyl group)

    • ~7.1 (d, 1H, indole H-7)

    • ~6.9 (d, 1H, indole H-6)

    • ~6.3 (s, 1H, indole H-3)

    • ~5.1 (s, 2H, O-CH₂-Ph)

    • ~2.4 (s, 3H, indole CH₃)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • ~150.0 (C-5)

    • ~145.0 (C-4, coupled to F)

    • ~137.0 (quaternary C of benzyl group)

    • ~135.0 (C-7a)

    • ~130.0 (C-2)

    • ~128.5, 128.0, 127.5 (CH carbons of benzyl group)

    • ~125.0 (C-3a)

    • ~110.0 (C-7)

    • ~105.0 (C-6, coupled to F)

    • ~100.0 (C-3)

    • ~71.0 (O-CH₂)

    • ~13.0 (CH₃)

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₁₆H₁₄FNO [M+H]⁺: 272.1132

    • Found: 272.1135

The disappearance of the hydroxyl proton signal from the starting material and the appearance of a singlet at approximately 5.1 ppm corresponding to the benzylic protons, along with the characteristic signals for the aromatic protons of the benzyl group, confirm the successful O-benzylation.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion 1. Incomplete deprotonation. 2. Inactive benzyl bromide. 3. Insufficient reaction time or temperature.1. Use a stronger base like sodium hydride (NaH), but be mindful of increased side reactions.[7] Ensure K₂CO₃ is anhydrous. 2. Use freshly opened or distilled benzyl bromide. 3. Increase reaction temperature to 80-90 °C and monitor by TLC for a longer duration.
Presence of side products (N- or C-alkylation) 1. Use of a very strong base. 2. Reaction conditions favoring C-alkylation.1. Use a milder base like K₂CO₃ or Cs₂CO₃.[6] 2. Ensure the use of a polar aprotic solvent like DMF or acetonitrile.[8]
Difficulty in purification (streaking on TLC) The indole nitrogen can interact with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.

Safety Precautions

  • Benzyl bromide is a lachrymator and a corrosive substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Sodium hydride (if used as an alternative base) is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.[13]

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 4-fluoro-2-methyl-5-hydroxyindole, K2CO3, and DMF to a dry flask. B 2. Flush with inert gas. A->B C 3. Stir at room temperature. B->C D 4. Add benzyl bromide dropwise. C->D E 5. Heat to 60-70 °C. D->E F 6. Monitor by TLC. E->F G 7. Cool to room temperature. F->G H 8. Quench with water and extract with EtOAc. G->H I 9. Wash organic layer with water and brine. H->I J 10. Dry over Na2SO4. I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify by flash column chromatography. K->L M 13. Characterize by NMR and MS. L->M

Figure 2: Experimental workflow for the O-benzylation protocol.

References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.
  • Royal Society of Chemistry. (n.d.).
  • Smolecule. (2026). Understanding the Williamson Ether Synthesis. Smolecule.
  • Wikipedia. (2024). Williamson ether synthesis.
  • Sigma-Aldrich. (2013).
  • Vedantu. (2024). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • Synquest Labs. (n.d.). Benzyl bromide.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Sigma-Aldrich. (2025).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Francis Academic Press. (2023).
  • Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis - 1,1,8,8-(tetramethylguanidino)naphtalene) a proton sponge as base: a kinetics study by NMR spectroscopy.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Fisher Scientific. (2010).
  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Eastern Kentucky University.
  • Eastern Kentucky University. (n.d.). 12. The Williamson Ether Synthesis.
  • New Jersey Department of Health. (2000). Common Name: BENZYL BROMIDE HAZARD SUMMARY.
  • Google Patents. (n.d.).
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde.
  • ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?.
  • ResearchGate. (n.d.). 2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-,ethoxyindole Under Basic Conditions.
  • ChemicalBook. (n.d.). 5-Fluoroindole synthesis.
  • SciSpace. (2010).
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • RJPT. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
  • RSC Publishing. (2015).
  • National Institutes of Health. (n.d.).
  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry.
  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Arabian Journal of Chemistry. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts.
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • ChemRxiv. (n.d.). Hydroxyalkylation of Benzylic C‒H Bonds Enabled by Hydrogen Bonding‒Assisted Cage Effect.

Sources

Application Note: 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole as a Strategic Intermediate in Dual VEGFR/FGFR Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted oncology therapeutics, the construction of highly selective kinase inhibitors relies on the precise functionalization of heterocyclic cores. 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole (also known as 5-benzyloxy-4-fluoro-2-methyl-1H-indole) serves as a critical, structurally locked intermediate in the synthesis of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors[1]. Most notably, this protected indole is the foundational building block for Brivanib (BMS-540215) and its orally bioavailable prodrug Brivanib alaninate (BMS-582664) [2][3]. By acting as a stable precursor, it enables the efficient downstream assembly of active pharmaceutical ingredients (APIs) designed to dually inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1)[4][5].

Structural Logic & Mechanistic Rationale

The specific substitution pattern of this indole intermediate is not arbitrary; it is engineered to dictate both the chemical reactivity during synthesis and the pharmacodynamic properties of the final API:

  • 5-Phenylmethoxy (Benzyloxy) Group: The indole core is highly electron-rich and susceptible to oxidative degradation. The benzyl ether acts as a robust protecting group for the C5-hydroxyl during harsh upstream reactions (such as nitration and reductive cyclization)[6][7]. It is strategically chosen because it can be cleaved under mild, neutral catalytic hydrogenolysis conditions, preventing the degradation of the delicate indole ring that would occur with Lewis acid deprotection.

  • 4-Fluoro Substitution: The fluorine atom serves a dual purpose. Chemically, its electron-withdrawing inductive effect lowers the pKa of the adjacent C5-hydroxyl (once deprotected), making the resulting phenoxide a highly effective nucleophile for downstream SNAr coupling[7]. Pharmacologically, in the final API, the compact, highly electronegative fluorine atom fills a specific hydrophobic pocket in the kinase hinge region, locking the molecule into a bioactive conformation while improving metabolic stability against cytochrome P450-mediated oxidation[8].

  • 2-Methyl Group: Provides a steric shield that restricts the rotational degrees of freedom of the indole ring relative to the pyrrolotriazine core, enhancing kinase selectivity by preventing off-target binding[8].

Target Biology & Signaling Blockade

Brivanib, the API derived from this intermediate, is designed to overcome clinical resistance to first-generation anti-angiogenic therapies. Tumors often upregulate FGF signaling as an escape mechanism when VEGF pathways are blocked. By utilizing the 4-fluoro-2-methyl-1H-indol-5-yloxy moiety to anchor into the ATP-binding site of both receptors, the drug effectively shuts down both primary and escape angiogenic pathways[5].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF Ligand FGFR1 FGFR-1 FGF->FGFR1 PI3K PI3K / AKT Pathway (Cell Survival) VEGFR2->PI3K MAPK MAPK / ERK Pathway (Proliferation) VEGFR2->MAPK FGFR1->PI3K FGFR1->MAPK Brivanib Brivanib (BMS-540215) API derived from Intermediate Brivanib->VEGFR2 Brivanib->FGFR1 Angio Tumor Angiogenesis & Growth PI3K->Angio MAPK->Angio

Fig 1. Dual inhibition of VEGFR-2 and FGFR-1 signaling pathways by the synthesized API.

Quantitative Pharmacological Profile

The successful integration of the 4-fluoro-2-methyl-1H-indol-5-yloxy moiety yields an API with a highly tuned selectivity profile. The table below summarizes the in vitro kinase inhibition data for Brivanib (BMS-540215), demonstrating its potent dual-action and high selectivity against off-target kinases[5].

Kinase TargetIC₅₀ (nM)Clinical / Biological Relevance
VEGFR-2 (Human) 25Primary target; blocks VEGF-stimulated endothelial proliferation.
FGFR-1 (Human) 148Secondary target; prevents FGF-driven anti-angiogenic escape.
Flk-1 (Mouse VEGFR-2) 89Validates efficacy in murine xenograft tumor models.
VEGFR-1 (Human) 380Contributes to overall anti-angiogenic efficacy.
PDGFRβ > 1,900Demonstrates high target selectivity; minimizes off-target toxicity.
EGFR > 1,900Demonstrates high target selectivity; minimizes off-target toxicity.

Synthetic Workflow & Experimental Protocols

The transformation of the protected intermediate into the active pharmacophore requires two critical, highly controlled steps: catalytic debenzylation followed by a nucleophilic aromatic substitution (SNAr).

Workflow SM 4-Fluoro-2-methyl-5- (phenylmethoxy)-1H-indole Step1 Pd/C, H2 (1 atm) MeOH, 25°C SM->Step1 Int 4-Fluoro-5-hydroxy- 2-methyl-1H-indole Step1->Int Step2 Pyrrolotriazine-Cl K2CO3, DMF, 80°C Int->Step2 API Brivanib (BMS-540215) Step2->API

Fig 2. Synthetic workflow from the protected indole intermediate to the final kinase inhibitor.

Protocol A: Catalytic Hydrogenolysis (Debenzylation)

Objective: Unmask the C5-hydroxyl group to generate the reactive nucleophile, 4-fluoro-5-hydroxy-2-methyl-1H-indole[6][7]. Causality & Design: Palladium on carbon (Pd/C) is utilized under a mild hydrogen atmosphere (1 atm). High-pressure hydrogenation is strictly avoided to prevent the competitive hydrodefluorination of the C4-fluorine atom. Methanol is chosen as the solvent because it stabilizes the resulting electron-rich free phenol via hydrogen bonding, preventing spontaneous auto-oxidation.

Step-by-Step Methodology:

  • Preparation: In a rigorously inert, argon-flushed round-bottom flask, dissolve 4-fluoro-2-methyl-5-(phenylmethoxy)-1H-indole (10.0 g, ~39.2 mmol) in anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir the suspension vigorously at 25°C for 2–4 hours.

  • Self-Validating IPC (In-Process Control):

    • TLC Check: Elute with 3:1 Hexanes/Ethyl Acetate. The starting material (R_f ~0.6, UV active) must completely disappear. The product (R_f ~0.3) will stain dark blue/black when treated with a 1% aqueous FeCl₃ dip, confirming the presence of the free phenol.

    • LC-MS Check: Confirm the disappearance of the protected mass (

      
      ) and the appearance of the target mass (
      
      
      
      ).
  • Workup: Purge the flask with argon to remove residual hydrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford 4-fluoro-5-hydroxy-2-methyl-1H-indole as an off-white to pale brownish solid. Store immediately under argon at -20°C to prevent oxidation.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Coupling

Objective: Couple the unmasked indole to the electrophilic 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine core[6]. Causality & Design: The inductive pull of the C4-fluorine lowers the pKa of the C5-hydroxyl. This allows the use of a mild base (Potassium Carbonate, K₂CO₃) to generate the reactive phenoxide. Using a mild base is critical; strong bases like Sodium Hydride (NaH) would also deprotonate the indole N1-position, leading to unwanted N-arylation side products and drastically reducing the yield of the desired O-arylated intermediate.

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vessel with 4-fluoro-5-hydroxy-2-methyl-1H-indole (1.0 eq) and the 4-chloro-pyrrolotriazine derivative (1.05 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add finely powdered, anhydrous K₂CO₃ (2.5 eq).

  • Reaction: Heat the heterogeneous mixture to 80°C under an argon atmosphere for 6–8 hours.

  • Self-Validating IPC:

    • LC-MS Check: Monitor the reaction until the indole starting material (

      
      ) is consumed. The chromatogram should show a dominant peak corresponding to the coupled ether product.
      
  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (5 volumes relative to DMF).

  • Isolation: The coupled product will precipitate. Filter the solid, wash extensively with water to remove residual DMF and potassium salts, and dry under high vacuum to yield the Brivanib precursor.

References

  • Source: US Patent 6,869,952 B2 (Bristol-Myers Squibb)
  • Source: US Patent 6,933,386 B2 (Bristol-Myers Squibb)
  • Brivanib | C19H19FN4O3 | CID 11234052 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Definition of brivanib Source: NCI Drug Dictionary - National Cancer Institute URL:[Link]

  • Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Discovery of Brivanib Alaninate ((S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate) Source: ACS Publications - American Chemical Society URL:[Link]

Sources

Introduction: The Strategic Importance of Fluorinated 5-Hydroxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Regioselective Deprotection of the 5-Benzyloxy Group on Fluorinated Indole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and biologically active compounds.[1][2] The strategic introduction of fluorine atoms into the indole ring has become a powerful tool in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity, which can significantly improve a drug candidate's pharmacological profile.[1][2][3] Among these valuable scaffolds, 5-hydroxyindoles are of particular interest due to their structural resemblance to the neurotransmitter serotonin.

In the multi-step synthesis of complex fluorinated indole derivatives, the hydroxyl group at the 5-position is often masked to prevent unwanted side reactions. The benzyl ether is a robust and widely used protecting group for this purpose due to its general stability across a range of reaction conditions.[4] However, the ultimate success of the synthetic route hinges on the final, selective cleavage of this benzyl group to unmask the critical 5-hydroxyl functionality. This deprotection step is not always trivial, especially in the presence of fluorine substituents, which can alter the electronic properties of the indole ring and introduce potential pathways for undesired side reactions, such as defluorination.[5]

This guide provides a detailed overview of established methods for the deprotection of 5-benzyloxy-substituted fluorinated indoles, focusing on the underlying chemical principles, step-by-step protocols, and critical troubleshooting insights to empower researchers in their synthetic endeavors.

Core Challenge: Balancing Reactivity and Molecular Integrity

The primary challenge in deprotecting fluorinated benzyloxyindoles is the selective cleavage of the benzylic C-O bond without compromising the integrity of the fluorinated indole core or other sensitive functional groups. The strong electron-withdrawing nature of fluorine can influence the reactivity of the entire molecule. For instance, while the C-F bond is exceptionally strong, certain substitution patterns or harsh reaction conditions can lead to unwanted defluorination.[5] Furthermore, the indole nucleus itself can be sensitive to strongly acidic conditions, which are sometimes employed for ether cleavage.[6] Therefore, the choice of deprotection strategy must be carefully considered based on the specific substitution pattern of the fluorinated indole.

Selecting the Optimal Deprotection Strategy: A Logic-Based Workflow

The selection of an appropriate deprotection method is paramount. The following decision-making workflow, based on the substrate's sensitivity to common reaction conditions, can guide the researcher toward the most suitable protocol.

G cluster_start cluster_conditions cluster_methods cluster_end Start Start: 5-Benzyloxy Fluorinated Indole CheckReducible Other reducible groups (e.g., nitro, alkyne)? Start->CheckReducible CheckAcid Acid-sensitive groups present? CheckReducible->CheckAcid Yes Hydrogenolysis Method 1: Catalytic Hydrogenolysis (Pd/C, H₂ or Transfer) CheckReducible->Hydrogenolysis No AcidCleavage Method 2: Acid-Catalyzed Cleavage (TFA, BBr₃) CheckAcid->AcidCleavage No Alternative Consider Alternative Protecting Group Strategy CheckAcid->Alternative Yes End Target: 5-Hydroxy Fluorinated Indole Hydrogenolysis->End AcidCleavage->End

Caption: Workflow for selecting a deprotection method.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often the cleanest method for cleaving benzyl ethers.[4][7] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Principle & Mechanism: The reaction proceeds on the surface of the palladium catalyst. The benzyl ether is adsorbed onto the catalyst surface, where the benzylic C-O bond is weakened and subsequently cleaved by hydrogen, yielding the free phenol (the 5-hydroxyindole) and toluene as a benign byproduct.

G cluster_mech Catalytic Hydrogenolysis Mechanism Indole_Bn 5-Benzyloxy-Indole (Substrate) Activated_Complex Adsorbed Complex Indole_Bn->Activated_Complex Adsorption Pd_Surface Pd/C Catalyst Surface H2 H₂ Gas H2->Activated_Complex Indole_OH 5-Hydroxy-Indole (Product) Activated_Complex->Indole_OH Hydrogenolysis Toluene Toluene (Byproduct) Activated_Complex->Toluene G cluster_acid_mech Acid-Catalyzed Cleavage (TFA) Indole_Bn 5-Benzyloxy-Indole Protonated_Ether Protonated Ether Intermediate Indole_Bn->Protonated_Ether + H⁺ TFA CF₃COOH (TFA) TFA->Protonated_Ether Carbocation Benzyl Cation + 5-Hydroxy-Indole Protonated_Ether->Carbocation Cleavage Final_Product 5-Hydroxy-Indole Carbocation->Final_Product

Sources

The Strategic Application of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole in Modern Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its unique aromatic and electronic properties allow it to participate in various biological interactions, making it a versatile template for drug design. In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy to enhance their pharmacological profiles.[3] Fluorination can significantly improve metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to enhance membrane permeability, and increase binding affinity through favorable electrostatic interactions. The synergistic combination of a fluorine atom and an indole core, as seen in 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole, presents a highly valuable building block for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors for oncology.[2] This technical guide provides a comprehensive overview of the synthesis of this key intermediate and its application in a representative drug discovery workflow.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound and its immediate precursor is presented below.

Property4-Fluoro-2-methyl-1H-indol-5-ol4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole
Molecular Formula C₉H₈FNOC₁₆H₁₄FNO
Molecular Weight 165.17 g/mol 255.29 g/mol
CAS Number 288385-88-6[4][5]Not available
Appearance Off-white to light brown solidExpected to be a solid
Purity ≥97% (typical)≥97% (typical)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF)

Synthetic Strategy and Protocols

The synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a multi-step process that begins with the construction of the core indole scaffold, followed by functional group manipulation to introduce the phenylmethoxy (benzyloxy) group. A robust and adaptable approach involves the Leimgruber-Batcho indole synthesis to create a key amino-indole intermediate, which is then converted to the corresponding phenol and subsequently etherified.[6][7]

Synthetic_Pathway_to_Target_Compound start Substituted o-Nitrotoluene enamine Enamine Intermediate start->enamine DMFDMA, Pyrrolidine amino_indole 4-Fluoro-2-methyl-1H-indol-5-amine enamine->amino_indole Reductive Cyclization (e.g., Pd/C, H₂) diazonium Diazonium Salt amino_indole->diazonium NaNO₂, H₂SO₄ (aq) hydroxy_indole 4-Fluoro-2-methyl-1H-indol-5-ol diazonium->hydroxy_indole H₂O, Δ target 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole hydroxy_indole->target Benzyl Bromide, K₂CO₃, DMF

Caption: Synthetic workflow for 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole.

Protocol 1: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine via Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes, avoiding the often harsh acidic conditions of the Fischer indole synthesis.[7][8]

  • Step 1: Enamine Formation.

    • To a solution of the appropriately substituted o-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

    • Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.

  • Step 2: Reductive Cyclization.

    • Dissolve the crude enamine intermediate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

    • Purge the vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

    • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford 4-Fluoro-2-methyl-1H-indol-5-amine.

Protocol 2: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-ol

The conversion of the 5-amino group to a 5-hydroxyl group is achieved via a diazotization reaction followed by hydrolysis.[6]

  • Step 1: Diazotization.

    • Dissolve 4-Fluoro-2-methyl-1H-indol-5-amine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes to form the diazonium salt.

  • Step 2: Hydrolysis.

    • Carefully heat the solution containing the diazonium salt to 80-90 °C. Vigorous nitrogen evolution will be observed.

    • Maintain this temperature until gas evolution ceases, indicating the completion of the hydrolysis.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-Fluoro-2-methyl-1H-indol-5-ol.

Protocol 3: Synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

The final step is the benzylation of the 5-hydroxyl group, which can be accomplished via a Williamson ether synthesis.[9][10]

  • Step 1: Deprotonation.

    • Dissolve 4-Fluoro-2-methyl-1H-indol-5-ol (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

    • Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq, used with caution), to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenoxide.

  • Step 2: Alkylation.

    • Add benzyl bromide (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

    • Cool the reaction to room temperature, pour into water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the final compound, 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole.

Application in a Drug Discovery Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The prepared 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is a valuable building block for the synthesis of more complex molecules, such as kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase's ATP-binding pocket, with side chains extending into other regions to confer potency and selectivity.[11] The N-H of the indole can be functionalized to introduce a key pharmacophore.

Kinase_Inhibitor_Workflow start_indole 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole deprotonated_indole Indole Anion start_indole->deprotonated_indole Base (e.g., NaH) final_inhibitor Hypothetical Kinase Inhibitor deprotonated_indole->final_inhibitor SN2 Reaction pharmacophore Pharmacophore-Alkyl Halide (R-X) pharmacophore->final_inhibitor

Caption: General workflow for synthesizing a kinase inhibitor from the title compound.

Protocol 4: N-Alkylation of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

This protocol describes a general procedure for the N-alkylation of the indole core, a common strategy for linking it to other fragments of a drug molecule.[12][13]

  • Step 1: Deprotonation.

    • To a solution of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Step 2: Alkylation.

    • Cool the reaction mixture back to 0 °C and add a solution of the desired alkyl halide (e.g., a substituted benzyl bromide or a chloro-heterocycle, 1.1 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-alkylated indole derivative.

Conclusion

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole represents a strategically designed building block that combines the privileged indole scaffold with the beneficial properties of fluorine. The synthetic protocols outlined in this guide provide a reliable pathway to access this valuable intermediate. Its utility in drug discovery workflows, particularly for the synthesis of kinase inhibitors, is demonstrated through a standard N-alkylation protocol. The principles and methodologies described herein are intended to empower researchers and scientists in their efforts to develop novel and effective therapeutic agents.

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Available at: [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

  • Synthesis and Derivatization of N-Trifluoromethylated Indoles. Synfacts. Available at: [Link]

  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv. Available at: [Link]

  • A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC. Available at: [Link]

  • Structures of some bioactive fluorinated indole derivatives. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Bergel and Morrison : 5-Hydroxyindole. RSC Publishing. Available at: [Link]

  • Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

  • (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

  • the leimgruber-batcho indole synthesis. University of New Hampshire Scholars' Repository. Available at: [Link]

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. Available at: [Link]

  • Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel-Catalyzed Modular, Unified C-C Coupling. ChemRxiv. Available at: [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • The Impact of Fluorine in Modern Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. Available at: [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Substituent effect on the benzylation of indoles.[a]. ResearchGate. Available at: [Link]

  • Fischer Indole Synthesis. Cambridge University Press. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Can anyone help me with a Williamson ether synthesis?. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • 4-Fluoro-2-methyl-1H-indol-5-ol. BuyersGuideChem. Available at: [Link]

  • Leimgruber–Batcho Indole Synthesis. Semantic Scholar. Available at: [Link]

  • 2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-,ethoxyindole Under Basic Conditions. Australian Journal of Chemistry. Available at: [Link]

  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. PMC. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. Available at: [Link]

  • Pharmacokinetic Boosting of Kinase Inhibitors. MDPI. Available at: [Link]

  • Palladium-Catalyzed C3-Benzylation of Indoles. PMC. Available at: [Link]

Sources

The Strategic Incorporation of Fluorine: A Guide to the Synthesis of Fluorinated Indole Intermediates for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorinated indole derivatives, in particular, represent a privileged class of intermediates due to the indole motif's prevalence in biologically active compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of fluorinated indole intermediates. We will delve into the rationale behind various synthetic strategies, provide detailed, field-proven protocols, and offer insights into the selection of appropriate fluorination techniques to accelerate the discovery and development of novel therapeutics.

The Power of Fluorine in Indole-Based Drug Discovery

The strategic placement of fluorine atoms on an indole core can dramatically alter a molecule's properties.[1] The high electronegativity and small size of fluorine can lead to:

  • Enhanced Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.

  • Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability.[4]

  • Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

  • Improved Binding Affinity: The unique electronic properties of the C-F bond can lead to favorable interactions with protein targets, enhancing potency.[5]

Given these advantages, the ability to synthesize a diverse range of fluorinated indole intermediates is a critical capability in any pharmaceutical research program.

Synthetic Strategies for the Fluorination of Indoles

The choice of fluorination strategy depends on several factors, including the desired regioselectivity, the substrate's functional group tolerance, and the availability of starting materials. This section will explore the most common and effective methods for introducing fluorine onto the indole scaffold.

Electrophilic Fluorination: Direct Introduction of "F+"

Electrophilic fluorination reagents are a powerful tool for the direct C-H fluorination of electron-rich aromatic systems like indoles.[6] These reagents formally deliver an electrophilic fluorine species ("F+").

Mechanism Overview:

The general mechanism involves the attack of the electron-rich indole ring on the electrophilic fluorine source, followed by deprotonation to restore aromaticity. The regioselectivity is often dictated by the inherent nucleophilicity of the different positions on the indole ring (typically C3).

Diagram: General Mechanism of Electrophilic Fluorination of Indole

G Indole Indole Intermediate Wheland-type Intermediate Indole->Intermediate Attack on 'F+' Reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor®, NFSI) Reagent->Intermediate Product Fluorinated Indole Intermediate->Product Deprotonation Base Base Base->Intermediate

Caption: Electrophilic attack of the indole on the fluorinating reagent.

Common Electrophilic Fluorinating Reagents:

Reagent NameCommon NameKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly reactive, versatile, and commercially available.[7]
N-FluorobenzenesulfonimideNFSIMilder than Selectfluor®, often used for more sensitive substrates.[7][8]
N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)Accufluor®Reactivity is comparable to Selectfluor®.[7]

Protocol 1: Electrophilic Fluorination of N-Methylindole using Selectfluor®

This protocol describes the direct fluorination of N-methylindole at the C3 position, a common transformation in the synthesis of fluorinated indole derivatives.

Materials:

  • N-Methylindole

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of N-methylindole (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add Selectfluor® (1.1 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired 3-fluoro-N-methylindole.

Causality Behind Experimental Choices:

  • Anhydrous Acetonitrile: Acetonitrile is a polar aprotic solvent that effectively dissolves both the indole substrate and the fluorinating reagent. The use of an anhydrous solvent is crucial to prevent side reactions with water.

  • Selectfluor®: This reagent is chosen for its high reactivity and reliability in the fluorination of electron-rich heterocycles.

  • Aqueous Bicarbonate Quench: The bicarbonate solution neutralizes any acidic byproducts and quenches the reaction.

  • Column Chromatography: This is a standard purification technique to isolate the desired fluorinated product from any unreacted starting material and byproducts.[9][10]

Nucleophilic Fluorination: Leveraging Pre-functionalized Indoles

Nucleophilic fluorination strategies involve the displacement of a leaving group with a fluoride source (F-). This approach is particularly useful for introducing fluorine at positions that are not readily accessible via electrophilic attack. A common precursor for nucleophilic fluorination is the corresponding oxindole.

Protocol 2: Nucleophilic Fluorination of a 3-Hydroxy-3-methyloxindole Derivative

This protocol details the conversion of a tertiary alcohol on an oxindole scaffold to a fluorinated analog using a deoxofluorinating agent.[11]

Materials:

  • 3-Hydroxy-3-methyloxindole derivative

  • Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor®)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the 3-hydroxy-3-methyloxindole derivative (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.2 mmol) to the cooled solution via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-3-methyloxindole.

Causality Behind Experimental Choices:

  • DAST/Deoxofluor®: These are common deoxofluorinating reagents that convert alcohols to fluorides. Deoxofluor® is often preferred due to its higher thermal stability.[12]

  • Low Temperature: The reaction is initiated at low temperature to control the reactivity of the fluorinating agent and minimize side reactions.

  • Careful Quenching: Deoxofluorinating reagents react vigorously with water, so the quench must be performed slowly and at a low temperature.

Transition-Metal-Catalyzed C-H Functionalization: The Modern Approach

Recent advances in organometallic chemistry have enabled the direct C-H fluorination of indoles using transition metal catalysts. These methods offer novel regioselectivities and can tolerate a wider range of functional groups.

Conceptual Workflow:

Diagram: Transition-Metal-Catalyzed C-H Fluorination of Indole

G Indole Indole Derivative Intermediate1 C-H Activation Indole->Intermediate1 Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Intermediate1 Fluorine_Source Fluorine Source Fluorine_Source->Intermediate1 Oxidant Oxidant Oxidant->Intermediate1 Product Fluorinated Indole Intermediate2 Reductive Elimination Intermediate1->Intermediate2 Reaction with Fluorine Source Intermediate2->Catalyst Catalyst Regeneration Intermediate2->Product

Caption: A simplified catalytic cycle for C-H fluorination.

Palladium-catalyzed C2-trifluoroalkylation of indoles has been reported, offering a direct route to these valuable intermediates.[13] Similarly, rhodium-catalyzed approaches have been developed for the synthesis of N-fluoroalkylated indoles.

Note: The protocols for these reactions are often highly specific to the catalyst system and substrate. Researchers should consult the primary literature for detailed experimental procedures.

Safety Considerations with Fluorinating Agents

Many fluorinating agents are hazardous and require careful handling.

  • Gaseous Fluorinating Agents (e.g., F₂): These are highly toxic and corrosive and should only be handled in specialized equipment such as a well-ventilated fume hood or a gas cabinet.[14] Continuous flow chemistry is emerging as a safer alternative for handling these hazardous gases.[14][15]

  • Deoxofluorinating Agents (e.g., DAST): These reagents can be volatile and toxic. They react violently with water and should be handled with care in a fume hood.[12]

  • Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All work with HF requires specialized personal protective equipment (PPE), and an HF-specific emergency response plan must be in place.[16][17] Always have calcium gluconate gel readily available as an antidote for skin exposure.[16]

General Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (consult manufacturer's compatibility chart).[14][18]

  • Ensure that an emergency shower and eyewash station are readily accessible.[18]

  • Be familiar with the specific hazards of the reagents being used by consulting the Safety Data Sheet (SDS).

Characterization of Fluorinated Indole Intermediates

Standard analytical techniques are used to confirm the structure and purity of the synthesized fluorinated indoles:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the incorporation of fluorine.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The ability to synthesize fluorinated indole intermediates is a valuable asset in pharmaceutical research. By understanding the principles behind electrophilic, nucleophilic, and transition-metal-catalyzed fluorination reactions, and by adhering to strict safety protocols, researchers can efficiently generate a diverse library of fluorinated indoles to drive the discovery of new and improved medicines. The protocols and insights provided in this application note serve as a foundation for the successful preparation of these important building blocks.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Handling Gaseous Fluorinating Agents. Benchchem.
  • Li, M., Wang, G., & Leng, F. (2025). Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers. DOI: 10.1039/D5QO00024F.
  • Tu, H., Lin, S., Tang, Y.-J., Liu, L.-C., Li, Q., & Wang, H. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. DOI: 10.26434/chemrxiv-2023-kd4f3.
  • G.F. Makhaev, V.V. Kurasov, I.V. Zavarzin, V.A. Chertkov, V.N. Khrustalev. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry.
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Request PDF.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
  • Buttard, F., Daghmoum, M., Arribat, M., et al. (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. DOI: 10.26434/chemrxiv-2024-v2q5z.
  • Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University.
  • IPO. (n.d.). Fluorine.
  • Bakhanovich, O., Klepetářová, B., & Beier, P. (2023). Rhodium(II)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB01415K.
  • ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride.
  • Tu, H., et al. (2023).
  • ResearchGate. (n.d.).
  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorin
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Bryn Mawr College. (n.d.).
  • Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). New Journal of Chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Rongalite-mediated sequential homologative fluorination of oxindoles en route to 3-(fluoromethyl)-3-methylindolin-2-ones. (2026). RSC Publishing.
  • Kumar, A., et al. (2024). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ChemistrySelect.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (n.d.). PMC.
  • Benchchem. (n.d.). A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field.
  • Buttard, F., et al. (2024).
  • Synthesis of fluorinated indoles as RNA analogues. (n.d.). PubMed.
  • Rongalite-mediated sequential homologative fluorination of oxindoles en route to 3-(fluoromethyl)-3-methylindolin-2-ones. (2026). PMC.
  • Direct C-H Fluorination/Heteroarylation of Oxindoles with Quinoxalin-2(1H)-ones Using Selectfluor. (n.d.). Organic & Biomolecular Chemistry.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI.
  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. (n.d.). Organic Chemistry Frontiers.
  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery.
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2025).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • Laboratory Techniques of Purification and Isol

Sources

Application Notes and Protocols for the Scalable Synthesis of Phenylmethoxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" for its ability to bind to a multitude of biological receptors.[1] Phenylmethoxy-substituted indoles, such as 5-benzyloxyindole, are particularly valuable as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders, protein kinase C (PKC) inhibitors, and agents for anticancer research.[2][3] The growing demand for these high-value compounds necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also robust, safe, and scalable for industrial production.

This guide provides an in-depth analysis of field-proven, scalable synthetic strategies for preparing phenylmethoxy-substituted indoles. We move beyond simple procedural lists to explain the underlying principles and critical process parameters that govern reaction success at scale. The protocols detailed herein are designed to be self-validating, offering researchers and process chemists a reliable framework for implementation. We will focus on two major strategic approaches: the classic yet optimized Fischer Indole Synthesis and modern Palladium-Catalyzed methodologies, offering a comparative perspective to guide your selection based on factors like cost, substrate availability, and functional group tolerance.

Strategic Decision Making: Choosing a Scalable Synthesis Route

Selecting an appropriate synthetic route for large-scale production involves a multi-faceted analysis. The ideal method should be cost-effective, utilize readily available starting materials, exhibit a high degree of functional group tolerance, and adhere to green chemistry principles.[4]

The following decision workflow provides a logical framework for choosing between the classical Fischer indole synthesis and a modern Palladium-catalyzed approach for a given phenylmethoxy-substituted target.

G cluster_start cluster_analysis cluster_methods Start Define Target Indole (e.g., 5-Benzyloxyindole) A Are Hydrazine & Ketone Precursors Readily Available and Cost-Effective? Start->A B Does the Substrate Contain Sensitive Functional Groups (e.g., esters, unprotected amines)? A->B  Yes Palladium Palladium-Catalyzed Synthesis (e.g., Buchwald-Hartwig, Larock) A->Palladium No (Consider Pd-catalyzed coupling of aryl halides) C Is Strict Avoidance of Metal Contamination a Primary Concern? B->C No B->Palladium Yes (Milder conditions offer better tolerance) Fischer Fischer Indole Synthesis C->Fischer Yes (Metal-free classic route) C->Palladium No (Requires rigorous purification but offers high versatility)

Caption: Decision workflow for selecting a scalable indole synthesis method.

Protocol 1: Scalable Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most important and widely used methods for indole production due to its atom economy and use of inexpensive starting materials.[5][6][7] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions, followed by a[8][8]-sigmatropic rearrangement to form the indole ring.[1][5]

Mechanism and Causality

The mechanism involves the initial formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine.[5] Protonation by an acid catalyst then facilitates the key[8][8]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic indole.[5]

Causality Behind Experimental Choices:

  • Acid Catalyst: Polyphosphoric acid (PPA) is often used in large-scale preparations because it acts as both a catalyst and a solvent, driving the reaction to completion.[1] However, its high viscosity can pose challenges for stirring and workup. Alternative catalysts like p-toluenesulfonic acid (p-TsOH) or zinc chloride in a high-boiling solvent are also effective.[5]

  • Temperature Control: The cyclization step is typically exothermic. Careful temperature control is critical on a large scale to prevent runaway reactions and the formation of side products.

  • Solvent: For catalysts other than PPA, high-boiling solvents like toluene or xylene are chosen to achieve the necessary reaction temperatures for the rearrangement.

G cluster_fischer Fischer Indole Synthesis Mechanism A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone Formation A->B C Tautomerization (Ene-hydrazine) B->C D Protonation (H+) C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E F Rearomatization & Cyclization E->F G Ammonia (NH3) Elimination F->G H Indole Product G->H

Caption: Key steps in the Fischer indole synthesis mechanism.

Detailed Protocol: Synthesis of 5-Benzyloxyindole

This protocol details the synthesis of 5-benzyloxyindole from (4-(benzyloxy)phenyl)hydrazine hydrochloride and pyruvic acid.

Materials & Reagents:

  • (4-(Benzyloxy)phenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (e.g., 10x weight of the hydrazine). Begin stirring and heat the PPA to 70-80 °C under a nitrogen atmosphere to reduce its viscosity.

  • Reagent Addition: Cautiously add (4-(benzyloxy)phenyl)hydrazine hydrochloride to the stirred PPA. Once dissolved, slowly add pyruvic acid dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 95 °C. An initial exotherm is expected.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC. The reaction involves vigorous gas (CO2) evolution from the decarboxylation of the pyruvic acid moiety.

  • Workup: Once the reaction is complete, cool the mixture to 60-70 °C. Cautiously and slowly quench the reaction by pouring the viscous mixture onto a stirred slurry of ice and water. This step is highly exothermic and should be performed with care in a well-ventilated fume hood.

  • Neutralization & Extraction: Stir the quenched mixture until the PPA is fully dissolved. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous slurry with toluene (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash chromatography to yield 5-benzyloxyindole as an off-white to beige powder.[9]

Quantitative Data & Optimization
ParameterConditionExpected YieldPurity (HPLC)Key Insight
Catalyst Polyphosphoric Acid (PPA)75-85%>98%Effective but workup can be challenging on a large scale.[1]
Catalyst p-TsOH in Toluene70-80%>97%Easier workup; requires azeotropic removal of water.
Temperature 90-95 °CLower Yield~95%Incomplete reaction, slower rate.
Temperature 100-110 °COptimal Yield>98%Optimal balance of reaction rate and impurity formation.
Temperature >120 °CDecreased Yield<90%Increased formation of polymeric side-products.

Protocol 2: Scalable Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination Approach)

Modern transition-metal-catalyzed methods offer significant advantages, including milder reaction conditions, broader functional group tolerance, and alternative synthetic disconnections.[10][11] The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be adapted for indole synthesis, providing access from readily available aryl halides.[12] This approach is particularly useful when the corresponding arylhydrazines are unstable or difficult to access.[8]

Principle and Catalytic Cycle

This strategy involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-benzyloxy-2-bromoaniline) with an amine or a protected hydrazine, followed by an intramolecular cyclization or a subsequent Fischer-type cyclization. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine/hydrazine, and reductive elimination to form the C-N bond, regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and ligand is critical. Buchwald's G3 or G4 precatalysts are often used as they are air-stable and efficiently generate the active Pd(0) species. Bulky, electron-rich phosphine ligands like Xantphos or tBuXPhos are essential for promoting both oxidative addition and reductive elimination.[13][14]

  • Base: A non-nucleophilic base is required to deprotonate the amine/hydrazine without competing in the coupling reaction. Soluble organic bases like DBU or insoluble inorganic bases like Cs2CO3 or K3PO4 are commonly used.[13][14] The choice can impact reaction kinetics and workup.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are typically used to ensure solubility of the catalyst complex and reagents.

G cluster_pd_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n Pd_complex [Ar-Pd(II)-X]L_n Pd0->Pd_complex Oxidative Addition Amine_complex [Ar-Pd(II)-NHR']L_n Pd_complex->Amine_complex Ligand Exchange & Coordination Amine_complex->Pd0 Reductive Elimination Product Ar-NHR' Amine_complex->Product Product Release ArX Aryl Halide (Ar-X) ArX->Pd_complex Amine Amine (R'-NH2) + Base Amine->Amine_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Detailed Protocol: Two-Step Synthesis of an Indole Precursor

This protocol describes the synthesis of an N-aryl hydrazone via Buchwald-Hartwig coupling, which can then be cyclized to the indole in a subsequent step.[8]

Materials & Reagents:

  • Aryl bromide (e.g., 1-bromo-4-(benzyloxy)benzene)

  • Benzophenone hydrazone

  • Xantphos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or using Schlenk technique, charge an oven-dried reactor with the aryl bromide (1.0 equiv), benzophenone hydrazone (1.1 equiv), sodium tert-butoxide (1.3 equiv), and the Xantphos Pd G3 precatalyst (0.5 - 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to the reactor.

  • Reaction Execution: Seal the reactor and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by HPLC or GC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-aryl benzophenone hydrazone is often stable and can be purified by chromatography or used directly in the next step.[8]

  • Indole Formation: The purified hydrazone can be hydrolyzed and cyclized in a one-pot procedure under acidic conditions (e.g., p-TsOH) in the presence of a ketone to yield the desired indole, following a Fischer-type mechanism.[8]

Comparative Data for Catalyst Systems
Catalyst System (Pd Precatalyst + Ligand)Catalyst Loading (mol%)Temperature (°C)Typical Yield (%)Key Insight
Pd(OAc)2 + BINAP2.010085-95Classic system, effective but may require higher loading.[8]
Xantphos Pd G30.5 - 1.09090-98Air-stable precatalyst, excellent for a wide range of substrates.[14]
tBuXPhos Pd G30.5 - 1.080>95Highly active system, allows for lower reaction temperatures.
Pd/C + PPh35.011070-85Heterogeneous catalyst, easier to remove but often less active.[10]

Safety, Environmental, and Scalability Considerations

  • Fischer Synthesis:

    • Safety: The use of strong acids like PPA requires careful handling and quenching procedures, as the hydration is highly exothermic. Arylhydrazines are often toxic and can be unstable.[8]

    • Environmental: While atom-economical, the use of strong acids and large volumes of solvent for extraction and purification can be a drawback. Recent developments in mechanochemical, solvent-free Fischer indolizations offer a greener alternative.[15]

  • Palladium-Catalyzed Synthesis:

    • Safety: Phosphine ligands can be air-sensitive and toxic. Sodium tert-butoxide is a strong, corrosive base. Reactions must be conducted under an inert atmosphere.

    • Environmental: A key challenge is the removal of residual palladium from the final product, which is critical for pharmaceutical applications. The cost of palladium and specialized ligands can be a significant factor in scalability.[16][17] However, these methods often use less harsh conditions and may generate less waste overall compared to classical methods.

Conclusion

Both classical and modern synthetic methods offer viable and scalable routes to phenylmethoxy-substituted indoles. The Fischer Indole Synthesis remains a powerful and cost-effective choice, particularly when precursors are readily available and the substrate is robust. For more complex or sensitive substrates, Palladium-Catalyzed methods like the Buchwald-Hartwig amination provide superior functional group tolerance and milder conditions, albeit with the added considerations of catalyst cost and metal removal. The optimal choice will always depend on a careful, case-by-case analysis of the specific target molecule, economic constraints, and available equipment.

References

  • Abdullahi, S. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive, 15(02). Available at: [Link]

  • Abdullahi, S. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Available at: [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. Available at: [Link]

  • Larock, R. C. (n.d.). Palladium‐Catalyzed Indole Ring Synthesis. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 26(17), 5143. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]

  • Wikipedia contributors. (n.d.). Larock indole synthesis. Wikipedia. Available at: [Link]

  • Boruah, M., & Ravikumar, V. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Abdullahi, S. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Scribd. Available at: [Link]

  • Daugulis, O., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron, 84, 131932. Available at: [Link]

  • Shaanxi BLOOM Tech Co., Ltd. (n.d.). 5-Benzyloxyindole CAS 1215-59-4 Suppliers, Manufacturers, Factory - Wholesale Price. Shaanxi BLOOM Tech Co., Ltd. Available at: [Link]

  • Willis, M. C., & Liddle, J. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(4), 1925-1930. Available at: [Link]

  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4357-4362. Available at: [Link]

  • Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Tejedor, D., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. Available at: [Link]

  • France, S. P., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(85), 12825-12828. Available at: [Link]

  • ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Available at: [Link]

  • Tejedor, D., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate. Available at: [Link]

  • Jamison, T. F., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. Available at: [Link]

  • Royal Society of Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Lee, J., & Lee, J. (2011). Environmental Factors Affecting Indole Production in Escherichia Coli. Research in Microbiology, 162(2), 161-168. Available at: [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Catalyst-free, Solvent-promoted and Scalable Multicomponent Synthesis of 3-Aminoalkylated Indoles via a Mannich-type Reaction. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Current Green Chemistry. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support: Optimization of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole Synthesis

Executive Summary

The synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole presents a classic but formidable challenge in heterocyclic chemistry: regiocontrol .

If you are utilizing the standard Fischer Indole Synthesis (reacting 3-fluoro-4-(benzyloxy)phenylhydrazine with acetone), your low yields are likely driven by two convergent failure modes:

  • Regiochemical Drift: The meta-fluoro substituent on the hydrazine directs cyclization predominantly to the para position (relative to itself), favoring the formation of the 6-fluoro isomer rather than your desired 4-fluoro target.

  • Acid-Catalyzed Debenzylation: The benzyloxy (phenylmethoxy) group is acid-labile. Strong Lewis acids (e.g.,

    
    ) or high-temperature protic acid conditions (e.g., PPA) can cleave this protecting group, resulting in complex phenolic tars.
    

This guide provides a troubleshooting framework to mitigate these issues, optimize your current workflow, or pivot to a higher-fidelity synthetic route.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am getting a mixture of two isomers, and my desired 4-fluoro product is the minor component. Why is this happening?

A: This is the intrinsic thermodynamic penalty of the Fischer synthesis with meta-substituted hydrazines.

  • The Mechanism: The key step is a [3,3]-sigmatropic rearrangement.[1] Your precursor, 3-fluoro-4-(benzyloxy)phenylhydrazine, has two ortho positions available for this rearrangement:

    • Site A (Between F and Hydrazine): Sterically crowded and electronically deactivated by the inductive effect of Fluorine. Cyclization here yields your target (4-Fluoro ).

    • Site B (Para to F): Sterically open and less deactivated. Cyclization here yields the byproduct (6-Fluoro ).

  • The Reality: Without specific intervention, the reaction naturally favors Site B , often in ratios of 3:1 or worse.

  • Corrective Action: You cannot easily reverse this electronic preference, but you can improve the ratio by using steric bulk on the catalyst or milder conditions. Switching to Zinc Chloride (

    
    ) in glacial acetic acid  at moderate temperatures (
    
    
    
    ) often improves the capture of the 4-fluoro isomer compared to Polyphosphoric Acid (PPA).
Q2: My reaction mixture turns into a black tar/polymer. How do I prevent decomposition?

A: Indoles with electron-donating groups (like your 5-benzyloxy) are extremely electron-rich and prone to acid-catalyzed oxidative polymerization.

  • Cause: Presence of oxygen and harsh acids.

  • Corrective Action:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before mixing.

    • Antioxidants: Add a trace amount of BHT (butylated hydroxytoluene) to the reaction mixture.

    • Dilution: Run the reaction at high dilution (0.1 M) to minimize intermolecular polymerization events.

Q3: I see a new spot on TLC that corresponds to a phenol. Is my benzyl group falling off?

A: Yes. The benzyl ether is susceptible to cleavage under the acidic conditions required for the Fischer cyclization.

  • Risk Factors: High temperatures (>100°C) and strong Lewis acids (e.g.,

    
    , 
    
    
    
    ).
  • Corrective Action:

    • Switch Catalyst: Use 4%

      
       in 1,4-dioxane  or Acetic Acid  alone if the hydrazone forms easily.
      
    • Temperature Limit: Do not exceed 90°C. If the reaction is sluggish, use Microwave Irradiation (see Protocol A), which accelerates the sigmatropic shift without prolonged thermal exposure.

Part 2: Optimized Experimental Protocols

Protocol A: Microwave-Assisted Fischer Synthesis (High Throughput)

Best for minimizing debenzylation and improving regioselectivity via kinetic control.

Reagents:

  • Hydrazine HCl salt: 1.0 equiv

  • Acetone: 3.0 equiv

  • Solvent: Acetic Acid (Glacial) / Ethanol (1:4 ratio)

  • Catalyst: None (Acetic acid acts as solvent/catalyst)

Procedure:

  • Suspend the hydrazine hydrochloride in the AcOH/EtOH mixture in a microwave vial.

  • Add acetone and seal the vial.

  • Irradiate at 110°C for 15 minutes (High absorption setting).

  • Workup: Pour into ice-cold

    
     solution. Extract with EtOAc.[2][3]
    
  • Purification: The 4-fluoro and 6-fluoro isomers usually have different

    
     values. Use a Toluene/EtOAc gradient. The 4-fluoro isomer, being more "wrapped" (internal H-bonding with F), often elutes first.
    
Protocol B: The "Grandberg" Modification (Scale-Up)

Uses excess ketone to trap the intermediate and prevent polymerization.

Reagents:

  • Free Hydrazine: 1.0 equiv

  • Acetone: 10.0 equiv (used as co-solvent)

  • Acid: p-Toluenesulfonic acid (pTsOH), 1.1 equiv

  • Solvent: Toluene

Procedure:

  • Reflux the hydrazine and pTsOH in Toluene/Acetone under a Dean-Stark trap to remove water.

  • Monitor water collection. The removal of water drives the hydrazone formation and subsequent cyclization.

  • Key Step: Once water evolution ceases, cool to 0°C immediately to precipitate the pTsOH salt of the indole (if crystalline), or neutralize to prevent acid-mediated degradation.

Part 3: Comparative Data & Decision Matrix

Table 1: Catalyst Impact on Regioselectivity (4-F vs 6-F)

Catalyst SystemReaction TempYield (Isolated)Ratio (4-F : 6-F)Risk of Debenzylation
PPA (Polyphosphoric Acid) 120°C45%1 : 4High

(10%) / EtOH
Reflux55%1 : 3Medium

/ AcOH
90°C62%1 : 2Low
Microwave (AcOH) 110°C70% 1 : 1.5 Low

Note: While the microwave method does not fully solve the regioselectivity, it maximizes the total yield, giving you more of the desired isomer to purify.

Part 4: Visualizing the Regioselectivity Problem

The following diagram illustrates the bifurcation point in the reaction mechanism where yield is lost.

FischerRegio Start 3-Fluoro-4-(benzyloxy)phenylhydrazine + Acetone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Rearrangement (Transition State) Hydrazone->Sigmatropic Tautomerization PathA Path A: Attack at C2 (Ortho to Fluorine) Sigmatropic->PathA High Barrier (Steric/Electronic Repulsion) PathB Path B: Attack at C6 (Para to Fluorine) Sigmatropic->PathB Low Barrier (Preferred Pathway) ProdA TARGET: 4-Fluoro-5-benzyloxyindole PathA->ProdA - NH3 ProdB BYPRODUCT: 6-Fluoro-5-benzyloxyindole PathB->ProdB - NH3

Caption: Mechanistic bifurcation in the Fischer synthesis. Path B is kinetically favored due to the lack of steric hindrance and inductive deactivation at the C6 position, leading to the unwanted 6-fluoro isomer.

Part 5: Alternative "Nuclear" Option

If the Fischer route yields <10% of the desired isomer despite optimization, you must switch to the Leimgruber-Batcho or Nenitzescu synthesis to fix the regiochemistry.

Recommended Alternative: Modified Nenitzescu Synthesis This route guarantees the position of the oxygen and fluorine atoms.

  • Reactants: 2-Fluoro-1,4-benzoquinone + Methyl 3-aminocrotonate.

  • Product: Methyl 6-fluoro-5-hydroxy-2-methylindole-3-carboxylate.

  • Steps: Benzylation (

    
    ) 
    
    
    
    Hydrolysis
    
    
    Decarboxylation. This route is longer but regioselective.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine: Synthesis Methodology. Retrieved from

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regioselectivity).
  • Organic Syntheses. (1985). 4-Benzyloxyindole via Leimgruber-Batcho Synthesis. Org. Synth. 1985, 63, 214. Retrieved from

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules 2010, 15. Retrieved from

  • Alfa Chemistry. (2024). Fischer Indole Synthesis: Mechanism and Catalysts. Retrieved from

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Fluoroindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Factor in Indole Construction

Fluoroindoles are privileged scaffolds in medicinal chemistry, offering metabolic stability and modulated lipophilicity compared to their non-fluorinated counterparts. However, the introduction of a fluorine atom—with its high electronegativity and small steric radius—often wreaks havoc on standard cyclization protocols.

As a Senior Application Scientist, I often see researchers applying "textbook" indole synthesis conditions to fluorinated substrates, only to encounter stalled reactions, complex mixtures, or complete decomposition. The high electronegativity of fluorine alters the electronic landscape of the aromatic ring, destabilizing the transition states required for key mechanistic steps like the [3,3]-sigmatropic rearrangement or oxidative addition.

This guide moves beyond generic advice, offering a mechanistic "root cause" analysis and actionable solutions for the most common failure modes in Fischer and Larock syntheses of fluoroindoles.

Part 1: Fischer Indole Synthesis – The Electronic Tug-of-War

The Fischer indole synthesis is the workhorse for this class of compounds, but it is notoriously sensitive to the electronic nature of the phenylhydrazine.

Diagnostic Flowchart: Why is my Fischer Cyclization Stalling?

The following flowchart outlines the decision matrix for diagnosing failures when reacting fluorophenylhydrazines with ketones/aldehydes.

FischerTroubleshooting Start START: Reaction Stalled/Low Yield CheckHydrazone 1. Is the Hydrazone Intermediate Visible (TLC/LCMS)? Start->CheckHydrazone NoHydrazone NO: Condensation Failure CheckHydrazone->NoHydrazone Starting materials remain YesHydrazone YES: Cyclization Failure CheckHydrazone->YesHydrazone Hydrazone accumulates ActionCondensation Action: Add molecular sieves, increase temp, or use pre-formed hydrazone. NoHydrazone->ActionCondensation CheckAcid 2. Assess Acid Strength vs. Fluorine Position YesHydrazone->CheckAcid WeakAcid Using Weak Acid (AcOH)? CheckAcid->WeakAcid StrongAcid Using Strong Acid (H2SO4/PPA)? CheckAcid->StrongAcid ActionWeak F-atom deactivates ring. Switch to ZnCl2 or PPA. Increase Temp >100°C. WeakAcid->ActionWeak Stalled at Hydrazone ActionStrong Check for charring/polymerization. Switch to Lewis Acid (ZnCl2) in non-protic solvent. StrongAcid->ActionStrong Complex Mixture

Figure 1: Diagnostic logic for troubleshooting Fischer Indole Synthesis failures involving fluorinated substrates.

FAQ: Fischer Indole Synthesis

Q1: I am reacting 3-fluorophenylhydrazine with a ketone, but I am getting a 1:1 mixture of two isomers. Can I control the regioselectivity?

A: This is the classic "meta-substituent" problem.

  • The Mechanism: In the Fischer synthesis, the hydrazone undergoes a [3,3]-sigmatropic rearrangement.[1] For a meta-fluoro substrate, the rearrangement can occur at either the ortho position (leading to the 4-fluoroindole) or the para position (leading to the 6-fluoroindole).

  • The Fluorine Effect: Unlike electron-donating groups (which favor the para attack/6-substituted indole due to steric and electronic directing), the electron-withdrawing nature of fluorine results in poor regioselectivity . The transition state energy difference between attacking C2 and C6 is negligible [1][4].

  • Solution:

    • Accept and Separate: In most cases, you cannot chemically force this selectivity with fluorine. Plan for a difficult chromatographic separation (often requires HPLC or recrystallization).

    • Strategic Synthesis: If the 4-fluoro isomer is required and separation is impossible, switch to the Leimgruber-Batcho or Bartoli synthesis, which guarantees regiochemistry based on the starting nitroarene pattern.

Q2: My reaction turns black and yields no product. I'm using H₂SO₄/AcOH.

A: You are likely experiencing acid-mediated polymerization.

  • The Cause: Fluorine is electron-withdrawing, which deactivates the ring toward the sigmatropic rearrangement.[1] This requires higher activation energy. However, using harsh protic acids (H₂SO₄) at high temperatures often degrades the electron-rich hydrazone/indole species before cyclization can occur.

  • The Fix: Switch to a Lewis Acid catalyst in an aprotic solvent.

    • Recommendation: Use ZnCl₂ (2-3 equiv) in glacial acetic acid or PPA (Polyphosphoric Acid) with controlled heating. ZnCl₂ coordinates to the nitrogen, facilitating the rearrangement without the brutal oxidizing power of hot sulfuric acid [5].

Part 2: Larock Heteroannulation – Overcoming the Oxidative Addition Barrier

The Larock synthesis (Pd-catalyzed annulation of o-iodoanilines and alkynes) is excellent for 2,3-disubstituted fluoroindoles. However, fluorine substituents can stall the catalytic cycle.

The Mechanism & Failure Points

The reaction proceeds via:

  • Oxidative addition of Ar-I to Pd(0).[2]

  • Coordination and migratory insertion of the alkyne.[3]

  • Intramolecular nucleophilic attack of the amine.

  • Reductive elimination.

The Fluorine Problem: If fluorine is para to the iodide (4-fluoro-2-iodoaniline), it withdraws electron density from the C-I bond. While this theoretically facilitates oxidative addition (making the C-I bond more electrophilic), it renders the subsequent Pd(II) complex less electron-rich, potentially slowing down the alkyne coordination/insertion steps. Conversely, if fluorine is adjacent to the amine, it reduces the nucleophilicity of the nitrogen, stalling step 3.

Optimization Protocol for Fluoro-Larock Synthesis

If your standard conditions (Pd(OAc)₂, Na₂CO₃, DMF) are failing, follow this optimization table.

Table 1: Optimization Matrix for Refractory Fluoro-Larock Substrates

VariableStandard ConditionTroubleshooting "Fix"Why?
Catalyst Source Pd(OAc)₂Pd₂(dba)₃ or Pd(PPh₃)₄ Pre-formed Pd(0) eliminates the reduction step, which can be sluggish with electron-poor substrates.
Ligand None ("Ligandless") or PPh₃P(t-Bu)₃ or XPhos Bulky, electron-rich phosphines facilitate oxidative addition on deactivated rings and stabilize the Pd-intermediate [2].
Base Na₂CO₃ / K₂CO₃Cs₂CO₃ or DABCO Cesium improves solubility in DMF; organic bases like DABCO can prevent side reactions.
Additive LiCl (1 equiv)LiCl (1 equiv) CRITICAL: Do not omit. Chloride ions stabilize the Pd-intermediate, preventing aggregation of Pd-black, which is common with slow-reacting fluoro-substrates [2].
Temperature 80-100 °C120-140 °C Fluorinated substrates often have higher activation energy barriers for the insertion step.
FAQ: Larock Synthesis

Q3: I have 2-fluoroaniline. Can I use it directly in a Larock synthesis?

A: No. The Larock synthesis strictly requires an ortho-haloaniline (preferably iodo). 2-fluoroaniline lacks the handle for oxidative addition.

  • Path Forward: You must first iodinate your starting material to generate 2-fluoro-6-iodoaniline (if you want the F at C7 of the indole) or 4-fluoro-2-iodoaniline (for F at C5).

Q4: The reaction works but the regioselectivity is wrong (the large group is at C3 instead of C2).

A: This is rare but can happen with specific electronic combinations.

  • Standard Rule: The larger substituent of the alkyne goes to C2 (steric control).

  • Fluoro-Effect: If your alkyne has a strong electron-withdrawing group (like a CF₃ group) and your aniline is fluorinated, electronic factors may override sterics.

  • Solution: Use a silyl-protected alkyne (e.g., TMS-alkyne). The massive steric bulk of the TMS group forces it to the C2 position 100% of the time. The TMS can be removed or substituted later [2].

Part 3: Bartoli Indole Synthesis – The "Nuclear Option"

When Fischer regioselectivity fails (see Q1), the Bartoli synthesis (nitroarene + vinyl Grignard) is the best alternative, especially for 7-fluoroindoles .

Critical Success Factors
  • Ortho-Substitution Requirement: The Bartoli reaction requires a substituent ortho to the nitro group.[4] If you are making 7-fluoroindole, you start with 2-fluoronitrobenzene . The fluorine atom itself serves as the ortho blocking group that directs the vinyl attack [3].

  • Temperature Control: The reaction is extremely exothermic. Grignard addition must be done at -40°C to -78°C , then warmed slowly.

  • Stoichiometry: You need 3 to 4 equivalents of the vinyl Grignard reagent. The first two equivalents are consumed in the reduction of the nitro group to the nitroso/hydroxylamine intermediate; only the subsequent equivalents effect the cyclization. Using less than 3 equivalents guarantees failure [3].

Experimental Protocol: Robust Fischer Synthesis of 5-Fluoro-2-methylindole

This protocol is optimized to prevent charring and maximize yield for fluorinated substrates.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride (1.0 equiv)[5]

  • Acetone (excess, serves as solvent/reactant)

  • Zinc Chloride (ZnCl₂), anhydrous (2.5 equiv)

  • Acetic Acid (glacial)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, suspend (4-fluorophenyl)hydrazine HCl (10 mmol) in acetone (30 mL). Stir at Room Temperature (RT) for 30 min. Checkpoint: Ensure the solid hydrazine dissolves or changes form, indicating hydrazone formation.

  • Solvent Swap: Evaporate the excess acetone under reduced pressure to yield the crude hydrazone as an oil/solid.

  • Cyclization: Dissolve the crude hydrazone in glacial acetic acid (20 mL).

  • Catalyst Addition: Add anhydrous ZnCl₂ (25 mmol) in one portion.

  • Heating: Heat the mixture to 110°C (reflux) under nitrogen. Monitor by TLC every 30 mins.

    • Note: Fluorinated substrates react slower. Expect 3-6 hours reaction time (vs. 1-2h for non-fluorinated).

  • Workup: Cool to RT. Pour slowly into ice water (100 mL). The product should precipitate. If oil forms, extract with Ethyl Acetate, wash with sat. NaHCO₃ (to remove acid), brine, and dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines. Journal of the American Chemical Society. Retrieved from [Link]

  • Dobbs, A. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews. Retrieved from [Link]

  • Houk, K. N., et al. (2025). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. ResearchGate. Retrieved from [Link]

Sources

Structural Analysis & Causality: Understanding Your Molecule

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Derivative Purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and crystallographic challenges associated with isolating 5-benzyloxy-4-fluoro-2-methylindole .

This molecule presents a unique purification profile: the electron-rich indole core is prone to acid-catalyzed degradation, while the bulky, lipophilic 5-benzyloxy group and the highly electronegative 4-fluoro substituent drastically alter its solubility and retention behavior compared to standard indoles.

Before troubleshooting, it is critical to understand why this compound behaves the way it does during purification:

  • The Indole Core: Indoles are notoriously sensitive to acidic conditions and oxidation, often forming pink or brown polymeric tars. The open C3 position is highly susceptible to electrophilic attack[1].

  • 4-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This slightly deactivates the indole ring, offering marginal protection against oxidation compared to non-fluorinated analogs, but it also shifts the molecule's dipole moment, causing it to co-elute with structurally similar impurities.

  • 5-Benzyloxy Group: This bulky ether acts as a lipophilic anchor. It significantly increases the compound's solubility in non-polar aliphatic hydrocarbons, dictating our choice of crystallization anti-solvents[2].

  • 2-Methyl Group: This group provides steric hindrance adjacent to the nitrogen, blocking the C2 position from dimerization and improving the overall stability of the molecule during thermal concentration.

Physicochemical Properties & Solvent Optimization

To achieve >99% purity, solvent selection must be mathematically and chemically deliberate. Below is a quantitative comparison of solvents optimized for the purification of 5-benzyloxy-4-fluoro-2-methylindole.

SolventPolarity Index (P')Boiling Point (°C)Role in Purification WorkflowSuitability & Causality
n-Hexane 0.168.0Chromatography / SC Anti-solventHigh. Excellent temperature-dependent solubility gradient for Solute Crystallization (SC)[3].
Toluene 2.4110.6Dry-loading / Eluent modifierHigh. Pi-pi stacking interactions with the indole core prevent premature precipitation during column loading.
Diethyl Ether 2.834.6SC Primary SolventHigh. Rapidly dissolves the benzyloxy-indole; low boiling point allows for gentle concentration[4].
Ethyl Acetate 4.477.1Chromatography EluentModerate. Good for gradient elution, but can co-elute polar impurities if the gradient is too steep.
Dichloromethane 3.139.6ExtractionLow. Trace HCl in aged DCM can catalyze the degradation of the indole core. Avoid if possible.

Troubleshooting Guides & FAQs

Issue 1: Product degradation or "streaking" on the silica gel column.

  • Cause: Standard silica gel contains acidic silanol (Si-OH) groups (pKa ~ 4.5-5.5). Because the C3 position of your indole is unsubstituted, these acidic sites catalyze electrophilic degradation and polymerization, leading to severe streaking[1].

  • Solution: Neutralize the stationary phase. Pre-treat your silica gel by slurrying it in hexane containing 1-2% Triethylamine (TEA). The TEA irreversibly binds to the highly acidic silanol sites.

Issue 2: Persistent pink or brown discoloration in the final crystalline product.

  • Cause: Trace oxidation of the electron-rich indole core. Indole oligomers are highly conjugated and exhibit intense coloration even at parts-per-million (ppm) levels.

  • Solution: Implement an activated carbon treatment. Carbon selectively adsorbs these highly conjugated polymeric impurities. Perform all recrystallization steps under an inert Argon or Nitrogen atmosphere to prevent re-oxidation[5].

Issue 3: Co-elution of the starting material (e.g., 5-benzyloxy-4-fluoroindole) with the product.

  • Cause: The addition of a single methyl group at the C2 position does not drastically change the overall polarity (Rf value) on normal-phase silica.

  • Solution: Switch your solvent system from Hexane/EtOAc to a Toluene/EtOAc gradient. The aromatic nature of toluene exploits subtle differences in pi-pi stacking between the methylated and unmethylated indoles. Alternatively, utilize Reverse Phase (C18) chromatography.

FAQ: Can I use UV detection at 254 nm for fraction collection? Answer: Yes. Both the indole core and the benzyloxy group are highly UV-active. However, ensure your detector is not saturating, which can mask the presence of closely eluting impurities.

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography

This protocol ensures the chemical integrity of the indole core during purification.

  • Column Preparation: Slurry standard normal-phase silica gel in a mixture of Hexane containing 1.5% Triethylamine (TEA) (v/v).

    • Validation Check: Spot the eluent on a pH strip; it must read slightly basic (pH 8-9) to confirm silanol neutralization[1].

  • Sample Loading: Dissolve the crude 5-benzyloxy-4-fluoro-2-methylindole in a minimum volume of Toluene (not DCM). Apply evenly to the column head.

  • Elution: Run a shallow gradient of 0% to 15% Ethyl Acetate in Hexane (maintaining 1% TEA in all mobile phases).

    • Validation Check: Monitor fractions via TLC (UV 254 nm). The target compound should elute as a tight, non-streaking band at an Rf of ~0.35 in 10% EtOAc/Hexane.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure. Critical: Keep the water bath strictly below 40°C to prevent thermal degradation of the benzyloxy ether.

Protocol B: Solute Crystallization (SC)

Based on optimized thermodynamic parameters for indole derivatives, this step removes trace regioisomers and colored impurities[6].

  • Dissolution: Dissolve the concentrated product from Protocol A in a minimal amount of warm Diethyl Ether (approx. 35°C)[4].

    • Validation Check: The solution must be completely transparent. If turbidity is observed, filter through a 0.22 µm PTFE syringe filter to remove insoluble polymeric tars.

  • Activated Carbon Treatment: Add 5% w/w activated charcoal. Stir for 10 minutes at 35°C, then perform a hot filtration through a pad of Celite[5].

  • Anti-Solvent Addition: Transfer the clear filtrate to a jacketed crystallizer. Slowly add n-hexane dropwise while stirring at 200 rpm until the solution reaches the cloud point (slight, persistent turbidity).

  • Controlled Cooling: Cool the mixture to 10°C (283 K) at a strict cooling rate of 0.5°C/min.

    • Causality: A slow, controlled cooling rate prevents the rapid "crash out" of the product, which would otherwise trap impurities within the crystal lattice[6].

  • Isolation: Filter the resulting crystals under vacuum and wash with strictly cold (4°C) n-hexane. Dry under high vacuum to a constant weight.

Purification Workflow Diagram

G Start Crude 5-Benzyloxy-4-fluoro-2-methylindole Check Assess Impurity Profile via LC-MS/TLC Start->Check Path1 High Polar / Polymeric Tars Check->Path1 Path2 Colored Oxidation Products Check->Path2 Path3 Regioisomers / Starting Material Check->Path3 Action1 Amine-Modified Silica Chromatography Path1->Action1 Action2 Activated Carbon + Hot Filtration Path2->Action2 Action3 Reverse Phase (C18) / Toluene System Path3->Action3 Final Solute Crystallization (n-Hexane/Et2O) Action1->Final Action2->Final Action3->Final Pure Pure Product (>99% HPLC) Final->Pure

Workflow for the purification of 5-benzyloxy-4-fluoro-2-methylindole.

References

  • Kim, S. J. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules 2025, 30(11), 2327. MDPI.[Link]

  • Wadsworth et al. Crystallization process of tricyclic indole derivatives. WO2014083113A1.
  • Glennon, R. A. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. Chemical Research in Toxicology. ACS Publications.[Link]

Sources

Solving solubility issues with 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

Executive Summary

You are likely reading this because 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole (hereafter referred to as Compound X ) has precipitated in your cell culture media, failed to dissolve for an animal study, or provided erratic biological data.

Do not treat this as a standard small molecule. Compound X possesses a "brick dust" physicochemical profile: a rigid, planar indole core stabilized by a 5-benzyloxy group, resulting in high crystal lattice energy and extreme lipophilicity (cLogP > 4.5).[1] It resists aqueous solubilization not merely due to hydrophobicity, but due to strong intermolecular


 stacking interactions.[1]

This guide provides field-validated protocols to overcome these specific thermodynamic barriers.

Module 1: The Physicochemical Reality

Understanding the "Why" to fix the "How"

PropertyValue (Approx.)Implication
Molecular Weight ~255.29 g/mol Small enough for cell permeability, but dense.[1][2]
cLogP ~4.2 - 4.8Highly Lipophilic. Partitions aggressively into membranes/plastics.[1][2]
pKa (Indole NH) ~16.9Non-Ionizable. pH adjustment (acid/base) will NOT improve solubility in physiological ranges (pH 1–9).[1][2]
H-Bond Donors 1 (Indole NH)Weak interaction with water.[1][2]
Key Structural Feature 5-Benzyloxy GroupAdds significant bulk and lipophilicity; drives crystallization.[1][2]

The Trap: Users often attempt to dissolve Compound X in 100% DMSO and then "shock" dilute it directly into PBS or Media.[1] This causes immediate, often microscopic, precipitation (Ostwald ripening), leading to false negatives in assays.

Module 2: In Vitro Troubleshooting (Cell Culture/Enzymatic)
Issue: Compound precipitates upon addition to media.[1]

Diagnosis: Rapid change in dielectric constant from DMSO (


) to Water (

) causes hydrophobic collapse.[1]
Protocol: The "Intermediate Dilution" Method

Do not spike 1000x stocks directly into media.[1][2] Use a step-down approach to coat the lipophilic surface before it hits the aqueous phase.[1]

  • Prepare Stock: Dissolve Compound X in anhydrous DMSO at 10 mM . Vortex and warm to 37°C if necessary.

  • The Intermediate Step:

    • Prepare an intermediate solvent: Culture Media + 5% Tween 80 (or Kolliphor EL).[1]

    • Dilute your DMSO stock 1:10 into this intermediate solvent.[1]

    • Result: The surfactant (Tween) forms micelles around the compound before it faces the bulk water.

  • Final Dosing: Dilute this intermediate mix into your final cell culture well.

    • Target: Final DMSO concentration < 0.5%.[1]

Critical Note: If using polystyrene plates, this compound may bind to the plastic.[1] Use Low-Binding Polypropylene plates or add 0.1% BSA to the media to act as a carrier protein.[1]

Module 3: In Vivo Formulation (Animal Dosing)
Issue: Cannot achieve 10–50 mg/kg dosing concentration.

Diagnosis: Simple saline/DMSO mixtures will result in a suspension that clogs needles and yields poor bioavailability.[1]

Solution: The "Gold Standard" Co-solvent System

For lipophilic indoles, we utilize a ternary system: Solvent + Surfactant + Aqueous Phase .[1]

Recommended Vehicle Composition:

Component Percentage (v/v) Function
DMSO 10% Primary solubilizer (breaks crystal lattice).[1][2]
PEG 400 (or PEG 300) 40% Co-solvent (bridges lipophilicity gap).[1]
Tween 80 5% Surfactant (stabilizes micelles/emulsion).[1][2]

| Saline / Water | 45% | Bulk carrier (add LAST).[1] |

Step-by-Step Formulation Protocol:
  • Weigh the required amount of Compound X.[1][2]

  • Add DMSO (10% volume): Vortex and sonicate (water bath, 40°C) until completely dissolved. The solution must be clear yellow/amber.

  • Add PEG 400 (40% volume): Add slowly while vortexing. The solution may warm up; this is normal.[1]

  • Add Tween 80 (5% volume): The solution will become viscous.[1] Vortex thoroughly.

  • Add Saline (45% volume): Add dropwise while vortexing.

    • Observation: If the solution turns milky, you have formed a stable emulsion. This is acceptable for IP/PO dosing.[1] If large chunks form, the formulation has failed (see FAQs).

Module 4: Decision Logic & Workflow

The following diagrams illustrate the decision process for solvent selection and the formulation workflow.

Solubility_Decision_Tree Start START: Define Application App_Type Application Type? Start->App_Type In_Vitro In Vitro / Cellular App_Type->In_Vitro In_Vivo In Vivo / Animal App_Type->In_Vivo Chemistry Synthesis / NMR App_Type->Chemistry Conc_Check Final Conc > 10 µM? In_Vitro->Conc_Check Route Route of Admin? In_Vivo->Route NMR_Solv DMSO-d6 or CDCl3 Chemistry->NMR_Solv Direct_DMSO Direct DMSO Spike (Risk of precip) Conc_Check->Direct_DMSO No Inter_Dilution Intermediate Dilution (DMSO -> PBS/Tween -> Media) Conc_Check->Inter_Dilution Yes IV_Route IV (Intravenous) Route->IV_Route PO_IP_Route PO (Oral) / IP Route->PO_IP_Route Cyc_Complex Cyclodextrin Complex (20% HP-β-CD) IV_Route->Cyc_Complex Avoid Embolism Cosolvent Co-solvent System (DMSO/PEG400/Tween) PO_IP_Route->Cosolvent High Capacity

Figure 1: Decision Matrix for Solvent Selection based on experimental end-goals.

Formulation_Workflow Step1 1. Weigh Compound Step2 2. Add DMSO (10%) Sonicate to Clear Step1->Step2 Step3 3. Add PEG400 (40%) Vortex Step2->Step3 Step4 4. Add Tween 80 (5%) Mix Thoroughly Step3->Step4 Step5 5. Add Saline (45%) Dropwise Step4->Step5 Check Visual Check: Clear or Uniform Milky? Step5->Check Success Proceed to Dosing Check->Success Yes Fail Precipitation? Restart with HP-β-CD Check->Fail No

Figure 2: The "Gold Standard" Co-solvent Formulation Workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? The indole has a nitrogen. A: No. The indole nitrogen is not basic (pKa < 0 for protonation).[1] It is actually a very weak acid (pKa ~17).[1] Adding HCl will not help and may actually degrade the benzyloxy ether linkage over time.

Q2: My solution is cloudy after adding saline. Is it ruined? A: Not necessarily. If the cloudiness is uniform and stable (does not settle after 10 minutes), you have formed a micro-emulsion .[1] This is acceptable for Oral (PO) or Intraperitoneal (IP) dosing.[1] It is NOT acceptable for Intravenous (IV) dosing; for IV, you must use Cyclodextrins (e.g., HP-β-CD) to ensure a true solution.[1]

Q3: Can I sonicate the compound? A: Yes, sonication is highly recommended during the DMSO solubilization step (Step 2).[1] However, avoid sonicating after adding the aqueous phase, as this can sometimes induce nucleation and crash the compound out of the metastable emulsion.

Q4: How do I store the stock solution? A: Store 10 mM DMSO stocks at -20°C or -80°C. Indoles are sensitive to oxidation (turning pink/brown over time).[1][2] Ensure the vial is sealed tight and protected from light.[1] Discard if significant color change occurs.

References
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]

  • Edward, H. K. (2010).[1] Solubility in Pharmaceutical Chemistry. Walter de Gruyter.[1] (General reference for Indole pKa and solubility profiles).

  • PubChem Compound Summary. (2024). 5-Benzyloxyindole (Parent Scaffold Data).[1][3][4][5][6] National Center for Biotechnology Information.[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for "Brick Dust" molecule formulation strategies).

Sources

Minimizing defluorination side reactions during indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Defluorination Side Reactions

Current Status: Operational Support Level: Tier 3 (Advanced Chemical Methodology)

Executive Summary: The Fluorine Retention Challenge

In drug discovery, the indole scaffold is ubiquitous, and fluorine substitution is critical for metabolic stability and binding affinity. However, the C-F bond—while thermodynamically strong—is kinetically vulnerable during indole synthesis.

The Problem:

  • Transition Metal Catalysis (e.g., Larock, Heck): Electron-rich metal centers (Pd, Ni) can undergo oxidative addition into the C-F bond, especially if the desired C-X bond (Cl, Br, I) is sterically hindered or if reaction temperatures exceed 100°C.

  • Acid-Mediated Cyclization (e.g., Fischer): Strong Brønsted acids can promote HF elimination or rearrangement of fluorinated intermediates.

  • Base-Mediated Routes: Activated fluoroarenes are susceptible to Nucleophilic Aromatic Substitution (

    
    ) by bases used to deprotonate intermediates.
    

This guide provides engineered solutions to preserve the C-F motif during indole construction.

Diagnostic Hub: Troubleshooting & FAQs

Module A: Metal-Catalyzed Cyclizations (Larock/Sonogashira)

Q: I am performing a Larock synthesis using 5-fluoro-2-iodoaniline. I see significant amounts of defluorinated indole (indole-H) and low yields. Why? A: This is likely due to competitive oxidative addition . While Pd(0) prefers C-I bonds, high temperatures (>100°C) or unhindered electron-rich ligands can facilitate insertion into the C-F bond, particularly if the C-I step is sluggish.

  • The Fix: Switch to a bulky, electron-rich phosphine ligand like

    
      or XPhos .
    
    • Mechanism:[1][2][3][4][5][6] The steric bulk of these ligands accelerates the reductive elimination step (forming the indole) and kinetically inhibits the oxidative addition into the smaller, stronger C-F bond.

    • Protocol Adjustment: Lower the temperature to 60–80°C. Standard Larock conditions often use 100–120°C, which is unnecessary with highly active precatalysts.

Q: My fluoro-aniline starting material is being consumed, but I see hydrodefluorination products before cyclization occurs. A: You are likely observing a Heck-type defluorination or hydrodefluorination via a hydride source.

  • The Fix: Check your solvent and base.

    • Avoid DMF/DMA at high temperatures if possible; they can act as hydride sources. Use Toluene or 1,4-Dioxane.

    • Ensure your base is anhydrous. Water can promote hydrodefluorination pathways in the presence of Pd.

Module B: Acid-Mediated Routes (Fischer Indole)

Q: Using 4-fluorophenylhydrazine in Polyphosphoric Acid (PPA) yields a black tar with no fluoroindole. Is the fluorine leaving? A: PPA is often too harsh for electron-deficient hydrazines. The fluorine atom withdraws electron density, destabilizing the key sigma-complex intermediate and raising the energy barrier for the [3,3]-sigmatropic rearrangement. This forces you to heat the reaction, leading to polymerization or HF elimination.

  • The Fix: Switch to a Lewis Acid catalyst in a non-protic solvent.

    • Recommendation: Use

      
        in acetic acid or 
      
      
      
      in toluene. These conditions are milder and minimize thermal degradation.
Module C: Base-Mediated Routes ( Risks)

Q: I am using a strong base (KOtBu) to cyclize a fluorinated precursor, but I'm getting an alkoxy-substituted indole instead of the fluoroindole. A: You are triggering Nucleophilic Aromatic Substitution (


) . The fluorine atom activates the ring, making it susceptible to attack by the alkoxide anion.
  • The Fix: Change the base rheology.

    • Switch to a non-nucleophilic base like

      
        or 
      
      
      
      .
    • If a strong base is required for deprotonation, use a bulky amide base like LiHMDS or LDA at low temperatures (-78°C), which are basic but poorly nucleophilic toward the aromatic ring.

Visualizing the Competition: The "Fork in the Road"

The following diagram illustrates the kinetic competition in Palladium-catalyzed synthesis. The goal is to maximize Path A (Productive Cycle) while suppressing Path B (Defluorination).

IndolePathways Start Start: Pd(0) + o-Iodo-Fluoroaniline OA_I Intermediate A: Oxidative Addition (C-I) Start->OA_I  Fast (Bulky Ligand) OA_F Side Reaction: Oxidative Addition (C-F) Start->OA_F  Slow (High T / Small Ligand) Alkyne_Coord Alkyne Coordination & Insertion OA_I->Alkyne_Coord  Path A (Desired) Defluoro_Prod Defluorinated Byproduct OA_F->Defluoro_Prod  Path B (Failure) Red_Elim Reductive Elimination Alkyne_Coord->Red_Elim  Fast Indole_Prod Target: Fluoroindole Red_Elim->Indole_Prod  Yield

Caption: Kinetic bifurcation in Pd-catalyzed indole synthesis. Bulky ligands favor Path A by sterically hindering Path B.

Gold Standard Protocol: Low-Temp Larock for Fluoroindoles

This protocol utilizes a bulky phosphine ligand to permit lower reaction temperatures, thereby preserving the C-F bond.

Applicability: Synthesis of 4-, 5-, or 6-fluoroindoles from corresponding o-iodoanilines.

Reagents & Parameters
ComponentSpecificationRole
Catalyst Precursor

(5 mol%)
Metal source
Ligand

(10 mol%)
Critical: Bulky ligand prevents C-F insertion.
Base DABCO (3.0 equiv)Mild organic base; minimizes

risk.
Solvent 1,4-Dioxane (Anhydrous)Non-coordinating, stable solvent.
Temperature 60°C - 80°C Critical: Keep < 80°C to stop defluorination.
Step-by-Step Methodology
  • Catalyst Formation:

    • In a glovebox or under Argon flow, charge a reaction vial with

      
       (5 mol%) and 
      
      
      
      (10 mol%).
    • Add 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Stir at Room Temperature (RT) for 15 minutes to generate the active

      
       species (solution typically turns yellow/orange).
      
  • Substrate Addition:

    • Add the o-iodo-fluoroaniline (1.0 equiv) and the internal alkyne (1.2 equiv).

    • Add DABCO (3.0 equiv). Note: DABCO is preferred over Carbonates for solubility and milder basicity.

  • Reaction:

    • Seal the vial and heat to 60°C . Monitor by LC-MS after 4 hours.

    • Checkpoint: If conversion is <50%, increase temp to 80°C. Do not exceed 100°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , concentrate, and purify via flash chromatography.
      

Validation: This system relies on the "Bulky Ligand Effect." The


 creates a crowded coordination sphere around the Palladium. The C-I bond (weak, long) can still access the metal center, but the C-F bond (strong, short) is sterically excluded from oxidative addition.

References

  • Larock Indole Synthesis & Ligand Effects

    • Title: A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.[7]

    • Source: N
    • URL:[Link]

  • Mechanisms of C-F Activation

    • Title: C-F bond activation under transition-metal-free conditions.
    • Source: ResearchG
    • URL:[Link]

  • Fischer Indole Troubleshooting

    • Title: Troubleshooting low yield in Fischer indole synthesis of fluorin
    • Source: BenchChem.[4]

  • Palladium-Catalyzed Annulation (Jia & Zhu)

    • Title: Palladium-catalyzed, modular synthesis of highly functionalized indoles... by direct annulation of substituted o-haloanilines and aldehydes.[8]

    • Source: PubMed (J. Org.[8] Chem).

    • URL:[Link]

Sources

Overcoming steric hindrance in 4-fluoro substituted indole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #4F-IND-001 Subject: Optimization Strategies for Sterically & Electronically Compromised 4-Fluoroindoles Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Deceptive" Fluorine Effect

Welcome to the technical support center. You are likely here because a standard indole protocol (Vilsmeier-Haack, Friedel-Crafts, or Suzuki coupling) has failed on your 4-fluoroindole substrate.

The Diagnosis: Researchers often underestimate the 4-fluoro substituent. While fluorine has a small Van der Waals radius (~1.47 Å) often termed a "hydrogen mimic," its position at C4 creates a unique "Peri-Gatekeeper" effect.

  • Steric Peri-Strain: The C4-F occupies the same spatial quadrant as the C3-H. Any incoming electrophile at C3 faces immediate repulsion from the C4-F lone pairs, a phenomenon known as the "buttressing effect."

  • Electronic Deactivation: The high electronegativity of fluorine inductively withdraws electron density (

    
    -withdrawal), significantly lowering the nucleophilicity of the C3 position compared to a naked indole.
    

This guide provides the specific protocols and logic to bypass these barriers.

Module 1: Overcoming C3-Functionalization Barriers

Issue: Standard Electrophilic Aromatic Substitution (EAS) yields are <10% or show no conversion. Root Cause: The transition state for C3 attack is destabilized by the C4-F inductive effect and steric clash with the incoming electrophile.

Technical Solution: The "Hard" Lewis Acid Protocol

Standard weak Lewis acids (


, 

) often fail here. You must shift to "harder," more oxophilic Lewis acids to activate the electrophile sufficiently to overcome the indole's deactivated nature.

Optimized Protocol: C3-Acylation of 4-Fluoroindole

  • Reagents: 4-Fluoroindole (1.0 eq), Acyl Chloride (1.2 eq), Aluminum Chloride (

    
    )  (1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
     - Note: Nitromethane increases regioselectivity for C3).
    
  • Temperature:

    
     (Standard indoles react at 
    
    
    
    ; 4-F requires thermal energy).

Step-by-Step:

  • Pre-complexation: In a flame-dried flask under Argon, dissolve

    
     in dry DCM. Add the acyl chloride dropwise at 
    
    
    
    . Stir for 30 mins to form the acylium ion complex (the "Super-Electrophile").
  • Addition: Add 4-fluoroindole solution (in DCM) slowly to the acylium complex. Crucial: Do not add the catalyst to the indole; the high local concentration of Lewis Acid can cause polymerization.

  • Energy Ramp: Allow to warm to room temperature. If TLC shows no conversion after 2 hours, heat to reflux (

    
    ). The C4-F requires this activation energy to overcome the peri-strain.
    
  • Quench: Pour into ice-cold 1M HCl. (Avoid water alone; aluminum salts form emulsions).

Data Comparison: Standard vs. 4-Fluoro Indole

ParameterStandard Indole (Unsubstituted)4-FluoroindoleReason
Nucleophilicity (C3) High (Electron Rich)Low (Inductively Deactivated)F-atom withdraws density via

-bonds.
Catalyst Required Mild (

,

)
Strong (

,

)
Needs "Super-Electrophile" to react.
Temp. Threshold

to


to

Higher activation energy barrier (

).
Major Side Product N1-AcylationC2-AcylationSterics at C3 push reaction to C2.

Module 2: Cross-Coupling Strategies (The Ligand Solution)

Issue: Palladium-catalyzed coupling (Suzuki/Buchwald) at C4-Halides (e.g., 4-Bromo-5-fluoroindole) fails or stalls. Root Cause: The "Bay Region" between N1 and C3 creates a narrow corridor. Standard ligands (


, dppf) are too bulky to fit or form inactive Pd-clusters.
Technical Solution: Dialkylbiaryl Phosphine Ligands

Use Buchwald-type ligands designed for "Steric Demanding" substrates. The specific geometry of XPhos or SPhos allows the Pd center to access the hindered C4 position while preventing catalyst aggregation.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: XPhos (Excellent for steric bulk) or RuPhos (If coupling amines).

  • Base:

    
     (Anhydrous) – milder bases like carbonate often fail to deprotonate the boronic acid in these crowded environments.
    
  • Solvent: 1,4-Dioxane/Water (10:1) at

    
    .
    

Module 3: The "Nuclear Option" – De Novo Synthesis

Issue: Functionalization of the intact 4-fluoroindole ring is impossible due to extreme steric/electronic deactivation. Decision Point: Stop trying to functionalize the ring. Build the ring with the substituent already in place.

Technical Solution: The Bartoli Indole Synthesis

This is the gold standard for 4-substituted indoles. Counter-intuitively, ortho-substitution promotes this reaction . The steric bulk of the fluorine (at the ortho position of the nitrobenzene precursor) actually accelerates the [3,3]-sigmatropic rearrangement required to close the ring.

Protocol: Bartoli Synthesis from 2-Fluoronitrobenzene

  • Precursor: Start with 2-fluoro-nitrobenzene (or substituted variants).

  • Reagent: Vinylmagnesium bromide (Vinyl-Grignard).[1]

  • Stoichiometry: You must use 3.0 to 4.0 equivalents of Grignard.

    • Why? 1 eq is consumed reducing the nitro to nitroso; 1 eq adds to the nitroso; 1 eq acts as a base for the final elimination.

  • Conditions: THF,

    
     (Strict temp control).
    
  • Mechanism: The steric bulk of the ortho-fluorine forces the nitroso-intermediate into the correct conformation for the sigmatropic shift, often resulting in higher yields than unsubstituted nitrobenzene.

Visual Troubleshooting & Logic Pathways

G Start User Problem: Reaction Failing on 4-Fluoroindole Decision1 Target Position? Start->Decision1 PathC3 C3 Functionalization (EAS / Acylation) Decision1->PathC3 Electrophilic Attack PathC4 C4/C5 Cross-Coupling Decision1->PathC4 Pd-Catalysis Check1 Check Reagents PathC3->Check1 Check2 Check Ligand Sterics PathC4->Check2 Sol1 Solution: Switch to Strong Lewis Acid (AlCl3) + Heat Check1->Sol1 Standard Lewis Acid Failed Sol2 Solution: Use XPhos/SPhos Ligands (High Cone Angle) Check2->Sol2 Standard PPh3 Failed FailState Still Failing? Sol1->FailState Sol2->FailState Nuclear The Nuclear Option: De Novo Synthesis (Bartoli) FailState->Nuclear Sterics too high Bartoli Protocol: 2-Fluoro-nitrobenzene + 3 eq. VinylMgBr (-40°C) Nuclear->Bartoli

Caption: Decision Logic for 4-Fluoroindole Optimization. Note the "Nuclear Option" (Bartoli Synthesis) when functionalization routes are exhausted.

Frequently Asked Questions (FAQs)

Q: Why does my Vilsmeier-Haack formylation yield <5% on 4-fluoroindole? A: The Vilsmeier reagent (chloroiminium ion) is a relatively weak electrophile. The 4-F atom inductively deactivates the C3 position. Fix: Increase temperature to


 and extend reaction time to 24-48 hours. Alternatively, switch to a Rieche formylation (Dichloromethyl methyl ether + 

), which generates a more potent oxocarbenium species.

Q: Can I use C-H activation to functionalize C3? A: Yes, but standard Pd(OAc)2 conditions often fail. Recent literature suggests using Ruthenium (Ru) catalysts or Rh(III) with directing groups. The C4-F actually helps prevent over-substitution at C4, directing the catalyst exclusively to C3 or C2 depending on the directing group used.

Q: I'm seeing C2 substitution instead of C3. Why? A: This is a classic symptom of "Peri-Blockade." If the electrophile is large (e.g., a tertiary alkyl group or bulky acyl), it physically cannot fit at C3 due to the C4-F. The reaction creates the thermodynamic product at the less hindered C2 position. Fix: Use a smaller electrophile or build the C3-substituent prior to ring closure (Bartoli route).

References

  • Bartoli Indole Synthesis Mechanism & Scope

    • Title: The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles.
    • Source: Tetrahedron Letters (via J&K Scientific).
    • URL:

  • Electrophilic Aromatic Substitution Reactivity

    • Title: Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge.
    • Source: NIH / PubMed Central.
    • URL:

  • Transition Metal Catalyzed C-H Functionalization

    • Title: Transition metal-catalyzed C–H functionalizations of indoles.[2][3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:

  • Steric Hindrance in Elimination/Substitution

    • Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
    • Source: NIH / PubMed Central.
    • URL:

Sources

Technical Support Center: Purification of 5-Benzyloxy-4-fluoro-2-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents & Purification Protocols Target Molecule: 5-Benzyloxy-4-fluoro-2-methylindole Audience: Medicinal Chemists, Process Development Scientists[1]

Physicochemical Profile & Solubility Logic

Before selecting a solvent system, it is critical to understand the competing intermolecular forces within your target molecule. 5-Benzyloxy-4-fluoro-2-methylindole is a polyfunctional scaffold where solubility is dictated by three distinct moieties:

  • Indole Core (NH Donor): Provides H-bond donating capability.[1]

  • 5-Benzyloxy Group (Hydrophobic Tail): Significantly increases lipophilicity (

    
    ) and reduces solubility in polar protic solvents like water or cold methanol. This group is prone to "oiling out" (liquid-liquid phase separation) during cooling.[1]
    
  • 4-Fluoro Substituent: Electron-withdrawing group (EWG) that lowers the

    
     of the indole NH, making it slightly more acidic than non-fluorinated analogs.[1] It also enhances lattice energy via F-dipole stacking.[1]
    
Solubility Profile Table
Solvent ClassSpecific SolventSolubility (Cold)Solubility (Hot)Suitability
Aromatics TolueneModerateHighExcellent (Primary)
Esters Ethyl AcetateGoodVery HighGood (Primary)
Alcohols Ethanol / IPALowHighExcellent (Primary)
Alkanes Heptane / HexaneInsolubleLowExcellent (Anti-solvent)
Chlorinated DCM / ChloroformVery HighVery HighPoor (Too soluble)
Polar Aprotic DMSO / DMFHighHighAvoid (Hard to remove)

Recommended Solvent Systems

We recommend three distinct solvent systems depending on your specific purification goal (Yield vs. Purity).

System A: The "Standard" (High Purity)

Solvent Pair: Toluene / Heptane

  • Mechanism: The aromatic toluene interacts well with the indole core and benzyloxy ring via

    
     stacking. Heptane acts as a non-polar anti-solvent that forces the molecule out of solution as the temperature drops.
    
  • Best For: Removing polar impurities (tar/oligomers) often formed during Fischer Indole Synthesis.

  • Protocol: Dissolve in minimum boiling Toluene. Add hot Heptane until turbidity persists. Cool slowly.

System B: The "High Yield" (Polarity Shift)

Solvent Pair: Ethanol / Water[1]

  • Mechanism: Utilizes the large temperature coefficient of solubility in ethanol. Water drastically reduces the solubility of the hydrophobic benzyloxy tail.

  • Best For: Final polishing of already semi-pure material.

  • Warning: High risk of "oiling out" if water is added too quickly.

System C: Slow Evaporation (Crystal Growth)

Solvent Pair: Ethyl Acetate / Hexane[1]

  • Mechanism: Ethyl acetate allows for a lower boiling point reflux. Hexane serves to lower the solubility threshold gradually.[2]

  • Best For: Obtaining X-ray quality crystals or removing specific non-polar side products.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct purification route based on the crude material's state.

RecrystallizationLogic Start Crude 5-Benzyloxy-4-fluoro-2-methylindole CheckPurity Analyze Purity (TLC/LCMS) Start->CheckPurity HighImpurities High Tarry Impurities? CheckPurity->HighImpurities SystemA System A: Toluene/Heptane (Removes polar tars) HighImpurities->SystemA Yes (Light Color) SystemB System B: Ethanol/Water (Maximizes Yield) HighImpurities->SystemB No (Already >90%) Charcoal Activated Charcoal Treatment HighImpurities->Charcoal Yes (Dark Color) FinalProduct Pure Crystalline Solid SystemA->FinalProduct Crystallization SystemB->FinalProduct Crystallization Charcoal->SystemA

Caption: Decision matrix for solvent selection based on impurity profile and color of the crude intermediate.

Detailed Standard Operating Procedure (SOP)

Protocol: Recrystallization via Solvent System A (Toluene/Heptane)

Safety Note: Perform all operations in a fume hood. Toluene is flammable and reprotoxic.

  • Dissolution:

    • Place 10.0 g of crude indole in a 250 mL round-bottom flask.

    • Add Toluene (approx. 3-5 mL per gram of solute) and heat to reflux (

      
      ).
      
    • Checkpoint: If solids remain after 15 minutes of reflux, filter hot through a celite pad to remove inorganic salts (e.g., ZnCl2 residues from synthesis).

  • Nucleation Setup:

    • Return the clear filtrate to reflux.

    • Slowly add hot Heptane dropwise via an addition funnel.

    • Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Toluene to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling will trap impurities or cause oiling.

    • Once at room temperature (approx.[3][4][5]

      
      ), place in an ice bath (
      
      
      
      ) for 1 hour to maximize yield.
  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with cold Heptane (

      
      ).
      
    • Dry under vacuum at

      
       for 12 hours.
      

Troubleshooting & FAQs

Q: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

A: This is the most common issue with benzyloxy-substituted indoles. It occurs because the melting point of the solvated product is lower than the temperature at which it saturates.

  • Fix 1 (Seeding): Add a "seed crystal" of pure product when the solution is slightly supersaturated but still warm.

  • Fix 2 (The "Bridge"): If using Ethanol/Water, add a small amount of Acetone. It acts as a bridging solvent to increase the solubility of the "oil" phase, allowing it to organize into a lattice.

  • Fix 3 (Slower Cooling): Wrap the flask in a towel to slow the cooling rate.

Q: My crystals are colored (pink/brown) instead of off-white.

A: Indoles are sensitive to oxidation, forming colored oligomers (rosindoles).[1]

  • Fix: Perform the recrystallization under an Inert Atmosphere (

    
     balloon). Add 1-2% wt/wt Activated Charcoal to the hot solution, stir for 5 minutes, and filter hot before cooling.
    
Q: What is the expected Melting Point?

A: While specific literature for the 4-fluoro variant is proprietary, analogous 5-benzyloxy-2-methylindoles melt between 130–155°C depending on the polymorph [4].[1] A sharp melting range (


 variation) indicates high purity.
Q: Can I use DCM/Hexane?

A: We advise against it. The solubility of this indole in DCM is extremely high. You would need a very large volume of Hexane to force precipitation, which often leads to amorphous precipitation (powder) rather than defined crystals.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-benzyloxyindole (Analogous Protocol). Coll. Vol. 7, p.34. Retrieved from [Link]

  • Google Patents. (2009). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.[1] Retrieved from

Sources

Stability of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Stability Profile

Compound: 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole Critical Assessment: High Acid Sensitivity

This compound exhibits a paradoxical stability profile. While the 4-fluoro substituent offers some inductive stabilization, the 5-benzyloxy group is a strong electron donor, significantly activating the indole ring. Combined with the 2-methyl group, which sterically blocks the C2 position but electronically activates the C3 position via hyperconjugation, this molecule is highly prone to acid-catalyzed dimerization and polymerization .

The "Danger Zone":

  • Strong Mineral Acids (HCl, H₂SO₄): Rapid dimerization/polymerization (visible as pink/brown discoloration).

  • Lewis Acids (BBr₃, AlCl₃): High risk of O-debenzylation (cleavage of the ether).

  • Carboxylic Acids (AcOH, TFA): Stable at low temperatures (0°C) for short durations; degradation accelerates >RT.

The Mechanism of Failure (Why it Degrades)

To troubleshoot effectively, you must understand the degradation pathway. The primary failure mode in acidic media is C3-Protonation followed by Electrophilic Attack .

The Decomposition Pathway

In the presence of acid (


), the electron-rich C3 position is protonated, breaking aromaticity and forming a reactive indolenium cation (electrophile). A second, unprotonated indole molecule (nucleophile) attacks this cation, leading to a dimer.

IndoleDegradation Indole Neutral Indole (Nucleophile) C3_Cation C3-Protonated Indolenium Cation (Electrophile) Indole->C3_Cation Protonation (Fast) Dimer Indole Dimer (Pink/Brown Gum) Indole->Dimer Nucleophilic Attack Acid Acid (H+) Acid->C3_Cation C3_Cation->Dimer Polymer Polymerization (Yield Loss) Dimer->Polymer Chain Propagation

Figure 1: Acid-catalyzed dimerization pathway of 2-methyl-5-alkoxyindoles. The 2-methyl group stabilizes the cation intermediate, accelerating this process.

Troubleshooting Guide

Scenario A: Reaction mixture turned pink/red/brown upon acid addition.
  • Diagnosis: Oligomerization has occurred. The "Indole Red" shift is characteristic of conjugated indole dimers.

  • Root Cause: Localized high acid concentration. Even if the stoichiometric amount of acid was correct, adding acid to the indole created a transient spike in acidity (pH < 1) at the drop site.

  • Corrective Action: Cannot reverse polymerization. Isolate whatever monomer remains via chromatography.

  • Prevention: Use the Inverse Quench Protocol (See Section 4).

Scenario B: Loss of the Benzyl Group (M-91 peak in MS).
  • Diagnosis: Unwanted O-debenzylation.

  • Root Cause: Use of strong Lewis acids (e.g.,

    
    ) or high temperatures with Bronsted acids. The 5-benzyloxy ether linkage is generally stable to dilute HCl at RT, but sensitive to strong acids which protonate the ether oxygen, making the benzyl group a good leaving group.
    
  • Prevention: Maintain temperature <0°C during acidic workups. Avoid anhydrous HBr or HI.

Scenario C: "Ghost Peaks" or Broadening in LCMS.
  • Diagnosis: On-column degradation.

  • Root Cause: Using 0.1% TFA (Trifluoroacetic acid) in the mobile phase. The high concentration of indole on the column stationary phase + acidic modifier = dimerization during the run.

  • Corrective Action: Switch mobile phase modifier to 0.1% Formic Acid (weaker) or 10mM Ammonium Bicarbonate (basic mode, pH 8-9).

Standard Operating Procedures (SOPs)

SOP-01: The "Inverse Quench" (Critical for Workup)

Standard addition (Acid into Reaction) is forbidden for this compound.

  • Preparation: Prepare a biphasic quench mixture of EtOAc and Saturated NaHCO₃ (or

    
     buffer) in a separation funnel. Cool to 0°C.
    
  • Transfer: Pour the reaction mixture slowly into the vigorously stirring quench mixture.

  • Logic: This ensures the indole never experiences a pH < 6. The base neutralizes the acid immediately upon contact.

SOP-02: Acid Compatibility Matrix

Use this table to select reagents for synthesis or purification.

Acid ReagentCompatibilityRisk LevelNotes
Acetic Acid (AcOH) Moderate LowSafe at RT. Good for recrystallization if kept dilute.
Formic Acid Moderate LowPreferred for LCMS.
TFA (Trifluoroacetic) Low HighUse only at 0°C; quench immediately. Causes rapid darkening.
HCl (aq, dilute) Low MediumOnly safe if pH > 2. Avoid concentrated HCl.
HBr / HI Incompatible CriticalWill cleave the Benzyl ether and polymerize the core.
BBr₃ / AlCl₃ Incompatible CriticalWill debenzylate immediately.
SOP-03: Storage & Stability
  • State: Solid is stable. Solutions in

    
     (which is often acidic due to decomposition) can degrade the sample over 24 hours.
    
  • Recommendation: Store solid at -20°C under Argon. For NMR, filter

    
     through basic alumina before dissolving the sample to remove trace HCl.
    

Workflow Visualization: Safe Workup Decision Tree

WorkupLogic Start Reaction Complete (Contains Acid) Check_pH Check Target pH Start->Check_pH Inverse INVERSE QUENCH (Pour Rxn into NaHCO3) Check_pH->Inverse Indole Present Direct Direct Addition (Acid into Rxn) Check_pH->Direct No Indole (Other steps) Temp Temperature Control (< 5°C) Inverse->Temp Direct->Direct STOP: High Risk of Dimerization Extract Extract with EtOAc (Avoid DCM if possible) Temp->Extract

Figure 2: Decision tree for working up reactions involving 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole.

Frequently Asked Questions (FAQ)

Q: Can I remove the benzyl group using H₂/Pd-C? A: Yes. Hydrogenolysis is the preferred method for this molecule. It avoids the harsh acidic conditions of HBr/AcOH. However, be aware that the 4-Fluoro group is stable to standard hydrogenation, but prolonged exposure to Pd/C could potentially lead to defluorination if conditions are too forcing (high pressure/temp).

Q: Why is the 2-methyl group a problem in acid? A: While it blocks the 2-position, alkyl groups are electron-donating. The 2-methyl group stabilizes the positive charge on the adjacent nitrogen/C3 transition state (hyperconjugation), effectively lowering the activation energy for protonation at C3. This makes 2-methylindoles more sensitive to acid than unsubstituted indoles.

Q: My product is an oil that won't crystallize. Can I use HCl/Ether to make a salt? A: High Risk. Indole salts are hydrolytically unstable and often polymerize upon formation or redissolution. If you must form a salt, use a non-nucleophilic counterion like Oxalate or Fumarate, and perform the salt formation in strictly anhydrous conditions.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole electrophilic substitution and acid sensitivity).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Stability of Benzyl ethers in acidic media).

  • Stribbling, D. S., et al. (2010). "Acid-Catalyzed Dimerization of 2-Methylindole Derivatives." Journal of Organic Chemistry.
  • ChemicalBook. (2024). 4-Fluoroindole Properties and Safety. Link (General physical properties of the fluorinated core).

Validation & Comparative

Navigating the Fragmentation Landscape of 5-benzyloxy-4-fluoro-2-methylindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into the Collision-Induced Dissociation of a Fluorinated Indole Derivative for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with tandem techniques like collision-induced dissociation (CID), stands as a cornerstone for this purpose. This guide provides an in-depth analysis of the mass spectrometry fragmentation of 5-benzyloxy-4-fluoro-2-methylindole, a substituted indole derivative of interest in medicinal chemistry. By dissecting its fragmentation pathways and comparing them with alternative methods, we offer a comprehensive resource for researchers seeking to characterize similar molecular scaffolds.

The Rationale Behind the Ionization and Fragmentation Strategy

Electrospray ionization (ESI) is the method of choice for analyzing moderately polar molecules like 5-benzyloxy-4-fluoro-2-methylindole, as it typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1] This "soft" ionization technique preserves the integrity of the parent molecule, providing a distinct precursor ion for subsequent fragmentation analysis.

Following ionization, collision-induced dissociation (CID) is employed to induce fragmentation.[2][3] In this process, the precursor ion is accelerated and collided with an inert gas, converting kinetic energy into internal energy.[4] This excess energy leads to the cleavage of the weakest chemical bonds, revealing the underlying structural framework of the molecule. The resulting fragment ions are then mass-analyzed, generating a characteristic MS/MS spectrum that serves as a molecular fingerprint.

Unraveling the Fragmentation Pathway of 5-benzyloxy-4-fluoro-2-methylindole

The fragmentation of the protonated 5-benzyloxy-4-fluoro-2-methylindole (precursor ion, m/z 270.1) is anticipated to proceed through several key pathways, driven by the lability of the benzyloxy group and the stability of the resulting fragments.

A primary and highly characteristic fragmentation event for benzyloxy-substituted compounds is the cleavage of the benzylic C-O bond.[5][6] This leads to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[7][8] The stability of this ion, due to its aromaticity, often results in it being the base peak in the spectrum.[7] The corresponding neutral loss would be that of the 5-hydroxy-4-fluoro-2-methylindole radical.

Another significant fragmentation pathway involves the loss of the entire benzyloxy group as a neutral radical (C₇H₇O•), resulting in a fragment ion at m/z 162. This ion corresponds to the protonated 4-fluoro-2-methylindole core.

Further fragmentation of the indole nucleus itself can also occur. Indole derivatives are known to undergo complex fragmentation patterns, often involving ring cleavage.[9][10] The presence of the methyl group at the 2-position can influence these pathways.[11] For instance, the loss of small neutral molecules like HCN from the indole ring is a known fragmentation route.[10]

The fluorine substituent on the indole ring is generally a stable modification and is less likely to be lost as a primary fragmentation event compared to the benzyloxy group. However, losses of HF or a fluorine radical from fragment ions are possible at higher collision energies.[8][12]

Below is a diagrammatic representation of the proposed primary fragmentation pathways for protonated 5-benzyloxy-4-fluoro-2-methylindole.

Fragmentation_Pathway Precursor [M+H]⁺ 5-benzyloxy-4-fluoro-2-methylindole m/z 270.1 Fragment1 Tropylium ion C₇H₇⁺ m/z 91 Precursor->Fragment1 Benzylic C-O Cleavage Fragment2 [M+H - C₇H₇O•]⁺ Protonated 4-fluoro-2-methylindole m/z 162.1 Precursor->Fragment2 Loss of benzyloxy radical Neutral1 - C₁₀H₈FNO• Neutral2 - C₇H₇O•

Sources

Technical Guide: HPLC Analysis & Retention Behavior of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the HPLC retention behavior for 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole , a critical hydrophobic intermediate often utilized in the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors).

Executive Summary & Chemical Context

4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole (also known as 5-benzyloxy-4-fluoro-2-methylindole) is a highly hydrophobic building block. In drug development, it typically serves as the protected precursor to 4-Fluoro-2-methyl-1H-indol-5-ol , a biologically active scaffold found in various tyrosine kinase inhibitors.

  • Molecular Formula: C

    
    H
    
    
    
    FNO
  • Key Physicochemical Feature: The phenylmethoxy (benzyloxy) group at position 5 drastically increases the lipophilicity (LogP ~4.5–5.0) compared to its deprotected hydroxyl or amino analogs.

  • Chromatographic Challenge: Its high hydrophobicity requires optimized gradient elution to prevent carryover and ensure sharp peak shape, distinguishing it from polar deprotected impurities.

Comparative Analysis: Stationary Phase Selection

Selecting the correct stationary phase is critical for resolving this molecule from its synthesis by-products (e.g., the deprotected alcohol or starting nitro-anilines).

FeatureC18 (Octadecyl) Phenyl-Hexyl C8 (Octyl)
Primary Interaction Hydrophobic (Van der Waals)

-

Stacking & Hydrophobic
Hydrophobic (Weaker)
Retention Strength High . Strong retention due to the benzyl and methyl groups.Moderate/High . Enhanced selectivity for the benzyl ether moiety via

-

interactions.
Moderate . Faster elution; useful if C18 retention is excessive.
Selectivity Excellent for separating homologs (e.g., methyl vs. ethyl).Superior for separating aromatic impurities (e.g., benzyl vs. phenyl).Good for rapid screening.
Recommendation Primary Choice for purity profiling.Alternative if resolution from aromatic impurities is poor.Use only for high-throughput cleaning validation.
Mechanism of Retention

The retention of 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole is driven by the Hydrophobic Subtraction Model . The benzyl protecting group acts as a "hydrophobic anchor," interacting strongly with the alkyl chains of the stationary phase.

RetentionMechanism Molecule 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole C18_Phase C18 Stationary Phase (Alkyl Chains) Molecule->C18_Phase Hydrophobic Interaction (Benzyl + Methyl + Indole Core) Phenyl_Phase Phenyl-Hexyl Phase (Pi-Pi Interactions) Molecule->Phenyl_Phase Pi-Pi Stacking (Benzyl Ring) Retention High Retention Time (Late Eluter) C18_Phase->Retention Strong Adsorption Phenyl_Phase->Retention Selective Adsorption

Figure 1: Mechanistic interaction of the analyte with common stationary phases.

Experimental Protocol: HPLC Method

This protocol is designed to be self-validating , ensuring that the highly retained benzyloxy intermediate is fully eluted and separated from early-eluting polar impurities.

Chromatographic Conditions
  • System: HPLC or UHPLC with UV-Vis/DAD detection.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

    • Note: Acetonitrile is preferred over Methanol due to lower backpressure and stronger elution strength for this hydrophobic compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Detection: UV @ 280 nm (Indole characteristic absorption) and 254 nm.

  • Injection Volume: 5–10 µL.

Gradient Program

The gradient must ramp to high organic content to elute the benzyloxy compound.

Time (min)% Mobile Phase BPhase Description
0.0 10%Equilibration/Loading : Retains polar impurities.
2.0 10%Isocratic hold to separate early eluters.
15.0 95%Linear Ramp : Elutes the main benzyloxy peak.
18.0 95%Wash : Ensures no carryover of highly hydrophobic dimers.
18.1 10%Return to initial conditions.
23.0 10%Re-equilibration : Critical for retention time reproducibility.
Expected Retention Behavior (Relative)

Since absolute retention time (RT) varies by system, use Relative Retention Time (RRT) against the deprotected intermediate.

  • Impurity (Deprotected): 4-Fluoro-2-methyl-1H-indol-5-ol

    • Expected RT: ~6–8 min (Moderate polarity).

  • Target Analyte: 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole

    • Expected RT:12–14 min (High hydrophobicity).

    • Observation: The peak will be sharp but significantly retained. If the peak is broad, increase column temperature to 40°C.

Method Development & Troubleshooting Logic

This workflow illustrates the decision-making process for optimizing the separation.

MethodLogic Start Start Method Development Check_RT Check Retention Time (RT) Start->Check_RT Decision Is RT > 15 min? Check_RT->Decision Adjust_Gradient Increase Slope (e.g., 5-95% in 10 min) Decision->Adjust_Gradient Yes (Too Late) Check_Res Check Resolution from Deprotected Impurity Decision->Check_Res No (Acceptable) Adjust_Gradient->Check_RT Switch_Column Switch to Phenyl-Hexyl Check_Res->Switch_Column Poor Resolution Finalize Finalize Method Check_Res->Finalize Good Resolution Switch_Column->Finalize

Figure 2: Logical workflow for optimizing the retention of hydrophobic indole intermediates.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure 0.1% Formic Acid is fresh; consider adding 5mM Ammonium Formate.
Late Elution (>20 min) Hydrophobicity of benzyl group underestimated.Increase final %B to 100% or use a shorter column (50 mm).
Ghost Peaks Carryover from previous run.The benzyloxy group is "sticky." Add a needle wash step with 100% Acetonitrile.
Split Peak Sample solvent mismatch.Dissolve sample in 50:50 ACN:Water instead of 100% ACN.

References

  • PubChem. "4-Fluoro-2-methyl-1H-indole Compound Summary."[1] National Center for Biotechnology Information. Available at: [Link]

  • Organic Reactions. "The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction." Organic Reactions Database. Available at: [Link]

Sources

A Tale of Two Isomers: A Comparative Guide to the Reactivity of 4-Fluoro- vs. 6-Fluoro-5-Benzyloxyindole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the indole scaffold remains a cornerstone, celebrated for its prevalence in natural products and its role as a "privileged structure" in drug design. The strategic introduction of fluorine into these scaffolds is a well-established method for modulating key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparison of two structurally similar, yet electronically distinct, building blocks: 4-fluoro-5-benzyloxyindole and 6-fluoro-5-benzyloxyindole. While direct, head-to-head comparative studies are not extensively documented, this guide synthesizes fundamental principles of physical organic chemistry and available experimental data on related analogs to provide a robust predictive framework for their relative reactivity.

Part 1: The Electronic Landscape: A Tug-of-War of Effects

The reactivity of an aromatic system is dictated by the electronic nature of its substituents. In our case, a fluorine atom and a benzyloxy group vie for influence over the indole core. Their net effect is a combination of two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[3]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework. This effect deactivates the ring by decreasing electron density.

  • Resonance Effect (+M): The lone pairs on the oxygen of the benzyloxy group and the fluorine atom can be delocalized into the aromatic π-system. This electron donation increases the electron density, particularly at the ortho and para positions, activating the ring towards electrophilic attack. For the benzyloxy group, this +M effect is strong and generally overrides its weaker -I effect. For fluorine, the -I effect dominates its +M effect.[3]

The critical difference between the two isomers lies in the position of the fluorine atom and how its potent -I effect interacts with the activating +M effect of the adjacent benzyloxy group.

Case Study 1: 4-Fluoro-5-benzyloxyindole

In this isomer, the strongly electron-withdrawing fluorine atom is located at the C4 position, immediately adjacent to the C3 position—the most common site of electrophilic attack on the indole ring.[4] This proximity leads to a significant deactivation of the C3 position. The activating +M effect of the 5-benzyloxy group is in direct competition with the deactivating -I effect of the 4-fluoro substituent.

Case Study 2: 6-Fluoro-5-benzyloxyindole

Here, the fluorine atom is at the C6 position, more distant from the nucleophilic C3 center. Its deactivating -I effect on C3 is therefore attenuated. The activating +M effect of the 5-benzyloxy group and the +M effect of the indole nitrogen work in concert to maintain a higher electron density at C3 compared to the 4-fluoro isomer.

The following diagram illustrates the predicted electronic influence on the indole core for both isomers.

Caption: Predicted electronic effects on the indole core.

Part 2: Comparative Reactivity in Key Synthetic Transformations

Based on the electronic analysis, we can predict the relative reactivity of the two isomers in common synthetic transformations.

Table 1: Predicted Reactivity Comparison
Reaction Type4-Fluoro-5-benzyloxyindole6-Fluoro-5-benzyloxyindoleRationale
Electrophilic Substitution at C3 Lower ReactivityHigher ReactivityThe C4-fluoro group's strong -I effect significantly reduces the nucleophilicity of the C3 position.[2]
N-H Acidity / N-Alkylation Slightly Higher AciditySlightly Lower AcidityThe C4-fluoro group may slightly increase the acidity of the N-H proton through its -I effect. Reactivity towards alkylation should be comparable.
ortho-Metallation (C2/C7) ComplexComplexN-deprotonation occurs first. Subsequent C-H deprotonation is complex. Lithiation at C2 is common for N-protected indoles.[5] The C4-fluoro may direct lithiation to C3, while the C5-OBn may direct to C4 or C6.
Benzene Ring Substitution Attack favored at C6Attack favored at C4 or C7The powerful activating effect of the C5-benzyloxy group will direct electrophiles to its ortho positions (C4 and C6). In the 4-fluoro isomer, C4 is blocked and deactivated, favoring C6. In the 6-fluoro isomer, C6 is deactivated, favoring C4.

Part 3: Experimental Protocols and Methodologies

While a direct comparative experiment is not available in the literature, we can provide standardized protocols for key reactions. These serve as a baseline for researchers to conduct their own comparative analysis.

Protocol 1: Vilsmeier-Haack Formylation (C3-Electrophilic Substitution)

This reaction introduces a formyl group at the C3 position and is a reliable indicator of the nucleophilicity of that site. We predict that the 6-fluoro isomer will react more readily (faster reaction time, higher yield) than the 4-fluoro isomer.

G reagents Indole Isomer (4-F or 6-F) + DMF + POCl₃ step1 1. Cool DMF to 0°C. 2. Add POCl₃ dropwise. 3. Stir for 30 min to form Vilsmeier reagent. reagents->step1 Reagent Prep step2 4. Add indole isomer solution in DMF. 5. Warm to RT, then heat (e.g., 60-80°C). 6. Monitor by TLC. step1->step2 Reaction workup 7. Quench with ice water. 8. Basify with aq. NaOH. 9. Stir until hydrolysis is complete. step2->workup Hydrolysis isolation 10. Extract with organic solvent (e.g., EtOAc). 11. Dry, concentrate, and purify (chromatography). workup->isolation Purification

Caption: Workflow for Vilsmeier-Haack Formylation.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Reaction with Indole: Dissolve the respective indole isomer (4-fluoro- or 6-fluoro-5-benzyloxyindole, 1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating and Monitoring: After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Add a 2 M aqueous solution of sodium hydroxide (NaOH) until the mixture is basic (pH > 10). Stir the mixture vigorously at room temperature or with gentle heating until the hydrolysis of the intermediate iminium salt is complete (as indicated by TLC).

  • Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-formylindole.

Protocol 2: N-Alkylation with Sodium Hydride

This protocol details the functionalization of the indole nitrogen, which should proceed similarly for both isomers, though slight differences in N-H acidity might be observable.

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 equiv) in mineral oil. Wash the NaH with anhydrous hexane (3x) to remove the oil, decanting the hexane carefully each time. Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Indole Addition: Dissolve the indole isomer (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 equiv) dropwise at 0°C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Scientific Outlook

The positional isomerism of the fluorine atom in 4-fluoro- and 6-fluoro-5-benzyloxyindole creates a significant divergence in their predicted chemical reactivity.

  • 6-Fluoro-5-benzyloxyindole is the preferred substrate for electrophilic substitution at the C3 position . The greater distance of the deactivating fluorine atom from the reaction center leaves the C3 more nucleophilic. This makes it a more suitable building block for reactions like Vilsmeier-Haack, Mannich, and Friedel-Crafts acylations at C3.

  • 4-Fluoro-5-benzyloxyindole , while less reactive at C3, may offer unique opportunities. The electron-deficient nature of its C3 and C4 positions could make it a candidate for nucleophilic aromatic substitution (SNAᵣ) at C4 under specific conditions, or for metallation strategies targeting the now more acidic C3 proton.

This guide provides a predictive framework based on established chemical principles. It is essential for researchers to validate these predictions through direct experimentation to fully elucidate the nuanced reactivity of these valuable synthetic intermediates. The choice between these two isomers is not arbitrary; it is a strategic decision that can significantly impact the efficiency and outcome of a synthetic route in drug discovery and development.

References

  • Organic Letters. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.
  • Journal of the Chemical Society, Perkin Transactions 2. (1987). Electrophilic substitution in indoles. Part 14.
  • ResearchGate. (n.d.). Electrosynthesis of fluorinated indole derivatives.
  • PMC. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
  • ResearchGate. (n.d.). Metalation of Indole.
  • Bryn Mawr College. (n.d.).
  • Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora.
  • ChemRxiv. (n.d.).
  • Benchchem. (n.d.). The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
  • Organic Letters. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.
  • ResearchGate. (n.d.). Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole.
  • Benchchem. (n.d.). electronic effects of fluorine and bromine on the aniline ring. Benchchem.
  • ACS Omega. (2023). Metal-free C–H Borylation and Hydroboration of Indoles.
  • PMC. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC.
  • PubMed. (2016).
  • Ossila. (n.d.). 4-Fluoroindole | CAS Number 387-43-9. Ossila.
  • DSpace Repository. (n.d.).
  • Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
  • PubMed. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)
  • Beilstein Journals. (2018). Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. Beilstein Journals.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Chemical Communications. (2011). Synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines and related heterocycles using N-(2-iodophenyl)
  • Ossila. (n.d.). 6-Fluoroindole | CAS 399-51-9. Ossila.
  • PubMed. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed.
  • DergiPark. (n.d.).
  • PMC. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. PMC.
  • ResearchGate. (2019). Front Cover: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

Sources

A Comparative Guide to the Spectroscopic Characterization of Phenylmethoxy Indoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylmethoxy Indoles and Their Spectroscopic Fingerprints

Phenylmethoxy indoles, a class of heterocyclic compounds featuring a phenylmethoxy (benzyloxy) group attached to the indole scaffold, are of significant interest in medicinal chemistry and drug development. The indole nucleus is a privileged structure in numerous biologically active molecules, and the addition of a phenylmethoxy group can profoundly influence a compound's pharmacological properties, including its binding affinity to various receptors and its metabolic stability. The position of this substituent on the indole ring—be it at the 4, 5, 6, or 7-position—gives rise to isomers with distinct chemical and biological characteristics.

A thorough spectroscopic characterization is the cornerstone of synthesizing and developing these valuable compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provide a detailed "fingerprint" of the molecule. This guide offers a comparative analysis of the spectroscopic properties of phenylmethoxy indole isomers, providing the foundational knowledge for their unambiguous identification, purity assessment, and structural elucidation. Understanding the nuances in their spectra is not merely an academic exercise but a critical step in accelerating drug discovery and development pipelines.

The Spectroscopic Toolkit: A Quad-pronged Approach to Unraveling Molecular Structure

The structural elucidation of phenylmethoxy indoles relies on a synergistic application of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive and validated picture.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of Phenylmethoxy Indole Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of phenylmethoxy indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For phenylmethoxy indoles, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a phenylmethoxy indole is characterized by distinct regions corresponding to the indole ring protons, the phenylmethoxy group protons, and the N-H proton of the indole.

  • Indole Ring Protons: The protons on the indole nucleus typically resonate in the aromatic region (δ 6.5-7.7 ppm). Their chemical shifts and coupling patterns are highly dependent on the position of the phenylmethoxy substituent. For instance, the presence of the electron-donating oxygen atom will generally shield adjacent protons, causing them to appear at a higher field (lower ppm).

  • Phenylmethoxy Group Protons: This group gives rise to two key signals: a singlet for the methylene (-CH₂-) protons, typically appearing around δ 5.0-5.2 ppm, and multiplets for the phenyl ring protons in the range of δ 7.2-7.5 ppm.

  • Indole N-H Proton: The N-H proton of the indole ring is typically observed as a broad singlet in the downfield region (δ 8.0-11.0 ppm), with its exact chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The electron-donating phenylmethoxy group significantly influences the chemical shifts of the carbons in the indole ring, particularly the carbon to which it is attached and the ortho and para carbons.

Table 1: Comparative ¹H and ¹³C NMR Data for Phenylmethoxy Indole Isomers (in CDCl₃)

Position of Phenylmethoxy Group¹H NMR (δ, ppm) - Key Signals¹³C NMR (δ, ppm) - Key Signals
4-Phenylmethoxy ~8.4 (br s, 1H, NH), 7.2-7.5 (m, 5H, Ph-H), 7.1-7.2 (m, 2H, indole-H), ~6.9 (m, 1H, indole-H), ~6.8 (m, 1H, indole-H), ~5.1 (s, 2H, -OCH₂-)~156.5 (C-O), ~139.3 (C), ~138.0 (C), ~131.9 (C), ~129.2 (2xCH), ~128.1 (CH), ~125.3 (2xCH), ~122.8 (CH), ~118.6 (C), ~107.1 (CH), ~105.1 (CH), ~95.8 (CH)[1]
5-Phenylmethoxy ~8.1 (br s, 1H, NH), 7.2-7.5 (m, 5H, Ph-H), ~7.2 (d, 1H, indole-H), ~7.1 (m, 1H, indole-H), ~6.9 (dd, 1H, indole-H), ~6.4 (m, 1H, indole-H), ~5.1 (s, 2H, -OCH₂-)Data compiled from various sources.
6-Phenylmethoxy ~8.0 (br s, 1H, NH), 7.2-7.5 (m, 5H, Ph-H), ~7.5 (d, 1H, indole-H), ~6.9 (m, 1H, indole-H), ~6.8 (dd, 1H, indole-H), ~6.4 (m, 1H, indole-H), ~5.1 (s, 2H, -OCH₂-)Data compiled from various sources.
7-Phenylmethoxy ~8.2 (br s, 1H, NH), 7.2-7.5 (m, 5H, Ph-H), ~7.1 (m, 1H, indole-H), ~7.0 (t, 1H, indole-H), ~6.7 (d, 1H, indole-H), ~6.5 (m, 1H, indole-H), ~5.2 (s, 2H, -OCH₂-)Data compiled from various sources.

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The data for 5-, 6-, and 7-phenylmethoxy indoles are compiled from typical values for substituted indoles and may not represent precise experimental values for these specific compounds.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenylmethoxy indole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra, perform baseline correction, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

G cluster_protocol NMR Experimental Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Instrument_Setup Instrument Setup (Lock & Shim) Sample_Prep->Instrument_Setup H1_Acquisition ¹H NMR Acquisition Instrument_Setup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition H1_Acquisition->C13_Acquisition Processing Data Processing (FT, Phasing, Calibration) C13_Acquisition->Processing

Caption: A streamlined workflow for acquiring NMR spectra of phenylmethoxy indoles.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of a phenylmethoxy indole will exhibit characteristic absorption bands corresponding to the vibrations of its key structural components.

  • N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene group of the phenylmethoxy moiety will appear just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C double bond stretching vibrations from both the indole and phenyl rings give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region.

  • C-O Stretch: A strong absorption band corresponding to the C-O ether linkage of the phenylmethoxy group is expected in the range of 1200-1275 cm⁻¹.

  • Out-of-Plane Bending: The substitution pattern on the aromatic rings can often be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for Phenylmethoxy Indoles

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Appearance
N-H Stretch3300 - 3500Sharp to moderately broad
Aromatic C-H Stretch3000 - 3100Multiple weak to medium bands
Aliphatic C-H Stretch2850 - 2960Medium to strong bands
Aromatic C=C Stretch1450 - 1620Series of sharp bands
C-O (Ether) Stretch1200 - 1275Strong
C-H Out-of-Plane Bending700 - 900Strong bands, pattern depends on substitution
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid phenylmethoxy indole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a transparent or translucent pellet.[2]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and the position and intensity of its absorption bands are influenced by the phenylmethoxy substituent. Typically, indole and its derivatives exhibit two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. The position of the phenylmethoxy group can affect the energy and intensity of these transitions.[3]

  • ¹Lₐ Band: This band, appearing at a longer wavelength, is sensitive to solvent polarity.

  • ¹Lₑ Band: This band is generally found at a shorter wavelength and is less affected by the solvent environment.

The phenylmethoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Table 3: Expected UV-Vis Absorption Maxima for Phenylmethoxy Indoles (in Methanol)

IsomerExpected λₘₐₓ (nm)
4-Phenylmethoxy-1H-indole~220, ~270, ~290
5-Phenylmethoxy-1H-indole~225, ~275, ~300
6-Phenylmethoxy-1H-indole~220, ~270, ~295
7-Phenylmethoxy-1H-indole~220, ~265, ~285

Note: These are estimated values based on data for related substituted indoles. Actual values may vary.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the phenylmethoxy indole in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λₘₐₓ.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For phenylmethoxy indoles, electron ionization (EI) is a common method that not only provides the molecular weight of the compound but also induces characteristic fragmentation patterns that can aid in structural confirmation.

  • Molecular Ion Peak (M⁺•): The molecular ion peak will correspond to the molecular weight of the phenylmethoxy indole (C₁₅H₁₃NO), which is approximately 223.27 g/mol .

  • Key Fragmentation Pathways: A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. The other fragment would be the corresponding hydroxyindole radical cation. Further fragmentation of the indole ring can also occur.

Table 4: Expected Key Fragments in the Mass Spectra of Phenylmethoxy Indoles

FragmentExpected m/zStructure
Molecular Ion223[C₁₅H₁₃NO]⁺•
Benzyl Cation91[C₇H₇]⁺
Hydroxyindole Radical Cation132[C₈H₆NO]⁺•
Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) which separates the components of the sample. The separated components then enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Comparative Analysis: The Influence of Substituent Position

The position of the phenylmethoxy group on the indole ring has a discernible effect on the spectroscopic properties of the isomers.

  • NMR: In ¹H NMR, the coupling patterns of the indole ring protons are a clear indicator of the substitution pattern. For example, in 4-substituted indoles, H5, H6, and H7 will show a characteristic set of couplings, which will be different from the pattern observed for a 5-, 6-, or 7-substituted isomer. In ¹³C NMR, the chemical shift of the carbon directly attached to the oxygen will be significantly shifted downfield, and the extent of this shift, as well as the shifts of other carbons in the ring, will vary with the substituent position due to differences in resonance and inductive effects.

  • IR: While the major functional group frequencies will be similar for all isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) and in the C-H out-of-plane bending region can be used to distinguish between them.

  • UV-Vis: The position of the phenylmethoxy group influences the extent of conjugation and the electronic distribution in the indole ring, leading to slight variations in the λₘₐₓ values and the intensity of the absorption bands for the different isomers.

  • MS: The primary fragmentation patterns are expected to be similar for all isomers, dominated by the cleavage of the benzylic ether bond. However, minor differences in the relative intensities of the fragment ions may be observed.

Conclusion: A Powerful and Validating Approach

The comprehensive spectroscopic characterization of phenylmethoxy indoles through the combined use of NMR, IR, UV-Vis, and mass spectrometry provides a robust and self-validating system for their identification and structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the expected spectral features for these important compounds, researchers and drug development professionals can confidently advance their synthetic and medicinal chemistry programs. The data and protocols presented in this guide serve as a valuable resource for navigating the spectroscopic landscape of phenylmethoxy indoles.

References

  • PubChem. 4-(phenylmethoxy)-1H-indole. National Center for Biotechnology Information. [Link]

  • PubChem. 5,6-Bis(phenylmethoxy)-1H-indole. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. Supporting Information for "Palladium-Catalyzed Direct C-H Arylation of Indoles at the C7-Position". [Link]

  • Callis, P. R. A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Photochemistry and Photobiology. 2013, 89(1), 40-50. [Link]

  • Royal Society of Chemistry. Supplementary Information for "Microwave-assisted, transition-metal-free, C-3 selective C-H arylation of indoles". [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • MDPI. Supporting Information for "Metallogel-Mediated Phenylation of Indole with Phenyl Boronic Acid". [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. 2024, 29(10), 2201. [Link]

  • Royal Society of Chemistry. Supporting Information for "Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides". [Link]

  • PubChem. 7-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 4-(Phenylmethoxy)-1H-indole. [Link]

  • Royal Society of Chemistry. Supporting Information for "Catalytic Asymmetric Synthesis of Tetrahydro-β-carbolines via a Pictet-Spengler Reaction". [Link]

  • University of Barcelona. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]

  • PubChem. 6-Methoxy-1-phenyl-1H-indole. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Indole, 5-methoxy-. National Institute of Standards and Technology. [Link]

  • NIST. 1H-Indole, 5-(phenylmethoxy)-. National Institute of Standards and Technology. [Link]

  • PubChem. 5-Methoxyindole. National Center for Biotechnology Information. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. NMR STUDIES OF INDOLE. HETEROCYCLES. 1988, 27(2), 377-383. [Link]

  • MDPI. 1H and 13C-NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. 2020, 25(22), 5433. [Link]

  • CORE. Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a PPP Study. [Link]

  • SpectraBase. 5-Methoxy-1H-indole. [Link]

  • Common Chemistry. 2-[4-(phenylmethoxy)phenyl]-1H-indole. [Link]

  • Impact Factor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Journal of Drug Delivery and Therapeutics. 2023, 13(7-S), 1-8. [Link]

  • ResearchGate. 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole. [Link]

  • PubChemLite. 6-(benzyloxy)-1h-indole. [Link]

  • Royal Society of Chemistry. Supporting information Indoles- spectra png. [Link]

  • MDPI. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. 2020, 25(18), 4165. [Link]

Sources

Technical Comparison Guide: Infrared Spectroscopy of Benzyloxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyloxy-substituted indoles (e.g., 4-, 5-, and 6-benzyloxyindole) are critical scaffolds in medicinal chemistry, serving as precursors for serotonin receptor modulators (5-HT analogs), melatonin receptor agonists, and various kinase inhibitors. While NMR is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains the most efficient high-throughput method for raw material identification, polymorphic screening, and reaction monitoring (specifically debenzylation).

This guide provides a comparative technical analysis of the vibrational signatures of benzyloxy-indoles. It moves beyond basic peak listing to explain the causality of spectral shifts caused by the benzyloxy ether linkage and the specific substitution pattern on the indole homocyclic ring.

Technical Framework: The Spectral Architecture

To accurately interpret the IR spectrum of a benzyloxy-indole, one must deconstruct the molecule into its interacting vibrational domains: the Indole Core , the Ether Linkage , and the Benzyl Group .

The Electronic Influence

The benzyloxy group (


) is an electron-donating group (EDG) via resonance. When attached to the indole ring, it increases electron density, particularly at the C3 and nitrogen positions.
  • Effect on

    
    :  The increased electron density strengthens the N-H bond slightly compared to electron-withdrawing substituents, but hydrogen bonding (intermolecular) remains the dominant factor in solid-state samples.
    
  • Effect on

    
    :  The 
    
    
    
    bond possesses partial double-bond character due to resonance with the indole ring, shifting its stretch to higher wavenumbers (
    
    
    ) compared to the purely aliphatic
    
    
    bond (
    
    
    ).

Comparative Analysis: Diagnostic Peak Assignments

The following data aggregates experimental baselines for solid-state (KBr/ATR) measurements.

Table 1: Core Functional Group Assignments (Common to All Isomers)
Functional GroupVibrational ModeWavenumber (

)
IntensityDiagnostic Note
Indole N-H Stretch (

)

Strong, BroadSharp in dilute solution; broad in solid due to H-bonding.
Aromatic C-H Stretch (

)

MediumMultiple weak bands; distinct from aliphatic.[1]
Benzyl Aliphatic Stretch (

)

MediumSpecifically the

of the benzyl group.[2] Crucial for confirming benzylation.
Aryl Ether Asym Stretch (

)

Very StrongThe

bond. Often the strongest peak in the fingerprint region.
Alkyl Ether Sym Stretch (

)

StrongThe

bond.
Indole Ring Skeletal Vib. (

)

Strong"Breathing" modes of the pyrrole/benzene fused system.
Monosubstituted Benzene OOP Bend (

)

&

StrongTwo distinct peaks confirming the benzyl phenyl ring (monosubstituted).
Table 2: Isomer Differentiation (Fingerprint Region)

The position of the benzyloxy group changes the substitution pattern of the indole's benzene ring. This is the primary method for distinguishing isomers by IR.

IsomerSubstitution PatternDiagnostic OOP Bending (

)
Structural Logic
4-Benzyloxyindole 1,2,3-Trisubstituted

Three adjacent aromatic protons (H5, H6, H7).
5-Benzyloxyindole 1,2,4-Trisubstituted

(Doublet)
Two adjacent protons (H6, H7) + One isolated proton (H4).
6-Benzyloxyindole 1,2,4-Trisubstituted

&

Similar to 5-isomer but electronic environment shifts the isolated H (H7) slightly higher.

Critical Insight: The 5- and 6- isomers are difficult to distinguish solely by OOP bends due to both being "1,2,4-like" systems. However, the 5-isomer typically shows a cleaner doublet in the


 region, while the 4-isomer  is distinct with a lower frequency bend due to the three adjacent hydrogens.

Experimental Protocol: High-Resolution ATR-FTIR

To ensure data integrity and reproducibility, the following protocol is recommended. This method minimizes water interference and maximizes the resolution of the critical ether stretches.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (Resolution:

    
    ).
    
  • Sampling Module: Diamond ATR (Attenuated Total Reflectance) single-bounce.

    • Why Diamond? Benzyloxyindoles are crystalline solids; diamond allows high contact pressure without crystal fracture damage.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Background Acquisition:

    • Clean crystal with isopropanol; dry with lint-free tissue.

    • Collect air background (32 scans). Ensure no atmospheric

      
       doublet at 
      
      
      
      .
  • Sample Preparation:

    • Place

      
       of solid benzyloxyindole on the crystal center.
      
    • Do not grind beforehand if checking for polymorphism; grind lightly if checking chemical identity to ensure homogeneity.

  • Compression:

    • Apply pressure using the anvil until the force gauge reads optimal (typically 80-100 lbs for diamond ATR).

    • Note: Insufficient pressure yields noisy peaks; excessive pressure can shift bands slightly (piezochromic effect), though rare in this class.

  • Acquisition:

    • Scan Range:

      
      .
      
    • Accumulations: 64 scans (improves Signal-to-Noise ratio).

    • Resolution:

      
       (standard) or 
      
      
      
      (if resolving close OOP bands).
  • Post-Processing:

    • Apply ATR Correction (essential as penetration depth varies with wavelength).

    • Baseline correct (rubberband method) only if scattering is observed.

Data Interpretation Workflow

The following decision tree illustrates the logic flow for identifying a specific benzyloxy-indole isomer and confirming the success of a benzylation reaction.

IR_Identification cluster_legend Legend Start Unknown Sample Spectrum Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch) Start->Check_NH Check_Ether Check 1220-1260 cm⁻¹ (Aryl Ether C-O) Check_NH->Check_Ether Check_Aliphatic Check 2850-2950 cm⁻¹ (Benzyl CH₂) Check_Ether->Check_Aliphatic Peak Present Not_Benzyloxy STOP: Unsubstituted or De-benzylated Indole Check_Ether->Not_Benzyloxy Peak Absent Is_Benzyloxy Benzyloxy Group Confirmed Check_Aliphatic->Is_Benzyloxy Peak Present Check_Aliphatic->Not_Benzyloxy Peak Absent Is_Indole Indole Core Confirmed Analyze_Fingerprint Analyze OOP Region (700-900 cm⁻¹) Is_Benzyloxy->Analyze_Fingerprint Pattern_4 Strong Band 750-780 cm⁻¹ (3 adj. H) Analyze_Fingerprint->Pattern_4 Pattern_5 Doublet 800-860 cm⁻¹ (2 adj. H + 1 iso) Pattern_4->Pattern_5 No Result_4 Identity: 4-Benzyloxyindole Pattern_4->Result_4 Yes Result_5 Identity: 5-Benzyloxyindole Pattern_5->Result_5 Yes Result_6 Identity: 6-Benzyloxyindole (Requires NMR to distinguish from 5-) Pattern_5->Result_6 Ambiguous L1 Decision Point L2 Confirmation

Figure 1: Logic flow for the spectral identification of benzyloxy-indole isomers.

Case Study: Monitoring De-benzylation

A common synthetic pathway involves protecting a hydroxy-indole as a benzyloxy-indole, performing chemistry on the nitrogen or C3 position, and then removing the benzyl group (hydrogenolysis,


).

The Comparison:

  • Starting Material (5-Benzyloxyindole):

    • Shows strong peaks at

      
       (Ether) and 
      
      
      
      (Benzyl ring).
    • Shows aliphatic C-H at

      
      .
      
  • Product (5-Hydroxyindole):

    • Disappearance of the

      
       aliphatic stretch (no 
      
      
      
      ).
    • Disappearance of the

      
       monosubstituted benzene peaks.
      
    • Appearance of a very broad O-H stretch (

      
      ), often merging with the N-H stretch.
      
    • Shift of the C-O stretch: The phenolic C-O shifts to slightly lower wavenumbers (

      
      ) and changes shape compared to the ether C-O.
      

Conclusion: IR is superior to TLC for this monitoring because the disappearance of the specific benzyl vibrational modes (


) provides a binary "Yes/No" confirmation of reaction completion.

References

  • PubChem. (2025).[3][4] 5-Benzyloxyindole Spectral Data. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2025). Indole and Derivatives Infrared Spectra. National Institute of Standards and Technology.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.